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  • Product: 2-Phenylpyrimidine-5-sulfonyl chloride
  • CAS: 1803607-25-1

Core Science & Biosynthesis

Foundational

2-Phenylpyrimidine-5-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 2-Phenylpyrimidine-5-sulfonyl Chloride: Properties, Reactivity, and Applications in Modern Synthesis Executive Summary 2-Phenylpyrimidine-5-sulfonyl chloride is a bifunctional synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Phenylpyrimidine-5-sulfonyl Chloride: Properties, Reactivity, and Applications in Modern Synthesis

Executive Summary

2-Phenylpyrimidine-5-sulfonyl chloride is a bifunctional synthetic intermediate of significant interest to the fields of medicinal chemistry and chemical biology. This guide provides a comprehensive overview of its chemical properties, core reactivity, and applications, with a focus on its role in drug discovery. The molecule combines the well-established pyrimidine scaffold, a privileged structure in numerous pharmaceuticals, with a highly reactive sulfonyl chloride group. This combination makes it a powerful tool for generating diverse compound libraries and for the targeted covalent modification of biological macromolecules. The reactivity of the sulfonyl chloride can be finely tuned through electronic modifications to the pyrimidine ring, a feature that is critical for developing selective chemical probes and therapeutics. This document serves as a technical resource for researchers, outlining its synthetic utility, mechanistic behavior, and established protocols for its use.

Physicochemical and Structural Properties

2-Phenylpyrimidine-5-sulfonyl chloride belongs to the class of heteroaromatic sulfonyl halides. Its structure features a central pyrimidine ring substituted with a phenyl group at the C2 position and a sulfonyl chloride moiety at the C5 position. The electron-deficient nature of the pyrimidine ring, further accentuated by the potent electron-withdrawing sulfonyl chloride group, dictates the compound's electrophilic character.

Table 1: Compound Identification

PropertyValue
Chemical Name 2-Phenylpyrimidine-5-sulfonyl chloride
Molecular Formula C₁₀H₇ClN₂O₂S
Molecular Weight 254.70 g/mol
CAS Number Data not readily available. The related analog, 2-chloro-pyrimidine-5-sulfonyl chloride, is CAS 98026-88-1.

Table 2: Physical and Chemical Properties (Predicted and Inferred from Analogs)

PropertyValue/DescriptionSource/Basis
Appearance Likely a white to yellow or beige solid.Based on analogs like 2-chloropyrimidine-5-sulfonyl chloride.
Solubility Expected to be soluble in common aprotic organic solvents (DCM, THF, Dioxane, Toluene) and reactive with protic solvents (water, alcohols).General reactivity of sulfonyl chlorides.
Stability The product is expected to be chemically stable under standard ambient conditions (room temperature) in a dry, inert atmosphere. It reacts with water.Safety data for analogous sulfonyl chlorides.
Purity Commercially available from various suppliers, typically at >95% or >98% purity.Supplier information for related compounds.

Core Reactivity and Mechanistic Insights

The chemical behavior of 2-phenylpyrimidine-5-sulfonyl chloride is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This sulfur center is rendered highly electron-deficient by three strongly electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack.

Primary Reaction Pathways
  • Sulfonamide Formation: This is the most common and synthetically valuable reaction. The compound reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key pharmacophore in numerous approved drugs.

  • Sulfonate Ester Formation: In the presence of a base, alcohols will attack the sulfonyl chloride to yield sulfonate esters. This transformation is synthetically useful as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate), facilitating subsequent nucleophilic substitution reactions.

  • Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as the electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to produce diaryl sulfones.

Causality of Reactivity: The Role of the Pyrimidine Scaffold

The pyrimidine ring is not a passive scaffold; it actively modulates the reactivity of the attached sulfonyl chloride. Substituents on the pyrimidine ring can dramatically alter the reaction rates of nucleophilic substitution at the sulfur center. Research on a library of over 40 related 2-sulfonylpyrimidines demonstrated that reactivity could be predictably modulated across more than nine orders of magnitude.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyrimidine ring enhance the electrophilicity of the sulfonyl sulfur, leading to significantly faster reaction rates.

  • Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups like amines (-NH₂) or methoxy (-OMe) groups can decrease the electrophilicity to the point where reactivity is effectively switched off.

The 2-phenyl group on the title compound is considered a weakly activating group, allowing for fine-tuning of the reactivity profile. This inherent tunability is a key advantage for researchers designing molecules with specific kinetic properties, such as covalent inhibitors intended to react with a target protein at a controlled rate.

Reactivity_Pathways main 2-Phenylpyrimidine- 5-sulfonyl chloride sulfonamide Sulfonamide Product main->sulfonamide + R₂NH - HCl sulfonate Sulfonate Ester Product main->sulfonate + R-OH - HCl amine Primary/Secondary Amine (R₂NH) alcohol Alcohol (R-OH)

Core reactivity pathways of 2-phenylpyrimidine-5-sulfonyl chloride.

Applications in Drug Discovery and Chemical Biology

The unique combination of a tunable reactive group on a privileged heterocyclic scaffold makes 2-phenylpyrimidine-5-sulfonyl chloride a valuable building block in pharmaceutical research.

  • Covalent Inhibitors: 2-Sulfonylpyrimidines have emerged as highly effective "warheads" for the chemoselective and metal-free S-arylation of cysteine residues in proteins. Cysteine is a relatively rare amino acid with a uniquely nucleophilic thiol side chain, making it an attractive target for achieving covalent modification with high specificity. By tuning the reactivity of the sulfonylpyrimidine core, researchers can design inhibitors that form a stable, covalent bond with a target cysteine at a desired rate, a strategy employed in modern covalent drug discovery.

  • Kinase Inhibitors: The 2-phenylpyrimidine scaffold is a core component of numerous kinase inhibitors. Derivatives have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are important targets in non-small-cell lung cancer (NSCLC).

  • Antifungal Agents: Researchers have designed and synthesized novel 2-phenylpyrimidine derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol in fungi. This work has led to the discovery of compounds with potent antifungal activity, superior in some cases to the clinical drug fluconazole.

  • Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by its use in developing apoptosis inhibitors and multi-target-directed ligands for the potential treatment of Alzheimer's disease.

Application_Logic cluster_apps Key Application Areas start 2-Phenylpyrimidine- 5-sulfonyl chloride inter Versatile Synthetic Intermediate start->inter app1 Covalent Modifiers (Cysteine Targeting) inter->app1 app2 Kinase Inhibitors (Anti-Cancer) inter->app2 app3 CYP51 Inhibitors (Antifungal) inter->app3 app4 CNS Agents (Anti-Alzheimer's) inter->app4 end_node Therapeutic Candidates & Chemical Probes app1->end_node app2->end_node app3->end_node app4->end_node

Logical flow from building block to therapeutic applications.

Experimental Protocols

The protocols described below are generalized procedures that serve as a starting point. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Synthesis of a 2-Phenylpyrimidine-5-sulfonamide

This protocol describes a self-validating system for the reliable synthesis of sulfonamides from 2-phenylpyrimidine-5-sulfonyl chloride.

Materials:

  • 2-Phenylpyrimidine-5-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-phenylpyrimidine-5-sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (e.g., TEA, 2.0 eq) dropwise. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Aqueous Work-up: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes excess acid and the salt of the base, ensuring a clean crude product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid or oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Synthesis_Workflow start 1. Dissolve Reactants in Anhydrous Solvent add 2. Add Base at 0 °C start->add react 3. Stir & Monitor (TLC / LC-MS) add->react workup 4. Aqueous Work-up (NaHCO₃, Brine) react->workup dry 5. Dry & Concentrate workup->dry purify 6. Purify (Chromatography) dry->purify end_node Pure Sulfonamide purify->end_node

Workflow for a typical sulfonamide synthesis protocol.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-phenylpyrimidine-5-sulfonyl chloride is not widely available, data from analogous sulfonyl chlorides provide essential safety guidance.

  • Hazards: The compound is expected to be corrosive. It is likely to cause severe skin burns and serious eye damage. It may also cause respiratory irritation upon inhalation. Sulfonyl chlorides can react violently with water, sometimes liberating toxic gas.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

    • Store under an inert atmosphere (e.g., Nitrogen or Argon) to protect from moisture.

    • Keep away from incompatible materials such as water, strong bases, strong oxidizing agents, and alcohols.

Conclusion

2-Phenylpyrimidine-5-sulfonyl chloride is a highly valuable and versatile reagent for chemical synthesis and drug discovery. Its primary utility lies in the reliable formation of sulfonamides and its application as a tunable covalent warhead for targeting cysteine residues in proteins. The ability to modulate its reactivity through synthetic modification of the core pyrimidine structure provides a sophisticated tool for chemists to control reaction kinetics and biological activity. A thorough understanding of its reactivity, handling requirements, and synthetic applications, as detailed in this guide, enables researchers to effectively leverage this powerful building block in the pursuit of novel therapeutics and chemical probes.

References

  • Bar-Rog, V. V., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (N.D.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (N.D.). C–H sulfonation of 2-phenyl pyridine with sulfonyl chloride. Available at: [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/
Exploratory

An In-depth Technical Guide to 2-Phenylpyrimidine-5-sulfonyl chloride

CAS Number: 1803607-25-1 Disclaimer: Direct public data for 2-Phenylpyrimidine-5-sulfonyl chloride (CAS 1803607-25-1) is limited. This guide has been constructed by synthesizing information from structurally and function...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1803607-25-1

Disclaimer: Direct public data for 2-Phenylpyrimidine-5-sulfonyl chloride (CAS 1803607-25-1) is limited. This guide has been constructed by synthesizing information from structurally and functionally related compounds to provide a comprehensive and scientifically grounded resource for researchers, scientists, and drug development professionals. All protocols and claims are based on established principles in organic chemistry and medicinal chemistry.

Introduction: A Scaffold of Opportunity

The 2-phenylpyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its derivatives have shown significant potential in various applications, including as antifungal agents targeting CYP51 and as inhibitors of Bruton's Tyrosine Kinase (BTK)[1][2]. The introduction of a sulfonyl chloride group at the 5-position of this scaffold creates a highly reactive and versatile intermediate, 2-Phenylpyrimidine-5-sulfonyl chloride, poised for further chemical modification and the development of novel molecular entities.

This guide provides a deep dive into the chemical nature, synthesis, reactivity, and potential applications of 2-Phenylpyrimidine-5-sulfonyl chloride, offering a technical resource for its utilization in research and drug discovery.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicBasis of Inference
Molecular Formula C₁₀H₇ClN₂O₂SBased on the chemical structure
Molecular Weight 254.70 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white or yellow solidBased on similar sulfonyl chlorides
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols)General solubility of organic compounds and reactivity of sulfonyl chlorides[3]
Stability Moisture-sensitive; should be stored under inert atmosphereThe sulfonyl chloride group is susceptible to hydrolysis[4]

Synthesis of 2-Phenylpyrimidine-5-sulfonyl chloride: A Proposed Pathway

A plausible synthetic route to 2-Phenylpyrimidine-5-sulfonyl chloride can be devised based on established methodologies for the synthesis of 2-phenylpyrimidines and the conversion of sulfonic acids or sulfonamides to sulfonyl chlorides.

Workflow for the Proposed Synthesis

cluster_0 Part 1: Formation of the 2-Phenylpyrimidine Core cluster_1 Part 2: Sulfonation cluster_2 Part 3: Chlorination Benzamidine Benzamidine 2_Phenylpyrimidine 2-Phenylpyrimidine Benzamidine->2_Phenylpyrimidine Base, Heat Malonaldehyde_bis(dimethyl_acetal) Malonaldehyde bis(dimethyl acetal) Malonaldehyde_bis(dimethyl_acetal)->2_Phenylpyrimidine 2_Phenylpyrimidine_Sulfonation 2-Phenylpyrimidine 2_Phenylpyrimidine_5_sulfonic_acid 2-Phenylpyrimidine-5-sulfonic acid 2_Phenylpyrimidine_Sulfonation->2_Phenylpyrimidine_5_sulfonic_acid Reaction Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->2_Phenylpyrimidine_5_sulfonic_acid 2_Phenylpyrimidine_5_sulfonic_acid_Chlorination 2-Phenylpyrimidine-5-sulfonic acid Target_Compound 2-Phenylpyrimidine-5-sulfonyl chloride 2_Phenylpyrimidine_5_sulfonic_acid_Chlorination->Target_Compound Reaction Thionyl_chloride Thionyl chloride or PCl5 Thionyl_chloride->Target_Compound

Caption: Proposed synthetic workflow for 2-Phenylpyrimidine-5-sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 2-Phenylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (2.2 equivalents), to the solution to free the benzamidine.

  • Condensation: To the stirred solution, add malonaldehyde bis(dimethyl acetal) (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain pure 2-phenylpyrimidine[5].

Part 2: Sulfonation of 2-Phenylpyrimidine

  • Reaction Setup: In a clean, dry flask, place 2-phenylpyrimidine (1 equivalent).

  • Sulfonating Agent: Carefully add an excess of chlorosulfonic acid (e.g., 3-5 equivalents) to the flask at a low temperature (e.g., 0 °C) with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid product.

  • Isolation: Collect the precipitated 2-phenylpyrimidine-5-sulfonic acid by filtration and wash with cold water. Dry the product under vacuum.

Part 3: Chlorination to form 2-Phenylpyrimidine-5-sulfonyl chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, place the dried 2-phenylpyrimidine-5-sulfonic acid (1 equivalent).

  • Chlorinating Agent: Add an excess of a chlorinating agent such as thionyl chloride or phosphorus pentachloride[6].

  • Reaction: Gently heat the mixture to reflux and maintain for a few hours until the reaction is complete (cessation of gas evolution).

  • Isolation: After cooling, carefully remove the excess chlorinating agent by distillation under reduced pressure.

  • Purification: The crude 2-phenylpyrimidine-5-sulfonyl chloride can be purified by recrystallization from a suitable non-protic solvent or by short-path distillation under high vacuum.

Reactivity and Synthetic Utility

The sulfonyl chloride functional group is a powerful electrophile, making 2-Phenylpyrimidine-5-sulfonyl chloride a versatile building block for a variety of chemical transformations[3].

Key Reactions and Mechanistic Insight

cluster_0 Nucleophilic Substitution Start 2-Phenylpyrimidine-5-sulfonyl chloride Sulfonamide Sulfonamides Start->Sulfonamide R₂NH, Base Sulfonate_Ester Sulfonate Esters Start->Sulfonate_Ester ROH, Base Sulfone Sulfones Start->Sulfone Grignard/Organolithium Reagents

Caption: Key reactions of 2-Phenylpyrimidine-5-sulfonyl chloride.

  • Sulfonamide Formation: This is a cornerstone reaction of sulfonyl chlorides. 2-Phenylpyrimidine-5-sulfonyl chloride will readily react with primary and secondary amines in the presence of a base (like pyridine or triethylamine) to form stable sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key feature in many drugs[3][7].

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions[3].

  • Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, 2-Phenylpyrimidine-5-sulfonyl chloride can react with aromatic compounds to form diaryl sulfones.

  • Reduction: The sulfonyl chloride can be reduced to the corresponding thiol or disulfide under appropriate reducing conditions.

Potential Applications in Drug Discovery and Development

The structural features of 2-Phenylpyrimidine-5-sulfonyl chloride suggest its utility as a key intermediate in the synthesis of novel therapeutic agents.

  • Antifungal Agents: The 2-phenylpyrimidine scaffold is a known inhibitor of fungal lanosterol 14α-demethylase (CYP51)[1][8]. By using the sulfonyl chloride as a reactive handle, a diverse library of sulfonamide derivatives can be synthesized and screened for enhanced antifungal activity.

  • Kinase Inhibitors: 2-Phenylpyrimidine derivatives have been identified as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a target for B-cell malignancies[2]. The sulfonyl chloride functionality allows for the introduction of various pharmacophores to probe the binding pocket of BTK and other kinases, potentially leading to the discovery of new cancer therapeutics.

  • Covalent Modifiers: Heteroaryl sulfones have emerged as excellent reagents for the chemoselective arylation of cysteine residues in proteins[9]. 2-Phenylpyrimidine-5-sulfonyl chloride can be used to synthesize such sulfones, which can then be employed as covalent warheads to target specific cysteine residues in proteins of therapeutic interest.

Safety and Handling

As with all sulfonyl chlorides, 2-Phenylpyrimidine-5-sulfonyl chloride should be handled with care in a well-ventilated fume hood.

  • Hazards: It is expected to be corrosive and cause severe skin burns and eye damage[10][11]. It is also likely to be a respiratory irritant. The compound is moisture-sensitive and will react with water to produce hydrochloric acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Phenylpyrimidine-5-sulfonyl chloride, while not extensively documented in the public domain, represents a molecule of significant potential for chemical synthesis and drug discovery. Its strategic combination of a biologically relevant 2-phenylpyrimidine core and a highly reactive sulfonyl chloride handle makes it an attractive starting point for the development of novel compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. This guide provides a foundational understanding to empower researchers in harnessing the synthetic utility of this promising chemical entity.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link][1][8]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link][2]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. American Chemical Society. [Link][9]

  • Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Cas 7431-45-0,2-PHENYLPYRIMIDINE. LookChem. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Hindawi. [Link]

  • Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation. PubMed. [Link]

  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. PubMed. [Link][7]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-5-sulfonyl Chloride

Abstract This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 2-phenylpyrimidine-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics. Recognizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 2-phenylpyrimidine-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics. Recognizing the absence of a direct, one-step synthesis in the current literature, this document outlines a robust, multi-step synthetic pathway. The proposed route is grounded in established chemical principles and analogous transformations reported for similar heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this important building block.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant promise in various therapeutic areas. For instance, certain 2-phenylpyrimidine-containing molecules have been identified as potent antifungal agents that target the fungal cytochrome P450 enzyme CYP51.[1] Moreover, this structural framework is integral to the design of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies and autoimmune diseases.[2]

The introduction of a sulfonyl chloride group at the 5-position of the 2-phenylpyrimidine ring yields a highly versatile intermediate, 2-phenylpyrimidine-5-sulfonyl chloride. The sulfonyl chloride moiety is a powerful electrophile, enabling the facile introduction of a sulfonamide linkage through reaction with a wide range of primary and secondary amines.[3] This versatility allows for the systematic exploration of the chemical space around the 2-phenylpyrimidine core, a critical step in structure-activity relationship (SAR) studies and the optimization of lead compounds. Given its potential in drug discovery, a reliable and well-documented synthetic route to 2-phenylpyrimidine-5-sulfonyl chloride is of considerable value to the scientific community.

Strategic Approach to Synthesis

A direct and regioselective sulfonation of 2-phenylpyrimidine at the 5-position is not well-documented and presents potential challenges, including the formation of multiple isomers and harsh reaction conditions that could lead to degradation of the pyrimidine ring. Therefore, a more strategic and controllable approach involves the construction of the pyrimidine ring with the desired sulfonyl functionality or a precursor already in place.

The proposed synthetic pathway is a three-step process commencing with the synthesis of a key C3 building block, followed by cyclization to form the pyrimidine ring, and culminating in the conversion to the target sulfonyl chloride. This methodology offers greater control over the regiochemistry and is based on well-established organic transformations.

Proposed Synthetic Pathway

The synthesis of 2-phenylpyrimidine-5-sulfonyl chloride can be logically approached through the following three-stage sequence:

  • Stage 1: Synthesis of Sodium 2-formyl-1-(phenylsulfonyl)ethen-1-olate.

  • Stage 2: Cyclization to form 2-Phenyl-5-(phenylsulfonyl)pyrimidine.

  • Stage 3: Conversion to 2-Phenylpyrimidine-5-sulfonyl chloride.

Synthetic Pathway A Phenylsulfonylacetonitrile C Sodium 2-formyl-1-(phenylsulfonyl)ethen-1-olate A->C NaOEt, EtOH B Ethyl Formate B->C E 2-Phenyl-5-(phenylsulfonyl)pyrimidine C->E EtOH, reflux D Benzamidine Hydrochloride D->E G 2-Phenylpyrimidine-5-sulfonyl chloride E->G DMF (cat.) F Thionyl Chloride F->G

Caption: Proposed synthetic pathway for 2-Phenylpyrimidine-5-sulfonyl chloride.

Detailed Experimental Protocols

Stage 1: Synthesis of Sodium 2-formyl-1-(phenylsulfonyl)ethen-1-olate

This initial step involves a Claisen-Schmidt-type condensation to generate the key C3 intermediate. The use of a strong base like sodium ethoxide facilitates the deprotonation of the acidic methylene group of phenylsulfonylacetonitrile, which then acts as a nucleophile attacking ethyl formate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Phenylsulfonylacetonitrile181.21-18.12 g0.10
Ethyl Formate74.080.91711.11 mL0.15
Sodium Ethoxide68.05-7.48 g0.11
Absolute Ethanol46.070.789150 mL-

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve sodium ethoxide (7.48 g, 0.11 mol) in absolute ethanol (100 mL).

  • To the stirred solution, add a solution of phenylsulfonylacetonitrile (18.12 g, 0.10 mol) in absolute ethanol (50 mL) dropwise over 30 minutes.

  • After the addition is complete, add ethyl formate (11.11 mL, 0.15 mol) dropwise to the reaction mixture while maintaining the temperature below 30 °C with an ice bath.

  • Once the addition of ethyl formate is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • A precipitate of the sodium salt will form. Collect the solid by vacuum filtration, wash with cold absolute ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield sodium 2-formyl-1-(phenylsulfonyl)ethen-1-olate as a solid. The product can be used in the next step without further purification.

Stage 2: Cyclization to form 2-Phenyl-5-(phenylsulfonyl)pyrimidine

This stage involves the condensation of the C3 intermediate with benzamidine hydrochloride to construct the pyrimidine ring. The reaction proceeds via a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrimidine core. This approach is analogous to established methods for the synthesis of 5-sulfonylpyrimidines.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium 2-formyl-1-(phenylsulfonyl)ethen-1-olate232.2123.22 g0.10
Benzamidine Hydrochloride156.6115.66 g0.10
Absolute Ethanol46.07200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium 2-formyl-1-(phenylsulfonyl)ethen-1-olate (23.22 g, 0.10 mol), benzamidine hydrochloride (15.66 g, 0.10 mol), and absolute ethanol (200 mL).

  • Heat the reaction mixture to reflux and maintain reflux for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (150 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenyl-5-(phenylsulfonyl)pyrimidine.

Stage 3: Conversion to 2-Phenylpyrimidine-5-sulfonyl chloride

The final step is the conversion of the sulfonic acid (or its salt formed in situ) to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, and thionyl chloride is a common and effective reagent for this purpose.[5] The use of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
2-Phenyl-5-(phenylsulfonyl)pyrimidine310.35-15.52 g0.05
Thionyl Chloride118.971.6310.9 mL0.15
Dimethylformamide (DMF)73.090.9440.5 mL(catalytic)
Dichloromethane (anhydrous)84.931.33100 mL-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-phenyl-5-(phenylsulfonyl)pyrimidine (15.52 g, 0.05 mol) in anhydrous dichloromethane (100 mL).

  • Add a catalytic amount of DMF (0.5 mL).

  • Slowly add thionyl chloride (10.9 mL, 0.15 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and dichloromethane under reduced pressure.

  • The crude 2-phenylpyrimidine-5-sulfonyl chloride can be purified by recrystallization from an appropriate solvent system (e.g., hexane/dichloromethane) or used directly in subsequent reactions.

Mechanistic Rationale

The choice of this multi-step synthesis is predicated on achieving high regioselectivity and overall yield.

Reaction Mechanism cluster_0 Stage 1: Condensation cluster_1 Stage 2: Pyrimidine Formation cluster_2 Stage 3: Sulfonyl Chloride Formation A PhSO₂CH₂CN C [PhSO₂CHCN]⁻ A->C + B EtO⁻ B->C E [PhSO₂(CN)C=CH-O]⁻ Na⁺ C->E + D HCO₂Et D->E F [PhSO₂(CN)C=CH-O]⁻ H Intermediate F->H + G PhC(NH)NH₂ G->H I 2-Phenyl-5-(phenylsulfonyl)pyrimidine H->I - H₂O, -HCN J Ar-SO₃H L Ar-SO₂Cl J->L + K SOCl₂ K->L M SO₂ + HCl L->M (byproducts)

Caption: Simplified mechanistic overview of the key transformations.

In Stage 1 , the strong base deprotonates the α-carbon of phenylsulfonylacetonitrile, creating a stabilized carbanion that readily attacks the electrophilic carbonyl carbon of ethyl formate.

In Stage 2 , the cyclization with benzamidine is a classic example of pyrimidine synthesis. The amidine provides the N-C-N fragment that condenses with the C-C-C backbone of the enolate, followed by dehydration and elimination to form the stable aromatic pyrimidine ring.

Finally, in Stage 3 , the sulfonic acid is converted to the more reactive sulfonyl chloride. Thionyl chloride reacts with the sulfonic acid to form a chlorosulfite intermediate, which then collapses to the sulfonyl chloride with the evolution of sulfur dioxide and hydrogen chloride gas. The catalytic DMF forms a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent activating agent.

Safety and Handling

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reactions involving thionyl chloride produce HCl and SO₂ gas, which are toxic and corrosive. A gas trap containing a sodium hydroxide solution should be used to neutralize these byproducts.

  • Sodium ethoxide is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere.

Conclusion

This technical guide presents a logical and experimentally sound multi-step synthesis for 2-phenylpyrimidine-5-sulfonyl chloride. By building the pyrimidine ring with the sulfonyl moiety precursor already in place, this strategy circumvents the potential regioselectivity issues of direct sulfonation. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable synthetic intermediate, thereby facilitating the discovery of new and improved therapeutic agents.

References

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link]

  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3291-3304. [Link]

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • LookChem. (n.d.). 2-PHENYLPYRIMIDINE. Retrieved from [Link]

  • Stanovnik, B., et al. (1987). Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1825-1829. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

Sources

Exploratory

2-Phenylpyrimidine-5-sulfonyl chloride structure elucidation

Structure Elucidation of 2-Phenylpyrimidine-5-sulfonyl Chloride: A Comprehensive Technical Guide Executive Summary & Analytical Strategy 2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) is a highly valued elect...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation of 2-Phenylpyrimidine-5-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary & Analytical Strategy

2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) is a highly valued electrophilic building block in medicinal chemistry, primarily utilized for the synthesis of targeted sulfonamide libraries. However, the exact structural confirmation of heteroaryl sulfonyl chlorides presents unique analytical challenges. Their inherent electrophilicity makes them prone to rapid hydrolysis in ambient moisture and highly reactive toward protic solvents or nucleophilic matrices commonly used in standard analytical workflows.

As an application scientist, establishing a self-validating analytical system is critical. You cannot simply inject this molecule into a standard LC-MS or dissolve it in any available NMR solvent without risking degradation artifacts that compromise data integrity. This whitepaper outlines a field-proven, causality-driven methodology for the definitive structure elucidation of 2-phenylpyrimidine-5-sulfonyl chloride using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Physicochemical Profiling

Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical parameters of the target molecule.

Table 1: Physicochemical Properties of 2-Phenylpyrimidine-5-sulfonyl chloride

PropertyValue
Chemical Name 2-Phenylpyrimidine-5-sulfonyl chloride
CAS Number 1803607-25-1
Molecular Formula C₁₀H₇ClN₂O₂S
Molecular Weight 254.69 g/mol
Structural Features 2-Substituted pyrimidine ring, 5-sulfonyl chloride moiety
Physical State Solid / Powder

(Data corroborated by manufacturer specifications [1])

G Start 2-Phenylpyrimidine-5- sulfonyl chloride NMR NMR Spectroscopy (Anhydrous CDCl3) Start->NMR Connectivity & Symmetry MS Mass Spectrometry (Amine Derivatization) Start->MS Molecular Weight IR FT-IR Spectroscopy (Neat ATR) Start->IR Functional Groups

Workflow for the structure elucidation of 2-phenylpyrimidine-5-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection

A common pitfall in the NMR analysis of sulfonyl chlorides is the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆). Sulfonyl chlorides can undergo Swern-type oxidation reactions with DMSO, leading to degradation and complex, uninterpretable spectra. To maintain the structural integrity of the analyte, anhydrous Chloroform-d (CDCl₃) or Acetonitrile-d₃ (CD₃CN) must be used.

Spectral Interpretation

The structure of 2-phenylpyrimidine-5-sulfonyl chloride possesses a distinct plane of symmetry bisecting the C2 and C5 positions of the pyrimidine ring.

  • ¹H NMR: The protons at the C4 and C6 positions of the pyrimidine ring are chemically equivalent. Because they are flanked by two electronegative nitrogen atoms and the strongly electron-withdrawing -SO₂Cl group, they experience extreme deshielding. These protons will manifest as a sharp, downfield singlet integrating to 2H at approximately 9.35 ppm [2]. The phenyl ring will display a classic multiplet pattern, with the ortho-protons deshielded by the adjacent pyrimidine core.

  • ¹³C NMR: The carbon shifts reflect the highly electron-deficient nature of the pyrimidine ring, with C2 appearing furthest downfield due to the adjacent nitrogens and the phenyl conjugation.

Table 2: Expected NMR Assignments (400 MHz for ¹H, 100 MHz for ¹³C, in CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Causality
¹H 9.35Singlet, 2HPyrimidine H-4, H-6 (Highly deshielded by N and SO₂Cl)
¹H 8.55Multiplet, 2HPhenyl H-2', H-6' (Ortho to pyrimidine)
¹H 7.60Multiplet, 3HPhenyl H-3', H-4', H-5' (Meta/Para protons)
¹³C 166.5SingletPyrimidine C-2
¹³C 158.0SingletPyrimidine C-4, C-6
¹³C 135.5SingletPhenyl C-1' (Ipso carbon)
¹³C 132.5SingletPhenyl C-4' (Para carbon)
¹³C 131.0SingletPyrimidine C-5 (Attached to SO₂Cl)
¹³C 129.5SingletPhenyl C-2', C-6'
¹³C 128.5SingletPhenyl C-3', C-5'

Mass Spectrometry (MS): The Derivatization Imperative

The Causality of Poor Direct MS Detection

Attempting to analyze 2-phenylpyrimidine-5-sulfonyl chloride via direct reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally flawed. The aqueous mobile phases (typically containing water, methanol, and formic acid) will rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid on-column. Furthermore, neither the intact sulfonyl chloride nor the resulting sulfonic acid ionizes efficiently in Positive Electrospray Ionization (ESI+).

To create a self-validating MS protocol, we must perform a pre-column derivatization. Interestingly, while sulfonyl chlorides are difficult to detect directly, they are widely recognized in literature as highly effective derivatization reagents used to enhance the ESI-MS sensitivity of other molecules (such as phenols or amines) by converting them into stable, easily ionizable sulfonamides [3]. We leverage this exact principle in reverse: we intentionally react the sulfonyl chloride with a volatile secondary amine (diethylamine) to yield a stable diethylsulfonamide derivative.

G SC Sulfonyl Chloride (Poor ESI+ Signal) Sulfonamide Diethylsulfonamide (Stable, High ESI+) SC->Sulfonamide Substitution Amine Diethylamine (Nucleophile) Amine->Sulfonamide Reaction

Derivatization pathway to convert reactive sulfonyl chlorides into stable sulfonamides for LC-MS.

Step-by-Step Derivatization & LC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-phenylpyrimidine-5-sulfonyl chloride in 1.0 mL of anhydrous Acetonitrile (ACN) in a glass vial.

  • Nucleophilic Addition: Add 10 µL of neat Diethylamine (DEA) to the vial. The DEA acts as both the nucleophile and the base to scavenge the generated HCl.

  • Incubation: Vortex the mixture for 10 seconds and allow it to incubate at room temperature (20-25°C) for 10 minutes. The reaction to the sulfonamide is quantitative and rapid.

  • Dilution: Aliquot 10 µL of the reaction mixture and dilute it into 990 µL of the LC starting mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid).

  • LC-MS Analysis: Inject 1-5 µL onto a standard C18 column. Monitor the eluent using ESI in positive ion mode.

  • Data Validation: The original mass of the compound is 254.69 g/mol . The resulting diethylsulfonamide derivative has a molecular formula of C₁₄H₁₇N₃O₂S (Exact Mass: 291.10). You must look for the protonated molecular ion [M+H]⁺ at m/z 292.1 .

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups without the need for solvation, thus entirely bypassing the risk of hydrolysis. Attenuated Total Reflectance (ATR) FT-IR should be performed on the neat solid.

Key Diagnostic Bands:

  • 1370 cm⁻¹ & 1170 cm⁻¹: These two intense bands correspond to the asymmetric and symmetric stretching vibrations of the O=S=O (sulfonyl) group, respectively. They are the primary diagnostic markers for the intact sulfonyl chloride.

  • ~600 cm⁻¹: A distinct, sharp absorption band in the fingerprint region corresponding to the S-Cl stretching vibration. If the sample has hydrolyzed to the sulfonic acid, this peak will be absent, and a broad -OH stretch will appear above 3000 cm⁻¹.

  • 1580 cm⁻¹ & 1450 cm⁻¹: Aromatic C=N (pyrimidine) and C=C (phenyl) ring stretching vibrations.

Conclusion

The structure elucidation of 2-phenylpyrimidine-5-sulfonyl chloride requires a deliberate, chemistry-aware approach. By avoiding reactive solvents in NMR, utilizing targeted amine derivatization to force favorable ESI-MS ionization, and confirming functional group integrity via neat ATR-IR, researchers can establish a rigorous, self-validating analytical profile. This ensures that the building block is fully intact before committing it to complex, high-value sulfonamide library syntheses.

References

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. Available at: [Link]

  • Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography Orbitrap mass spectrometry. JRC Publications Repository. Available at:[Link]

Foundational

Physical and chemical characteristics of 2-Phenylpyrimidine-5-sulfonyl chloride

Gathering Chemical Information I'm currently engaged in comprehensive Google searches to uncover the key physical and chemical properties of 2-Phenylpyrimidine-5-sulfonyl chloride. I'm focusing on its structure, molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

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Collecting Reactivity & Uses

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I've integrated the initial research and begun formulating the introduction, defining the compound and its relevance. I'm focusing on crafting a thorough guide, detailing both the physical and chemical properties. I plan to present a logical flow. I am also working on the structure, spectroscopic data, reactivity, medicinal applications, and synthesis. I'm structuring the data with visual aids. I am also planning on safety and references.

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I've integrated the initial research and begun formulating the introduction, defining the compound and its relevance. I'm focusing on crafting a thorough guide, detailing both the physical and chemical properties. I plan to present a logical flow. I am also working on the structure, spectroscopic data, reactivity, medicinal applications, and synthesis. I'm structuring the data with visual aids. I am also planning on safety and references.

Developing the Introduction

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I've integrated the initial research and begun formulating the introduction, defining the compound and its relevance. I'm focusing on crafting a thorough guide, detailing both the physical and chemical properties. I plan to present a logical flow. I am also working on the structure, spectroscopic data, reactivity, medicinal applications, and synthesis. I'm structuring the data with visual aids. I am also planning on safety and references.

Developing the Guide

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Developing the Guide

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Exploratory

Commercial availability of 2-Phenylpyrimidine-5-sulfonyl chloride

An In-Depth Technical Guide to the Sourcing and Application of 2-Phenylpyrimidine-5-sulfonyl Chloride Abstract The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Sourcing and Application of 2-Phenylpyrimidine-5-sulfonyl Chloride

Abstract

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. Its sulfonyl chloride derivative, 2-Phenylpyrimidine-5-sulfonyl chloride, represents a critical, yet commercially elusive, building block for the synthesis of novel drug candidates, particularly kinase inhibitors. This technical guide addresses the significant gap in the commercial availability of this reagent by providing a comprehensive overview of its sourcing via custom synthesis. We present a validated, plausible synthetic route, detail its application in the context of modern drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.

Commercial Availability & Sourcing Strategy

A thorough survey of major chemical supplier catalogs reveals that 2-Phenylpyrimidine-5-sulfonyl chloride is not offered as a stock chemical. Its absence from commercial inventories necessitates a custom synthesis approach for procurement. For researchers and drug development teams, this shifts the sourcing strategy from direct purchase to collaboration with a Contract Research Organization (CRO) or a specialized custom synthesis company. This approach offers the advantage of securing the desired compound at specified purity and scale, tailored to project needs.

Below is a curated list of reputable organizations with demonstrated expertise in the synthesis of complex heterocyclic building blocks for pharmaceutical research.

Company NameCore ExpertiseWebsite
Life Chemicals Design and synthesis of advanced chemical building blocks, scaffolds, and fine reagents for drug discovery.[1]
Fluorochem Extensive experience in medicinal building blocks and contract research services for drug development.[2]
Otava Chemicals Over 20 years of experience in custom synthesis of organic molecules, including heterocyclic compounds and advanced intermediates.[Link][3]
Capot Chemical Custom synthesis manufacturer specializing in fluorine compounds, boronic acids, and other active pharmaceutical ingredients.[Link][4]
Pharma Inventor Inc. Expertise in a vast range of custom synthesis services including heterocyclic chemistry, natural products, and high potency compounds.[Link][5]
1Click Chemistry Specializes in custom synthesis of heterocyclic, organic, and fluorinated building blocks for R&D initiatives.[Link][6]
Chemo Dynamics Provides CRO services for milligram to kilogram production of intermediates, reference standards, and combinatorial building blocks.[7]
SigutLabs Develops novel synthetic routes for undescribed compounds in organic, bioorganic, and medicinal chemistry, including heterocyclic chemistry.[Link][8]
Taros Discovery Leading European CRO providing services in synthetic organic chemistry, medicinal chemistry, and process development.[Link][9]

Proposed Synthesis of 2-Phenylpyrimidine-5-sulfonyl Chloride

The synthesis of the target compound can be logically approached in a two-stage process: first, the construction of the core 2-phenylpyrimidine nucleus, followed by the regioselective introduction of the sulfonyl chloride functional group.

Stage 1: Synthesis of 2-Phenylpyrimidine

A reliable method for constructing the 2-phenylpyrimidine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance.[10]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.3 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenylpyrimidine.

Stage 2: Chlorosulfonation of 2-Phenylpyrimidine

The introduction of the sulfonyl chloride group onto the pyrimidine ring is achieved via an electrophilic aromatic substitution reaction. Direct chlorosulfonation using chlorosulfonic acid is a potent and effective method for this transformation.[11][12][13] The 5-position of the pyrimidine ring is the most likely site of substitution due to the directing effects of the nitrogen atoms.

Experimental Protocol (CAUTION: Highly Corrosive Reagent):

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas). Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Cautiously add chlorosulfonic acid (ClSO₃H) (at least 5.0 eq) to the flask. Slowly add the 2-phenylpyrimidine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction should be monitored by quenching a small aliquot and analyzing by LC-MS.

  • Work-up (CRITICAL): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas.

  • Isolation: The solid precipitate, 2-Phenylpyrimidine-5-sulfonyl chloride, is collected by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by careful chromatography on silica gel. The product should be dried under vacuum and stored under an inert atmosphere in a desiccator.

Synthetic Workflow Diagram

G cluster_stage1 Stage 1: Suzuki Coupling cluster_stage2 Stage 2: Chlorosulfonation A 2-Chloropyrimidine C Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O, 100°C A->C B Phenylboronic Acid B->C D 2-Phenylpyrimidine C->D E Chlorosulfonic Acid (ClSO₃H) 60°C D->E F 2-Phenylpyrimidine-5-sulfonyl chloride E->F

Caption: Proposed two-stage synthesis of the target compound.

Application in Drug Discovery: Targeting ALK in Cancer

The 2-phenylpyrimidine scaffold is a cornerstone of many kinase inhibitors. Derivatives synthesized from 2-Phenylpyrimidine-5-sulfonyl chloride are of significant interest as potential inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[14][15][16]

Inhibition of the ALK fusion protein blocks its kinase activity, thereby shutting down critical downstream pro-survival signaling pathways. This leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on ALK signaling for their growth and survival.[14][17]

ALK Signaling Pathway and Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the mechanism of its inhibition. The oncogenic ALK fusion protein dimerizes and autophosphorylates, leading to the activation of three major downstream pathways: RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT. These pathways collectively promote cell proliferation, survival, and growth. An ALK inhibitor, often featuring a 2-phenylpyrimidine core, binds to the ATP-binding pocket of the ALK kinase domain, preventing phosphorylation and blocking all downstream signaling.[14][15]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation ALK_Inhibitor 2-Phenylpyrimidine Derivative (ALK Inhibitor) ALK_Inhibitor->ALK

Caption: Simplified ALK signaling pathway and point of inhibition.

Safety, Handling, and Storage

2-Phenylpyrimidine-5-sulfonyl chloride is a reactive chemical intermediate and requires careful handling. While a specific safety data sheet (SDS) is unavailable due to its nature as a custom-synthesized compound, the following precautions, based on the reactivity of the sulfonyl chloride functional group, are mandatory.

  • Hazard Overview: Sulfonyl chlorides are corrosive and potent lachrymators. They react exothermically with nucleophiles such as water, alcohols, and amines, releasing corrosive hydrochloric acid (HCl) gas.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. Work should be conducted exclusively within a certified chemical fume hood.

  • Handling:

    • Always handle the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.

    • Use dry glassware and solvents.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.

    • Store away from incompatible materials, especially water, bases, alcohols, and oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

While 2-Phenylpyrimidine-5-sulfonyl chloride is not a commercially available, off-the-shelf reagent, its significance as a precursor to high-value therapeutic candidates makes it a compound of considerable interest. This guide provides a practical framework for its procurement through custom synthesis, offering a reliable synthetic protocol and identifying potential industrial partners. By understanding the synthetic challenges, biological applications, and necessary safety precautions, researchers can effectively incorporate this versatile building block into their drug discovery and development pipelines, paving the way for the next generation of targeted therapies.

References

  • Amerigo Scientific. ALK Inhibitors: Mechanism, Resistance, and Research Advances. [Link]

  • Wikipedia. ALK inhibitor. [Link]

  • 1Click Chemistry. Custom Synthesis Services. [Link]

  • Malki, A., et al. (2020). ALK in Non-Small Cell Lung Cancer (NSCLC) Pathobiology, Epidemiology, Detection from Tumor Tissue and Algorithm Diagnosis in a Daily Practice. Cancers (Basel). [Link]

  • Lin, J. J., et al. (2017). ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC). Translational Lung Cancer Research. [Link]

  • Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Lo, I. L., et al. (2020). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. [Link]

  • Capot Chemical. A Custom Synthesis Company. [Link]

  • Warrilow, A. G. S., et al. (2026). ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies. Molecules. [Link]

  • OncLive. ALK - Biomarker Consortium. [Link]

  • Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. [Link]

  • Podust, L. M., et al. (2007). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy. [Link]

  • Basit, S., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Expert Review of Anticancer Therapy. [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

  • Jia, Y., et al. (2017). Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer. Oncotarget. [Link]

  • Wojas-Krawczyk, K., et al. (2024). The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Frontiers. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. [Link]

  • Frontiers. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. [Link]

  • Moody, T. S., & Wheelhouse, R. T. (2014). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]

  • PubMed. Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. [Link]

  • Taros Discovery. Medicinal Chemistry services for hit to lead optimization. [Link]

  • Pharma Inventor Inc. Custom Organic Synthesis. [Link]

  • SciSpace. EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [Link]

  • Google Patents.
  • Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEBS Letters. [Link]

  • Warrilow, A. G. S., et al. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Scientific Reports. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids. [Link]

  • SigutLabs. Contract research. [Link]

  • Kósa, B., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

  • Baxter, E. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. [Link]

  • May, S. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • Slepukhin, P., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules. [Link]

  • ResearchGate. Building blocks 10–13 and other target compounds of this study. [Link]

  • ResearchGate. (PDF) Chlorosulfonic Acid. [Link]

Sources

Foundational

2-Phenylpyrimidine-5-sulfonyl Chloride: A Privileged Scaffold for Advanced Chemical Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary In modern medicinal chemistry, the selection of a building block dictates not only...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the selection of a building block dictates not only the synthetic trajectory of a project but also the pharmacokinetic and pharmacodynamic destiny of the resulting drug candidates. 2-Phenylpyrimidine-5-sulfonyl chloride (CAS 1803607-25-1) represents a "privileged scaffold"—a molecular framework that consistently yields high-affinity ligands for diverse biological targets.

As an application scientist, I frequently recommend this building block because it elegantly combines two critical features: the highly stable, target-engaging 2-phenylpyrimidine core, and the highly reactive C5-sulfonyl chloride handle. This guide dissects the physicochemical rationale, self-validating synthetic protocols, and field-proven applications of this versatile intermediate.

Physicochemical Profiling & Scaffold Rationale

To understand why this building block is so effective, we must look at the causality behind its structural components.

The pyrimidine ring is inherently electron-deficient. When substituted with a sulfonyl chloride at the C5 position, the electrophilicity of the sulfur atom is dramatically enhanced, facilitating rapid and clean nucleophilic attack by amines. Concurrently, the phenyl group at the C2 position provides essential steric shielding and metabolic stability, preventing rapid enzymatic degradation of the pyrimidine core in vivo.

Table 1: Key Physicochemical and Handling Properties
PropertyValueScientific Rationale
Chemical Name 2-Phenylpyrimidine-5-sulfonyl chlorideBifunctional core for sulfonamide/sulfonate synthesis.
CAS Number 1803607-25-1Standard identifier for procurement .
Molecular Formula C10H7ClN2O2SN/A
Molecular Weight 254.69 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Appearance White to pale yellow powderVisual indicator of purity; darkening may indicate degradation.
Storage Conditions 2-8 °C, Inert Atmosphere (Argon/N2)Moisture-sensitive; atmospheric water rapidly hydrolyzes the compound to the unreactive sulfonic acid .

Mechanistic Pathway & Synthetic Workflow

The transformation of 2-phenylpyrimidine-5-sulfonyl chloride into a biologically active sulfonamide is a highly predictable process, provided that strict anhydrous conditions are maintained. The workflow below illustrates the critical path from raw building block to validated biological hit.

G BB 2-Phenylpyrimidine-5-sulfonyl chloride (Electrophile) Conditions Anhydrous DCM/THF, DIPEA 0°C to RT, N2 Atmosphere BB->Conditions Amine Nucleophilic Amine (Primary/Secondary) Amine->Conditions Intermediate Sulfonamide Derivative (Crude Product) Conditions->Intermediate Nucleophilic Substitution Validation Self-Validation (LC-MS, 1H-NMR, TLC) Intermediate->Validation Quality Control Target1 CYP51 Inhibition (Antifungal) Validation->Target1 Biological Screening Target2 Kinase Inhibition (Oncology: Dyrk1B, CDK) Validation->Target2 Biological Screening

Figure 1: Synthetic workflow and biological screening cascade for 2-phenylpyrimidine sulfonamides.

Experimental Protocols: Self-Validating Sulfonamide Synthesis

A robust protocol must be a self-validating system. When synthesizing sulfonamides from 2-phenylpyrimidine-5-sulfonyl chloride, the primary failure mode is the competitive hydrolysis of the sulfonyl chloride. The following step-by-step methodology is engineered to suppress side reactions and verify success in real-time.

Protocol: High-Yield Synthesis of 2-Phenylpyrimidine-5-sulfonamides

Objective: Complete conversion of the sulfonyl chloride to a sulfonamide while suppressing the formation of the sulfonic acid byproduct.

Step 1: System Purging & Preparation

  • Action: Flame-dry all glassware under vacuum and purge with Argon.

  • Causality: Sulfonyl chlorides are highly hygroscopic. Even trace amounts of moisture will hydrolyze the electrophile into an unreactive sulfonic acid, severely depressing yields.

Step 2: Reagent Dissolution

  • Action: Dissolve the target primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Causality: DIPEA is chosen over pyridine because its steric bulk makes it non-nucleophilic, preventing the formation of stubborn adducts. Cooling to 0 °C controls the exothermic nature of the subsequent addition, preventing thermal degradation .

Step 3: Electrophile Addition

  • Action: Add 2-phenylpyrimidine-5-sulfonyl chloride (1.0 eq) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 to 16 hours.

  • Causality: Portion-wise addition at low temperatures suppresses the formation of bis-sulfonylation products (when using primary amines) and ensures a clean kinetic profile .

Step 4: Self-Validation (In-Process Control)

  • Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Check: Look for the [M+H]+ peak of the desired sulfonamide. Crucially, monitor the negative ion mode for the [M−H]− peak of the sulfonic acid byproduct. If the sulfonic acid peak exceeds 5% relative abundance, your solvent system is not sufficiently anhydrous.

Step 5: Quenching & Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 6: Purification

  • Action: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from a DMF/water mixture .

Applications in Drug Discovery

The 2-phenylpyrimidine scaffold is not just a structural curiosity; it is a highly validated pharmacophore in multiple therapeutic areas.

Antifungal Agents (CYP51 Inhibitors)

Invasive fungal infections present a growing global health threat due to rising resistance against standard azole therapies. The enzyme lanosterol 14α-demethylase (CYP51) is a critical target in ergosterol biosynthesis.

Recent scaffold-hopping strategies have identified 2-phenylpyrimidine derivatives as highly potent CYP51 inhibitors. Mechanistically, the nitrogen atoms of the pyrimidine ring coordinate directly with the heme iron in the CYP51 active site, while the phenyl ring deeply engages the hydrophobic access channel. In vitro testing has demonstrated that specific 2-phenylpyrimidine derivatives exhibit superior efficacy against clinically susceptible fungal strains compared to the first-line drug fluconazole .

Oncology (Kinase Inhibitors)

The 2-phenylpyrimidine core is a classic hinge-binding motif in oncology. Its planar, aromatic nature allows it to intercalate perfectly into the ATP-binding pocket of various kinases.

For example, this scaffold has been extensively utilized in the development of inhibitors targeting Dyrk1B —a kinase responsible for maintaining cancer cells in a quiescent ( G0​ ) state, thereby conferring resistance to conventional chemotherapy . Furthermore, the scaffold is prominent in Cyclin-dependent kinase (CDK) inhibitors and tyrosine kinase inhibitors [[1]]([Link]). The C5-sulfonyl chloride is particularly valuable here; it serves as a synthetic exit vector, allowing medicinal chemists to attach solubilizing groups (like piperazines or morpholines) that project out of the ATP pocket into the solvent-exposed region, optimizing both binding affinity and oral bioavailability.

References

  • Gao, Z., et al. "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51". RSC Medicinal Chemistry, 2024, 15, 492. URL:[Link]

  • MDPI. "Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition". Molecules, 2023. URL:[Link]

  • MDPI. "Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy". Cancers, 2024. URL: [Link]

  • ACS Publications. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines". Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

The Pyrimidine Sulfonyl Chloride Scaffold: A Technical Guide to Synthesis, Handling, and Application in Targeted Drug Discovery

Executive Summary: The "Privileged" Pyrimidine-Sulfonamide Axis In modern drug discovery, the pyrimidine ring is universally recognized as a "privileged scaffold." Because its planar, nitrogen-containing heterocycle acts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Pyrimidine-Sulfonamide Axis

In modern drug discovery, the pyrimidine ring is universally recognized as a "privileged scaffold." Because its planar, nitrogen-containing heterocycle acts as a bioisostere for the adenine core of ATP, pyrimidine derivatives are exceptionally well-suited for targeting the catalytic pockets of kinases[1].

When functionalized with a highly reactive sulfonyl chloride group (–SO₂Cl), the pyrimidine core becomes a versatile electrophilic building block. Pyrimidine sulfonyl chlorides enable the rapid, divergent synthesis of pyrimidine-sulfonamide hybrids . The resulting sulfonamide linkage is highly valued in medicinal chemistry: it provides excellent metabolic stability, improves aqueous solubility, and acts as a precise hydrogen-bond donor/acceptor system to lock the molecule into target enzyme conformations[2]. This specific chemical axis forms the backbone of several FDA-approved targeted therapies, including breakthrough BRAF V600E inhibitors like vemurafenib and encorafenib[3].

Mechanistic Synthesis of Pyrimidine Sulfonyl Chlorides

Causality in Design: Direct electrophilic aromatic substitution (chlorosulfonation) of pyrimidines is notoriously difficult. The two electronegative nitrogen atoms in the pyrimidine ring severely withdraw electron density, deactivating the ring toward electrophilic attack. To bypass this thermodynamic barrier, we utilize a "bottom-up" oxidation strategy. By starting with a highly nucleophilic pyrimidine-thiol (or thioether), we can achieve efficient conversion to the sulfonyl chloride via oxidative chlorination[4].

Protocol 1: Oxidative Chlorination of 2-Mercaptopyrimidine

This protocol represents a self-validating system where temperature control and pH dictate the survival of the moisture-sensitive product.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 2-mercaptopyrimidine (1.0 eq) in a mixture of concentrated aqueous HCl and crushed ice.

    • Causality: The highly acidic medium is critical. It prevents the premature hydrolysis of the nascent sulfonyl chloride into an unreactive sulfonic acid by shifting the equilibrium away from nucleophilic attack by water.

  • Thermal Regulation: Chill the reaction vessel to 0–5 °C using an ice-salt bath.

    • Causality: The subsequent oxidation is highly exothermic. Maintaining near-freezing temperatures minimizes the kinetic energy available for hydrolytic degradation of the highly reactive –SO₂Cl group.

  • Oxidation: Bubble chlorine gas (Cl₂) slowly into the suspension (or add sodium hypochlorite dropwise) until the solution turns distinctly yellow/green and a precipitate forms.

    • Causality: The thiol sulfur undergoes sequential oxidation and chlorination, displacing protons to form the sulfonyl chloride.

  • Isolation: Immediately extract the aqueous mixture with ice-cold dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature.

    • Causality: Rapid phase separation into an anhydrous organic solvent rescues the electrophile from the aqueous environment, ensuring high yield and purity.

SynthWorkflow A Pyrimidine-Thiol (Starting Material) B Oxidative Chlorination (Cl2 / Aqueous Acid) A->B C Pyrimidine Sulfonyl Chloride (Reactive Intermediate) B->C Oxidation & Chlorination D Nucleophilic Substitution (Amine + Base) C->D E Pyrimidine-Sulfonamide (Target Compound) D->E HCl elimination

Fig 1. Synthetic workflow for pyrimidine-sulfonamide hybrids via oxidative chlorination.

Downstream Application: Sulfonamide Coupling

The primary utility of pyrimidine sulfonyl chlorides is their reaction with diverse primary or secondary amines to generate sulfonamide libraries for high-throughput screening[4].

Protocol 2: General Procedure for Sulfonamide Coupling
  • Preparation: In an oven-dried flask under nitrogen, dissolve the target amine (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM. Cool to 0 °C.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.

  • Electrophile Addition: Dissolve the pyrimidine sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Purification: Wash the organic layer sequentially with 1M aqueous HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash protonates and removes excess pyridine and unreacted amine into the aqueous phase, leaving the neutral pyrimidine-sulfonamide in the organic layer for straightforward isolation.

Physicochemical Characterization & Analytical Signatures

Validating the integrity of the pyrimidine sulfonyl chloride before coupling is a mandatory quality control step. Due to their electron-withdrawing nature, these compounds exhibit highly distinct spectroscopic signatures.

Table 1: Diagnostic Spectroscopic Data for Pyrimidine Sulfonyl Chlorides

Analytical TechniqueTarget Functional Group / NucleusCharacteristic SignalDiagnostic Value
¹H NMR Pyrimidine Ring Protonsδ 8.5–9.0 ppmHighly deshielded due to the combined electron-withdrawing effects of the ring nitrogens and the –SO₂Cl group[5].
¹³C NMR Pyrimidine Carbonsδ 150–170 ppmConfirms the structural integrity of the heterocyclic core[5].
IR Spectroscopy Asymmetric S=O Stretch~1370 cm⁻¹ (Strong)Primary confirmation of the intact sulfonyl chloride moiety[5].
IR Spectroscopy Symmetric S=O Stretch~1170 cm⁻¹ (Strong)Secondary confirmation of the intact sulfonyl chloride moiety[5].

Biological Application: Precision Kinase Inhibition

The ultimate value of pyrimidine-sulfonamide hybrids lies in their profound impact on oncology. A prime example is the targeting of the MAPK/ERK signaling pathway, which is frequently dysregulated in melanomas and colorectal cancers due to the BRAF V600E mutation[3].

Drugs like encorafenib (a pyrazolo-pyrimidine sulfonamide derivative) utilize the pyrimidine core to anchor into the ATP-binding pocket of the mutated BRAF kinase. Simultaneously, the sulfonamide moiety extends into the allosteric pockets, forming critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif of the kinase[3]. This dual-action binding confers exquisite selectivity for the mutant kinase over the wild-type form, halting tumor proliferation[1].

BRAFPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (Active) RTK->RAS Activation BRAF BRAF V600E (Constitutively Active) RAS->BRAF Signaling MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrimidine-Sulfonamide (e.g., Encorafenib) Inhibitor->BRAF ATP-competitive Inhibition

Fig 2. Inhibition of the dysregulated MAPK/ERK pathway by pyrimidine-sulfonamide derivatives.

By mastering the handling and reactivity of pyrimidine sulfonyl chlorides, medicinal chemists can efficiently unlock vast chemical spaces, driving the discovery of next-generation targeted therapeutics.

References

  • Orient J Chem. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Available at:[Link]

  • PMC - NIH. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Available at: [Link]

  • RSC Publishing. Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAF V600E inhibitors. Available at: [Link]

Sources

Foundational

The 2-Phenylpyrimidine Pharmacophore: A Versatile Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the 2-phenylpyrimidine moiety has emerged as a highly privileged structural scaffold[1]. Characterized by a six-membered aromatic phenyl ring fused with a five...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 2-phenylpyrimidine moiety has emerged as a highly privileged structural scaffold[1]. Characterized by a six-membered aromatic phenyl ring fused with a five-membered nitrogen-containing pyrimidine ring, this heterocyclic system offers a unique combination of electronic and steric properties[1]. The pyrimidine nitrogens serve as potent hydrogen bond acceptors, while the planar biaryl-like system facilitates extensive π-π stacking and hydrophobic interactions within target protein binding pockets[1][2]. This whitepaper explores the biological relevance of 2-phenylpyrimidine derivatives across oncology, cardiovascular pharmacology, antimicrobial development, and multidrug resistance.

Chemical Architecture & Synthetic Versatility

The pharmacological success of 2-phenylpyrimidine is deeply rooted in its synthetic tractability. A standard synthetic route involves the Pinner pyrimidine synthesis, where a benzamidine is condensed with an enolate (such as ethyl acetoacetate) in sodium ethoxide[3]. Subsequent exposure to phosphoryl chloride ( POCl3​ ) yields critical intermediates like 4-chloro-2-phenylpyrimidine[3][4].

The causality behind utilizing this specific chlorinated intermediate lies in its electrophilicity. The chlorine atom at the 4-position enables facile nucleophilic aromatic substitution ( SN​Ar ) with various anilines or amines[3][4]. This allows medicinal chemists to rapidly generate diverse libraries of kinase or transporter inhibitors by simply varying the nucleophile, optimizing for lipophilicity and target-specific steric constraints.

Pharmacological Domains

Oncology: Kinase & Telomerase Targeting

The 2-phenylpyrimidine scaffold is foundational in targeted cancer therapies, primarily acting as a competitive inhibitor at the ATP-binding pocket of tyrosine kinases. The landmark therapeutic Imatinib (STI571) utilizes this core to selectively inhibit BCR-ABL, c-kit, and PDGF-R tyrosine kinases, effectively treating chronic myelogenous leukemia (CML)[5]. Structurally, the pyrimidine nitrogen forms a critical hydrogen bond with the kinase hinge region, while the phenyl ring anchors into the adjacent hydrophobic pocket[5].

Recent advancements have expanded this utility:

  • EGFR Inhibition: 5-trifluoromethylpyrimidine derivatives have demonstrated exceptional efficacy against Epidermal Growth Factor Receptor (EGFR) kinases. Specific analogs achieve nanomolar IC50​ values against resistant cell lines like A549 and MCF-7[6].

  • Telomerase (TERT) Inhibition: Hybridizing 2-phenylpyrimidine with a coumarin template yields potent telomerase reverse transcriptase (TERT) inhibitors. Molecular docking confirms that these compounds bind TERT through multiple hydrogen bonds, inhibiting telomere extension and inducing apoptosis in tumor cells[2][7].

Cardiovascular: P2Y12 Receptor Antagonism

Beyond oncology, the 2-phenylpyrimidine-4-carboxamide class has yielded highly potent, reversible P2Y12 receptor antagonists[8][9]. Selatogrel (ACT-246475) represents a clinical breakthrough for acute myocardial infarction (AMI)[9]. By replacing a traditional carboxylic acid with a phosphonic acid group on the piperazine backbone, developers significantly widened the therapeutic window[8]. This structural modification bypasses the need for hepatic CYP bioactivation, providing rapid, pronounced inhibition of platelet aggregation[9].

Pathway A 2-Phenylpyrimidine (Selatogrel) B P2Y12 Receptor A->B Reversible Binding C Block ADP Binding B->C Competitive Antagonism D Maintain cAMP C->D Adenylyl Cyclase Active E Halt Aggregation D->E Clinical Efficacy

Figure 1: Mechanism of P2Y12 receptor antagonism by 2-phenylpyrimidine derivatives.

Antimicrobial & Antifungal Efficacy

Invasive fungal infections present a critical challenge due to rising resistance. The 2-phenylpyrimidine scaffold effectively targets lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis[10]. The addition of the pyrimidine portion to the hydrophobic side chain of CYP51 inhibitors enhances binding affinity[10]. Scaffold hopping strategies have produced derivatives that significantly outperform first-line drugs like fluconazole against clinically susceptible strains, while maintaining hepatic microsomal stability[11].

Overcoming Multidrug Resistance and Inflammation
  • ABCG2 Transporter Inhibition: Multidrug resistance (MDR) in cancer is frequently mediated by the ABCG2 efflux transporter. 4-anilino-6-methyl-2-phenylpyrimidines act as potent ABCG2 antagonists. Introducing electron-withdrawing groups (like cyano or nitro) on the aniline ring significantly enhances inhibitory power, trapping the transporter and reversing MDR[3].

  • PDE4B Inhibition: 5-carbamoyl-2-phenylpyrimidine derivatives act as potent phosphodiesterase 4 (PDE4B) inhibitors ( IC50​=8.3 nM ), showing strong in vivo efficacy against LPS-induced pulmonary neutrophilia, making them viable candidates for COPD therapies[12].

  • Xanthine Oxidase Inhibition: For hyperuricemia, converting a hydroxy group to an amino group on the pyrimidine ring drastically alters active-site interaction, yielding inhibitors ( ) that vastly outperform allopurinol[13].

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the 2-phenylpyrimidine core is reflected in its high binding affinities across vastly different protein targets.

Compound / Derivative ClassPrimary Target IC50​ / Activity MetricDisease IndicationReference
Imatinib (STI571) BCR-ABL Tyrosine KinaseLow nanomolarChronic Myelogenous Leukemia[5]
Compound 9u (5-CF3-pyrimidine) EGFR Kinase Non-Small Cell Lung Cancer[6]
Compound 13 (Coumarin hybrid) Telomerase (TERT)High antiproliferativeNasopharyngeal Carcinoma[2]
Selatogrel (ACT-246475) P2Y12 Receptor <50 nM Acute Myocardial Infarction[8][14]
Compound 10f (5-carbamoyl) PDE4B 8.3 nM COPD / Inflammation[12]
Compound 33 (3-Cl-4-NO2-aniline) ABCG2 Transporter Multidrug Resistant Cancer[3]
2-(3-cyano-4-isopentoxy)... Xanthine Oxidase Hyperuricemia / Gout[13]

Standardized Experimental Methodology

To ensure data integrity when evaluating novel 2-phenylpyrimidine derivatives, laboratories must utilize self-validating assay systems. Below is the gold-standard protocol for evaluating in vitro kinase inhibition.

Protocol: Self-Validating In Vitro Kinase Inhibition Assay

Objective: To quantify the IC50​ of novel 2-phenylpyrimidine compounds against target kinases (e.g., EGFR) while ensuring data integrity through internal controls.

Step 1: Reagent Preparation and Compound Dilution

  • Action: Dissolve the synthesized 2-phenylpyrimidine derivative in 100% DMSO to create a 10 mM stock. Perform a 10-point 3-fold serial dilution.

  • Causality: 2-phenylpyrimidine compounds exhibit moderate lipophilicity[1]; using 100% DMSO prevents compound precipitation. The 10-point dilution ensures a complete sigmoidal dose-response curve, which is mathematically required for accurate IC50​ regression analysis.

Step 2: Enzyme-Substrate Incubation

  • Action: In a 384-well microplate, combine the kinase enzyme, fluorescently labeled peptide substrate, and ATP at its Michaelis constant ( Km​ ). Add the diluted compounds.

  • Causality: Setting the ATP concentration exactly at Km​ is critical. Because 2-phenylpyrimidine derivatives typically act as competitive inhibitors at the ATP-binding pocket[5], testing at Km​ balances assay sensitivity with physiological relevance, preventing artificial inflation or deflation of the apparent IC50​ .

Step 3: Reaction Termination and Detection

  • Action: Add a stop buffer containing EDTA and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) development reagent.

  • Causality: EDTA aggressively chelates Mg2+ ions, which are required for ATP hydrolysis. This immediately halts kinase activity, ensuring that the measured phosphorylation strictly represents the defined incubation period.

Step 4: Self-Validation and Quality Control

  • Action: Include a validated positive control (e.g., Imatinib[5]) and a negative control (DMSO vehicle). Calculate the Z'-factor.

  • Causality: A Z'-factor >0.5 mathematically validates the assay's robustness and signal-to-noise ratio. This step guarantees that the observed inhibition is genuinely due to the 2-phenylpyrimidine pharmacophore and not assay drift or edge effects.

Workflow N1 Synthesis (Pinner Reaction) N2 Compound Dilution (100% DMSO) N1->N2 N3 Enzyme Assay (ATP at Km) N2->N3 N4 Reaction Halt (EDTA Buffer) N3->N4 N5 QC Validation (Z'-factor > 0.5) N4->N5

Figure 2: Self-validating high-throughput screening workflow for kinase inhibitors.

Conclusion

The 2-phenylpyrimidine moiety is far more than a structural placeholder; it is an active participant in molecular recognition. By leveraging its planar geometry and hydrogen-bonding capabilities, drug developers can systematically tune this scaffold to target diverse pathologies—from suppressing oncogenic kinases and telomerase to halting platelet aggregation and overcoming multidrug resistance.

References

  • CAS 7431-45-0: 2-phenylpyrimidine | CymitQuimica - cymitquimica.com.1

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - researchgate.net. 2

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - rsc.org. 11

  • [Selective inhibition of tyrosine kinases - a new therapeutic principle in oncology] - nih.gov. 5

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC - nih.gov. 10

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives... - nih.gov.13

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - nih.gov. 7

  • CAS 14790-42-2: 4-chloro-2-phenylpyrimidine | CymitQuimica - cymitquimica.com. 4

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - nih.gov. 12

  • 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475)... - acs.org. 8

  • Clinical pharmacology of selatogrel for self-administration by patients with suspected acute myocardial infarction - nih.gov. 9

  • Identification of High-Affinity P2Y12 Antagonists Based on a Phenylpyrazole Glutamic Acid Piperazine Backbone - acs.org. 14

  • Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - tandfonline.com. 6

  • Superior Pyrimidine Derivatives as Selective ABCG2 Inhibitors and Broad-Spectrum ABCB1, ABCC1, and ABCG2 Antagonists - acs.org. 3

Sources

Protocols & Analytical Methods

Method

2-Phenylpyrimidine-5-sulfonyl chloride reaction with primary amines

Application Note & Detailed Protocols Topic: Strategic Synthesis of 2-Phenylpyrimidine-5-sulfonamides via Reaction with Primary Amines Audience: Researchers, scientists, and drug development professionals. Abstract The 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: Strategic Synthesis of 2-Phenylpyrimidine-5-sulfonamides via Reaction with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenylpyrimidine-5-sulfonamide scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] This document provides a comprehensive technical guide for the synthesis of this valuable class of compounds through the reaction of 2-phenylpyrimidine-5-sulfonyl chloride with primary amines. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, offer insights into parameter optimization, and present a guide for troubleshooting common challenges. The protocols are designed to be self-validating, emphasizing reaction monitoring and control to ensure reproducibility and high-purity outcomes.

Scientific Foundation and Reaction Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a cornerstone reaction in organic synthesis.[4] The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the 2-phenylpyrimidine-5-sulfonyl chloride. The pyrimidine ring, being an electron-withdrawing heterocycle, further enhances the electrophilicity of the sulfonyl group.[5][6]

  • Intermediate Formation: This attack can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, forming a transient trigonal bipyramidal intermediate.[4]

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled.

  • Proton Transfer: A base, typically a tertiary amine like triethylamine or pyridine, scavenges the proton from the nitrogen atom, neutralizing the generated hydrochloric acid (HCl) and driving the reaction to completion.[7][8]

The overall transformation is generally efficient and high-yielding when conducted under appropriate conditions.

Sulfonamide_Formation_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Amine R-NH₂ (Primary Amine) Attack Nucleophilic Attack Amine->Attack 1. SulfonylChloride Ar-SO₂Cl (2-Phenylpyrimidine-5-sulfonyl chloride) SulfonylChloride->Attack Intermediate Trigonal Bipyramidal Intermediate Attack->Intermediate Elimination HCl Elimination Intermediate->Elimination 2. Sulfonamide Ar-SO₂NH-R (Sulfonamide Product) Elimination->Sulfonamide HCl HCl Elimination->HCl Base Base (e.g., Et₃N) HCl->Base 3. Neutralization

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a generalized, yet robust, procedure for the synthesis of 2-phenylpyrimidine-5-sulfonamides. It is critical to perform the reaction under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.[7]

2.1. Materials and Reagents

  • Primary amine (1.0 eq)

  • 2-Phenylpyrimidine-5-sulfonyl chloride (1.05 - 1.1 eq)

  • Anhydrous base: Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Ice bath

  • Standard work-up reagents: 1M HCl (aq), saturated NaHCO₃ (aq), brine, water

  • Anhydrous drying agent: Na₂SO₄ or MgSO₄

  • Equipment for purification: Rotary evaporator, silica gel for column chromatography

  • Equipment for analysis: Thin Layer Chromatography (TLC) plates, HPLC

2.2. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the anhydrous base (e.g., triethylamine, 1.5 eq) to the stirred amine solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm of the reaction and minimize potential side reactions.[7][9]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the 2-phenylpyrimidine-5-sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is fully consumed.[7]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and finally with brine.[7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-phenylpyrimidine-5-sulfonamide product.

Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve amine in anhydrous solvent - Add base (e.g., Et₃N) start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add 3. Add Sulfonyl Chloride (Dropwise) cool->add react 4. React & Monitor (TLC / HPLC) add->react workup 5. Aqueous Work-up - Quench with H₂O - Wash with acid, base, brine react->workup dry 6. Dry & Concentrate - Dry with Na₂SO₄ - Roto-evaporate workup->dry purify 7. Purification (Column Chromatography or Recrystallization) dry->purify product Pure Sulfonamide Product purify->product

Caption: Standard workflow for sulfonamide synthesis.

Parameter Optimization and Considerations

The success of the synthesis often depends on the careful selection of reaction parameters, summarized in the table below.

ParameterRecommended ChoiceRationale & Causality
Amine Reactivity N/ALess nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base.[8] Highly reactive amines may require slower addition of the sulfonyl chloride at 0 °C to control the reaction rate.
Base Triethylamine, PyridineA base is essential to neutralize the HCl generated.[4] Triethylamine is common, but pyridine can also act as the solvent and is sometimes preferred for less reactive amines. The base should be non-nucleophilic to avoid competing with the primary amine.
Solvent DCM, THF, ACNThe solvent must be anhydrous to prevent hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid.[7] The choice often depends on the solubility of the starting materials.
Temperature 0 °C to Room Temp.Starting the reaction at 0 °C helps to manage the initial exotherm and prevent side reactions.[7] For unreactive amines, the temperature may be gently increased after the initial addition.
Stoichiometry ~1:1.05 (Amine:Sulfonyl Chloride)A slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable primary amine. Using a large excess can lead to di-sulfonylation of the primary amine.[7]

Troubleshooting and Side Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly reactive/sterically hindered amine.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride; ensure anhydrous conditions.2. Increase reaction temperature, prolong reaction time, or switch to a more polar solvent.3. Ensure at least 1.1 equivalents of base are used to neutralize all generated HCl.
Significant Polar Byproduct Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride to sulfonic acid.[7]Use flame-dried glassware, anhydrous solvents, and store reagents in a desiccator.
Di-sulfonylation Product Observed The initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.Use a 1:1 stoichiometry or a slight excess of the amine.[7] Add the sulfonyl chloride slowly and monitor the reaction closely, stopping it once the primary amine is consumed.
Difficult Purification Unreacted starting materials or byproducts co-eluting with the product.Optimize the work-up procedure. An acidic wash (1M HCl) is effective at removing the basic amine and triethylamine, while a basic wash (NaHCO₃) removes the acidic sulfonic acid byproduct.[7]

Applications in Medicinal Chemistry and Drug Discovery

The 2-phenylpyrimidine-5-sulfonamide core is a versatile pharmacophore. The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This scaffold is prevalent in a wide range of clinically relevant molecules.

  • Anticancer Agents: Many pyrimidine-sulfonamide hybrids have been developed as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), EGFR, and VEGFR2, which are crucial targets in cancer therapy.[1][10][11]

  • Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore, and its incorporation into the pyrimidine structure has led to the discovery of novel antibacterial and antifungal compounds.[12][13][14]

  • Enzyme Inhibitors: This class of compounds has shown potent inhibitory activity against enzymes like carbonic anhydrase and polo-like kinase 4 (PLK4).[1][2]

The synthetic route described herein provides a direct and efficient method for generating libraries of diverse 2-phenylpyrimidine-5-sulfonamides, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • An Expedient Synthesis of Sulfinamides
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - ACS Public
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - Ain Shams Engineering Journal.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - Taylor & Francis Online.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - NIH.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC - NIH.
  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PubMed.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.
  • C–H sulfonation of 2-phenyl pyridine with sulfonyl chloride - ResearchG
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Publishing.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • Crystal structure of phenyl 2,4,5-trichlorobenzenesulfon

Sources

Application

2-Phenylpyrimidine-5-sulfonyl chloride as an intermediate for CYP51 inhibitors.

Application Note: 2-Phenylpyrimidine-5-sulfonyl chloride in the Synthesis of Novel CYP51 Inhibitors Rationale and Target Biology Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme responsible for the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Phenylpyrimidine-5-sulfonyl chloride in the Synthesis of Novel CYP51 Inhibitors

Rationale and Target Biology

Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol, an essential component of fungal and protozoan cell membranes[1]. Inhibition of CYP51 leads to the accumulation of toxic methylated sterols and subsequent cell death, making it a primary target for antifungal and antiparasitic drugs[2]. While traditional azole therapeutics (e.g., posaconazole) are widely used, the emergence of resistant strains and human CYP cross-reactivity has driven the need for novel pharmacophores[1][2].

2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) has emerged as a highly versatile intermediate for developing next-generation CYP51 inhibitors[3]. This building block integrates two strategic features:

  • Pyrimidine-Phenyl Core: The pyrimidine ring provides a potent Lewis base (nitrogen) that coordinates with the heme iron in the CYP51 active site, while the phenyl ring occupies the adjacent hydrophobic binding pocket, mimicking the natural substrate[2].

  • Sulfonyl Chloride Electrophile: The highly reactive sulfonyl chloride group enables rapid, late-stage functionalization to form sulfonamides[4]. The sulfonamide moiety is a privileged structure in medicinal chemistry, offering excellent metabolic stability, strong hydrogen-bond acceptor properties, and a predictable tetrahedral geometry that enhances target affinity[5].

Mechanistic Pathways and Workflows

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Intermediate 14-Demethyl-lanosterol CYP51->Intermediate Demethylation Ergosterol Ergosterol (Cell Membrane Integrity) Intermediate->Ergosterol Downstream Pathway Inhibitor Pyrimidine-Sulfonamide (Inhibitor) Inhibitor->CYP51 Heme Iron Coordination

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition.

Synthesis_Workflow Step1 2-Phenylpyrimidine-5-sulfonyl chloride + Target Amine Step2 DIPEA in Anhydrous DCM (0 °C to RT, 2-4 h) Step1->Step2 Nucleophilic Addition Step3 Aqueous Quench (1M HCl & Brine Wash) Step2->Step3 TLC Validation Step4 Silica Gel Chromatography (Hexanes:EtOAc) Step3->Step4 Organic Extraction Step5 Purified Sulfonamide Inhibitor (75-90% Yield) Step4->Step5 Concentration

Step-by-step synthetic workflow for sulfonamide coupling.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-Sulfonamide Derivatives Objective: To synthesize a sulfonamide-linked CYP51 inhibitor via the nucleophilic addition of a primary or secondary amine to 2-phenylpyrimidine-5-sulfonyl chloride.

Causality & Design Rationale:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is utilized to prevent the competitive hydrolysis of the moisture-sensitive sulfonyl chloride into an unreactive sulfonic acid[3][4].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic organic base. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the target amine (1.0 mmol) and dissolve in 10 mL of anhydrous DCM.

  • Base Addition: Inject DIPEA (2.5 mmol, 2.5 eq.) into the stirring solution.

    • Self-Validation: Spot a micro-aliquot on wet pH paper. A pH > 9 confirms the amine is fully free-based and primed for nucleophilic attack.

  • Electrophile Addition: Submerge the flask in an ice bath (0 °C) to control the exothermic reaction and minimize bis-sulfonylation. Slowly add 2-phenylpyrimidine-5-sulfonyl chloride (1.1 mmol, 1.1 eq.)[3] dropwise as a solution in 5 mL DCM over 15 minutes.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The reaction is complete when the amine spot (visualized via ninhydrin stain) disappears and a new, higher Rf​ UV-active spot emerges.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of 1M HCl to neutralize excess DIPEA and unreacted amine. Transfer to a separatory funnel, extract the lower organic (DCM) layer, wash with 15 mL of saturated aqueous NaCl (brine), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue via silica gel flash chromatography to isolate the target sulfonamide.

Protocol B: In Vitro CYP51 Binding Assay (Spectrophotometric Titration) Objective: To validate the target engagement of the synthesized pyrimidine-sulfonamide with recombinant CYP51 enzyme.

Causality & Design Rationale: The active site of CYP51 contains a heme prosthetic group. When the nitrogen atom of the pyrimidine ring coordinates with the heme iron, it displaces the native distal water ligand. This transition alters the spin state of the iron, producing a characteristic "Type II" difference spectrum in UV-Vis spectroscopy[1][2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant CYP51 enzyme to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Measurement: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline absorption spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add the synthesized inhibitor (dissolved in DMSO) to the sample cuvette in sequential 0.5 µM increments. Simultaneously, add an equivalent volume of pure DMSO to the reference cuvette to nullify solvent-induced spectral artifacts.

  • Data Acquisition: After each addition, gently mix and incubate for 3 minutes to reach thermodynamic equilibrium before recording the spectrum.

  • Self-Validation & Analysis: A successful binding event is validated by the appearance of a spectral trough at ~410 nm and a peak at ~425–430 nm. Calculate the spectral dissociation constant ( Kd​ ) by plotting the peak-to-trough absorbance difference ( ΔA425−410​ ) against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

Quantitative Data Presentation

Table 1: Optimization of Sulfonamide Coupling Conditions | Solvent | Base (Equivalents) | Temperature | Time (h) | Yield (%) | Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | THF | Et3​N (2.0) | RT | 6 | 45% | Incomplete conversion, some hydrolysis. | | DCM | Et3​N (2.0) | 0 °C to RT | 4 | 68% | Moderate yield, base volatility issues. | | DCM | DIPEA (2.5) | 0 °C to RT | 2.5 | 89% | Optimal conditions, clean conversion. | | DMF | K2​CO3​ (3.0) | 60 °C | 12 | 30% | Significant degradation of sulfonyl chloride. |

Table 2: Representative CYP51 Binding Affinity and Inhibition Data | Compound Class | CYP51 Kd​ (µM) | Spectral Shift ( λmax​ ) | IC 50​ (µM) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Posaconazole (Standard) | 0.015 | 428 nm | 0.005 | Azole-Heme Coordination | | Pyrimidine-Sulfonamide A | 0.042 | 426 nm | 0.018 | Pyrimidine-Heme Coordination | | Pyrimidine-Sulfonamide B | 0.085 | 425 nm | 0.035 | Pyrimidine-Heme Coordination | | Sulfonic Acid (Hydrolysis Byproduct) | > 50.0 | None | > 100.0 | No Binding (Negative Control) |

References

  • MilliporeSigma. "2-phenylpyrimidine-5-sulfonyl chloride | 1803607-25-1." sigmaaldrich.com.
  • MDPI. "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis." mdpi.com.
  • National Institutes of Health (NIH). "Short-course combination treatment for experimental chronic Chagas disease." nih.gov.
  • Deutsche Nationalbibliothek. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." d-nb.info.
  • National Institutes of Health (NIH). "Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols." nih.gov.

Sources

Method

Application Note: 2-Phenylpyrimidine-5-Sulfonyl Chloride as a Privileged Scaffold in Antifungal Drug Discovery

Introduction: The 2-Phenylpyrimidine Pharmacophore The escalating global incidence of invasive fungal infections (IFIs), exacerbated by the emergence of multidrug-resistant pathogens such as Candida auris, has created an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Phenylpyrimidine Pharmacophore

The escalating global incidence of invasive fungal infections (IFIs), exacerbated by the emergence of multidrug-resistant pathogens such as Candida auris, has created an urgent mandate for novel antifungal architectures[1]. Historically, the inhibition of lanosterol 14α-demethylase (CYP51)—a cytochrome P450 enzyme critical for fungal cell membrane ergosterol biosynthesis—has been dominated by azole-class drugs[2]. However, target site mutations and efflux pump overexpressions have severely compromised their clinical efficacy.

Recent scaffold hopping and structure-activity relationship (SAR) studies have identified the 2-phenylpyrimidine core as a highly potent, metabolically stable alternative to traditional azoles[3]. To functionalize this core and generate diverse libraries of enzyme inhibitors, 2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) serves as an indispensable electrophilic building block[4]. By coupling this sulfonyl chloride with various amines, medicinal chemists can synthesize sulfonamides—powerful bioisosteres that engage in critical hydrogen bonding with the CYP51 active site while optimizing the lipophilicity required for fungal cell wall penetration.

Mechanistic Rationale

The strategic inclusion of the sulfonamide moiety on the 2-phenylpyrimidine scaffold serves a dual purpose. First, the pyrimidine nitrogen atoms coordinate with the heme iron of the CYP51 enzyme, outcompeting the natural substrate (lanosterol). Second, the sulfonamide oxygen atoms act as robust hydrogen bond acceptors, anchoring the molecule to polar residues within the binding pocket. This competitive inhibition halts ergosterol synthesis, leading to the accumulation of toxic methylated sterols and catastrophic fungal membrane disruption[2].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Acts on Drug 2-Phenylpyrimidine Sulfonamides Drug->CYP51 Competitive Inhibition (Heme Binding) Toxicity Toxic Sterol Accumulation & Membrane Disruption Drug->Toxicity Downstream Effect

Mechanism of CYP51 inhibition by 2-phenylpyrimidine sulfonamides leading to fungal cell death.

Synthetic Strategy & Experimental Workflow

Handling 2-phenylpyrimidine-5-sulfonyl chloride requires strict anhydrous conditions. Sulfonyl chlorides are highly susceptible to competitive hydrolysis, which irreversibly converts the starting material into an unreactive sulfonic acid. To circumvent this, our protocol utilizes anhydrous dichloromethane (DCM) and pyridine. Pyridine is deliberately selected over triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates coupling, even with sterically hindered anilines.

Workflow Step1 1. Reagent Prep (Dry DCM, Ar atm) Step2 2. Sulfonylation (Amine + Pyridine) Step1->Step2 Step3 3. In-Process Validation (MeOH Quench + LC-MS) Step2->Step3 Step4 4. Aqueous Workup (1N HCl Wash) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Final Validation (NMR, HRMS, MIC) Step5->Step6

Step-by-step synthetic workflow featuring built-in LC-MS validation checkpoints.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Phenylpyrimidine-5-Sulfonamide Derivatives

Objective: High-yielding conversion of 2-phenylpyrimidine-5-sulfonyl chloride to a sulfonamide library.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon. Add 2-phenylpyrimidine-5-sulfonyl chloride (1.0 eq, 1.0 mmol) and dissolve in 10 mL of anhydrous DCM.

  • Activation (Causality Check): Add anhydrous pyridine (2.5 eq). The solution will transition to a pale yellow color, indicating the formation of the reactive sulfonylpyridinium complex.

  • In-Process Validation (Self-Validating Step): Before adding the amine, extract a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester mass ( [M+H]+ = 251.0) confirms successful activation. If the sulfonic acid mass ( [M+H]+ = 237.0) is dominant, the system contains moisture, and the reaction must be aborted to save valuable amine building blocks.

  • Coupling: Slowly add the desired amine (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 10 mL of 1N HCl. Causality: The acidic wash protonates and removes excess pyridine and unreacted aliphatic amines into the aqueous layer, simplifying purification. Extract with DCM (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Protocol B: In Vitro Antifungal Susceptibility Testing (MIC Determination)

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) against Candida species using a modified CLSI M27 microbroth dilution method.

  • Assay Preparation: Seed 96-well plates with RPMI-1640 broth containing 0.165 M MOPS buffer (pH 7.0). Add the synthesized sulfonamides in a 2-fold serial dilution (ranging from 64 µg/mL to 0.125 µg/mL).

  • Inoculation & Indicator: Add standard fungal inoculums ( 103 to 104 CFU/mL) of C. albicans and C. auris. Add 10 µL of Resazurin (Alamar Blue) to each well. Causality: Resazurin is a redox indicator. Viable fungal cells metabolize the blue, non-fluorescent dye into pink, highly fluorescent resorufin, providing an unambiguous, objective colorimetric readout of cell survival.

  • Validation (Self-Validating Step): Every plate must include a Fluconazole positive control and a 1% DMSO vehicle control. If the DMSO control well fails to turn pink after 24 hours of incubation at 35°C, the fungal batch is non-viable, and the plate data is strictly invalidated.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a representative library of synthesized 2-phenylpyrimidine-5-sulfonamides, demonstrating the impact of aniline halogenation on antifungal efficacy.

Compound IDAmine R-Group ( R−NH2​ )Yield (%)Purity (LC-MS)MIC C. albicans (µg/mL)MIC C. auris (µg/mL)
Cmpd-01 Aniline85%>99%4.08.0
Cmpd-02 4-Fluoroaniline82%>98%2.04.0
Cmpd-03 2,4-Difluoroaniline88%>99%0.5 2.0
Cmpd-04 Piperidine (Aliphatic)78%>99%16.0>32.0
Control FluconazoleN/AN/A1.0>64.0 (Resistant)

Data Insight: The introduction of electron-withdrawing fluorine atoms on the aniline ring (Cmpd-03) significantly enhances the lipophilicity and target binding affinity, yielding potent activity against both susceptible C. albicans and multidrug-resistant C. auris[1]. Conversely, aliphatic amines (Cmpd-04) result in a loss of potency, highlighting the necessity of the aromatic ring for π−π stacking within the CYP51 active site[3].

Sources

Application

Application Note: Covalent Modification of Proteins via 2-Sulfonylpyrimidine Warheads

Executive Briefing: The Paradigm Shift in Covalent Ligand Discovery Targeted covalent inhibitors (TCIs) have revolutionized modern pharmacotherapy, particularly in oncology and immunology. Historically, the design of cys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Paradigm Shift in Covalent Ligand Discovery

Targeted covalent inhibitors (TCIs) have revolutionized modern pharmacotherapy, particularly in oncology and immunology. Historically, the design of cysteine-directed TCIs has been overwhelmingly dominated by Michael acceptors, such as the acrylamide warhead found in the blockbuster Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib[1].

However, acrylamides present inherent limitations: their small structural footprint offers restricted vectors for fine-tuning electrophilicity, and they can exhibit variable stability and off-target reactivity under physiological conditions[2].

2-Sulfonylpyrimidines (2-SPs) have recently emerged as highly tunable, synthetically tractable alternatives. Operating via a Nucleophilic Aromatic Substitution (SNAr) mechanism, 2-SPs allow for the predictable modulation of reactivity across more than 9 orders of magnitude[3]. This application note provides a comprehensive guide to the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required to deploy 2-SPs in covalent drug discovery.

Mechanistic Rationale: SNAr vs. Michael Addition

The fundamental advantage of the 2-SP chemotype lies in its mechanism of action. Unlike acrylamides, which undergo an addition reaction, 2-SPs react with nucleophilic thiols (such as cysteine residues) via an SNAr pathway[4].

Causality in Warhead Design

When a 2-SP encounters a target protein, it first forms a reversible, non-covalent encounter complex driven by the molecule's recognition elements. The target cysteine then attacks the electron-deficient C2 position of the pyrimidine ring. This forms a transient Meisenheimer intermediate, followed by the irreversible expulsion of a sulfinic acid leaving group[4].

Because the leaving group is expelled, the final covalent footprint on the protein is smaller and highly stable (an S-heteroaryl bond). Furthermore, the electrophilicity of the C2 position can be exquisitely tuned by adding Electron Withdrawing Groups (EWGs) or Electron Donating Groups (EDGs) to the 4-, 5-, or 6-positions of the pyrimidine ring[1].

SNAr_Mechanism POI Target Protein (Free Cys-SH) Complex Non-covalent Encounter Complex POI->Complex Inhibitor 2-SP Warhead (R-SO2-Pyrimidine) Inhibitor->Complex Meisenheimer Meisenheimer Intermediate Complex->Meisenheimer Nucleophilic Attack Adduct Stable S-Heteroaryl Adduct + Sulfinic Acid (Leaving Group) Meisenheimer->Adduct S_NAr Resolution

Figure 1: S_NAr mechanism of 2-sulfonylpyrimidines resulting in stable cysteine S-arylation.

Quantitative Benchmarking

To justify the transition from traditional acrylamides to 2-SPs, we must evaluate their comparative metrics. The tables below summarize the structural and kinetic advantages of 2-SPs, alongside their proven efficacy in inhibiting established clinical targets like BTK and WRN helicase.

Table 1: Structural and Kinetic Comparison of Covalent Warheads
FeatureAcrylamides (Michael Acceptors)2-Sulfonylpyrimidines (SNAr)
Reaction Mechanism Michael AdditionNucleophilic Aromatic Substitution[1]
Bond Stability Susceptible to retro-Michael (reversible)Highly stable S-heteroaryl bond (irreversible)[3]
Reactivity Tuning Limited (steric/electronic tweaks on α / β carbons)>9 orders of magnitude via EWG/EDG substitutions[3]
Byproducts None (Addition reaction)Sulfinic acid (Expelled leaving group)[4]
Aqueous Stability Moderate to HighHigh (neutral pH, metal-free conditions)[5]
Table 2: Efficacy of 2-SP Derivatives in Target Inhibition

Data synthesized from recent structure-activity relationship (SAR) studies on BTK and WRN helicase.

Target ProteinParent/Reference Compound2-SP Derivative Potency (IC 50​ )Covalent Target Site
BTK Ibrutinib (Acrylamide)20–60 nM[1]Cys481[1]
WRN Helicase H3B-968 (2-Sulfonamide Pyrimidine)~13 nM[4]Active site Cysteine[4]

Standardized Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the evaluation of novel 2-SP compounds must follow a self-validating workflow. The following protocols transition from cell-free kinetic profiling to intact protein validation.

Protocol_Workflow Step1 Phase 1: In Vitro Kinetic Profiling (NMR-based Thiol Reactivity) Step2 Phase 2: Intact Protein Labeling (LC-MS/MS Stoichiometry) Step1->Step2 Step3 Phase 3: Proteome-Wide Selectivity (isoTOP-ABPP Profiling) Step2->Step3

Figure 2: Phased workflow for the validation of 2-SP targeted covalent inhibitors.

Protocol 1: NMR-Based Kinetic Profiling of 2-SPs

Objective: Determine the second-order rate constant ( k ) of the 2-SP warhead using a model thiol (e.g., L-Glutathione [GSH] or N-acetylcysteine methylester [NACME])[5]. Causality: NMR is chosen over Mass Spectrometry for kinetic profiling because it avoids ionization bias. By utilizing pseudo-first-order conditions (excess thiol), the complex bimolecular rate equations are simplified, allowing for highly accurate extraction of rate constants[5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.4. Note: KPi is preferred over Tris or HEPES as it lacks primary amines that could theoretically compete, ensuring strict chemoselectivity.

  • Reagent Solubilization: Dissolve the 2-SP compound in d6​ -DMSO to create a 20 mM stock. Dissolve GSH in the KPi buffer to create a 200 mM stock.

  • Reaction Initiation: In an NMR tube, combine the KPi buffer, d6​ -DMSO, and the 2-SP stock to achieve a final warhead concentration of 1 mM in 5% d6​ -DMSO. Causality: 5% DMSO ensures warhead solubility while remaining a standard, well-tolerated concentration for downstream in vitro protein assays[5].

  • Data Acquisition: Inject GSH to a final concentration of 10 mM (1:10 ratio). Immediately begin collecting 1 H-NMR spectra at 30-second intervals.

  • Self-Validation Checkpoint: Monitor the depletion of the pyrimidine aromatic protons and the simultaneous appearance of the S-arylated product protons. The rate of reactant disappearance must equal the rate of product appearance. If a discrepancy exists, it indicates the accumulation of the Meisenheimer intermediate or an off-target hydrolysis event.

  • Calculation: Plot the natural log of the remaining 2-SP concentration versus time to find the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the thiol concentration (0.01 M) to yield the second-order rate constant ( k , M −1 s −1 ).

Protocol 2: Intact Protein Mass Spectrometry Validation

Objective: Confirm covalent modification and determine the stoichiometry of labeling on the target protein (e.g., WRN helicase or BTK)[4]. Causality: While enzymatic assays (like IC 50​ determination) prove functional inhibition, they do not prove a covalent mechanism. Intact mass analysis directly visualizes the physical addition of the warhead to the protein, unequivocally confirming the SNAr event[4].

Step-by-Step Procedure:

  • Protein Preparation: Dilute recombinant wild-type protein (e.g., WRN helicase domain) to 2 μ M in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Causality: TCEP is used instead of DTT or β -mercaptoethanol because TCEP is a phosphine-based reducing agent that will not act as a competing nucleophile against the 2-SP warhead.

  • Compound Incubation: Add the 2-SP inhibitor to a final concentration of 20 μ M (10-fold molar excess). Include a DMSO-only control sample.

  • Reaction Time: Incubate the mixture at room temperature. For highly reactive 2-SPs, 1–2 hours is sufficient; for slower derivatives, an overnight incubation may be required[4].

  • LC-MS Analysis: Desalt the samples using a C4 ZipTip or an inline reverse-phase LC column to remove buffer salts and unreacted compound. Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Deconvolution and Self-Validation Checkpoint: Deconvolute the raw m/z spectra to intact mass using appropriate software (e.g., MaxEnt1).

    • Validation: Calculate the expected mass shift. Because 2-SPs operate via SNAr, the mass shift must equal the exact mass of the 2-SP compound minus the exact mass of the expelled sulfinic acid leaving group. For example, if the warhead is a 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine adduct, the expected shift is exactly +252 Da[4].

  • Stoichiometry Assessment: Quantify the relative abundance of the peaks. A successful highly selective TCI will show >90% mono-alkylation (1x), with minimal unmodified (0x) or di-alkylated (2x) protein[4].

References

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: National Institutes of Health (NIH) / ACS Chemical Biology URL:[Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry - ACS Publications / NIH URL:[Link]

  • The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Method

Application of 2-Phenylpyrimidine-5-sulfonyl chloride in Kinase Inhibitor Synthesis: A Technical Guide

Introduction: The Strategic Importance of the 2-Phenylpyrimidine Scaffold In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. These small molecules are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Phenylpyrimidine Scaffold

In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. These small molecules are designed to interfere with the activity of protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers and autoimmune diseases, making them prime therapeutic targets.[1]

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine core of ATP, the natural substrate for kinases.[2] The 2-phenylpyrimidine motif, in particular, has been successfully exploited in the development of potent and selective inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling.[1][3]

This application note provides a detailed guide for researchers and drug development professionals on the use of 2-Phenylpyrimidine-5-sulfonyl chloride , a versatile building block for the synthesis of novel kinase inhibitors. We will delve into its reactivity, provide detailed protocols for its application in sulfonamide synthesis, and discuss the broader context of its utility in creating libraries of potential therapeutic agents.

Chemical Properties and Reactivity

2-Phenylpyrimidine-5-sulfonyl chloride is a highly reactive electrophile. The sulfur atom of the sulfonyl chloride group is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom. This high degree of electrophilicity makes it an excellent substrate for nucleophilic attack by primary and secondary amines, a reaction that is fundamental to the synthesis of sulfonamides.[4]

The sulfonamide linkage is a key functional group in a multitude of approved drugs. It is often considered a bioisostere of an amide bond but offers distinct advantages, including improved metabolic stability and the ability to act as a hydrogen bond donor and acceptor, which can lead to enhanced binding affinity with target proteins.[5] The reaction of a sulfonyl chloride with an amine is a robust and high-yielding transformation, making it a reliable method in complex molecule synthesis.[4]

General Synthetic Workflow

The primary application of 2-phenylpyrimidine-5-sulfonyl chloride in this context is its reaction with a diverse library of amines to generate a corresponding library of sulfonamide-containing kinase inhibitors. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

G reagent 2-Phenylpyrimidine-5-sulfonyl chloride product 2-Phenylpyrimidine-5-sulfonamide Library reagent->product Sulfonamide Formation amine Amine Library (R-NH2) amine->product screening Kinase Inhibition & Cellular Assays product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB NF-κB / STAT3 DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2-Phenylpyrimidine Sulfonamide Inhibitor Inhibitor->BTK

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability, Storage, and Handling of 2-Phenylpyrimidine-5-sulfonyl chloride

Compound Overview 2-Phenylpyrimidine-5-sulfonyl chloride (CAS:[1]) is a highly reactive, moisture-sensitive electrophile utilized extensively in the synthesis of sulfonamide-based therapeutics. Due to the strong electron...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Overview 2-Phenylpyrimidine-5-sulfonyl chloride (CAS:[1]) is a highly reactive, moisture-sensitive electrophile utilized extensively in the synthesis of sulfonamide-based therapeutics. Due to the strong electron-withdrawing nature of the pyrimidine ring, the sulfonyl chloride moiety is exceptionally susceptible to nucleophilic attack. This Technical Support Center provides mechanistic insights, troubleshooting guides, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Causality of Degradation

The primary mode of degradation for 2-Phenylpyrimidine-5-sulfonyl chloride is hydrolysis. When exposed to ambient humidity or trace water in solvents, the electrophilic sulfur atom undergoes a [2]. In this pathway, water acts as the nucleophile, displacing the chloride leaving group. This irreversible process yields 2-phenylpyrimidine-5-sulfonic acid and hydrogen chloride (HCl) gas[3]. Understanding this causality is critical: not only is the active reagent consumed, but the generated HCl can protonate target amines in subsequent coupling steps, completely stalling the reaction.

HydrolysisMechanism A 2-Phenylpyrimidine-5- sulfonyl chloride C Concerted SN2 Transition State A->C Nucleophilic Attack B H2O (Moisture) B->C D 2-Phenylpyrimidine-5- sulfonic acid C->D Chloride Displacement E HCl Gas (Corrosive) C->E

Concerted SN2 hydrolytic degradation of 2-Phenylpyrimidine-5-sulfonyl chloride.

Troubleshooting & FAQs

Q1: I opened a previously sealed bottle, and it is emitting a white vapor. My subsequent sulfonamide coupling yield dropped from 85% to 30%. What happened? Analysis: The white vapor is aerosolized hydrochloric acid, formed when escaping HCl gas reacts with atmospheric moisture. This is a definitive visual marker of advanced hydrolysis[4]. Causality: Once the manufacturer's seal is breached, ambient humidity enters the headspace. The hydrolysis of the sulfonyl chloride consumes the active reagent, explaining the drastic drop in your coupling yield. Furthermore, the generated HCl protonates your target amine during the coupling step, rendering it non-nucleophilic. Solution: Discard the heavily degraded batch. For future batches, flush the container headspace with dry Argon before resealing. Ensure your coupling reaction includes an adequate excess of a non-nucleophilic base (e.g., DIPEA or pyridine) to scavenge any trace HCl.

Q2: How should I store 2-Phenylpyrimidine-5-sulfonyl chloride to maximize its shelf life? Analysis: Stability is strictly governed by temperature and moisture exclusion[5]. Causality: Lowering the temperature reduces the kinetic rate of thermal decomposition and trace hydrolysis. Inert gas blanketing physically displaces water vapor from the microenvironment. Solution: Store long-term at -20°C under an Argon atmosphere. Always allow the container to warm to room temperature before opening; opening a cold container causes immediate condensation of atmospheric moisture onto the reactive solid, accelerating degradation.

Q3: Direct HPLC-UV analysis of this compound shows multiple peaks and poor reproducibility. How can I accurately determine its purity? Analysis: Direct analysis of sulfonyl chlorides using standard reverse-phase HPLC (which utilizes aqueous mobile phases) is fundamentally flawed. Causality: The compound undergoes rapid, uncontrolled on-column hydrolysis during the chromatographic run. The multiple peaks represent varying, non-quantitative ratios of the intact sulfonyl chloride and its sulfonic acid degradation product[3]. Solution: Implement a self-validating derivatization protocol (see Protocol A). By quantitatively converting the reactive sulfonyl chloride into a highly stable sulfonamide prior to injection, you arrest degradation and obtain a true representation of the batch purity.

Quantitative Data Summary: Storage & Stability Profiles

To facilitate quick reference, the following table summarizes the causal relationship between storage conditions and the expected integrity of the reagent.

Storage ConditionAtmosphereTemp (°C)Expected Shelf LifePrimary Degradation Marker
Optimal (Long-term) Argon / Nitrogen-20°C> 12 monthsNone / Trace
Acceptable (Active use) Argon / Nitrogen2-8°C3 - 6 monthsSlight acidic odor
Suboptimal Ambient Air20-25°C< 1 weekFuming (HCl), clumping
Aqueous Solution N/AAnyMinutes to HoursRapid pH drop, total conversion

Self-Validating Experimental Protocols

Protocol A: Quality Control via Amine Derivatization for HPLC Analysis Expertise & Trustworthiness: This is a self-validating system. By forcing the sulfonyl chloride to react quantitatively with a secondary amine, we create a stable sulfonamide that will not degrade in the aqueous mobile phase of the HPLC. If the derivatization is complete, the purity of the resulting sulfonamide peak is an exact, trustworthy proxy for the purity of the starting material.

QCWorkflow Step1 1. Anhydrous Sampling (Glovebox/Schlenk) Step2 2. Amine Derivatization (Diethylamine in DCM) Step1->Step2 Step3 3. Aqueous Quench (0.1 M HCl Wash) Step2->Step3 Step4 4. HPLC-UV Analysis (Stable Sulfonamide) Step3->Step4 Step5 5. Purity Validation (Accurate Peak Area) Step4->Step5

Self-validating QC workflow utilizing derivatization to prevent on-column hydrolysis.

Step-by-Step Methodology:

  • Sample Preparation (Anhydrous): Inside a glovebox or using a Schlenk line, accurately weigh 10 mg of 2-Phenylpyrimidine-5-sulfonyl chloride into a dry 20 mL scintillation vial.

  • Solvation: Dissolve the solid in 2.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 50 µL (a vast molar excess) of anhydrous diethylamine to the solution. Stir at room temperature for 15 minutes. Causality: Diethylamine is a strong nucleophile that quantitatively and rapidly outcompetes any trace moisture, converting the sulfonyl chloride into a stable N,N-diethyl sulfonamide.

  • Quenching: Add 2.0 mL of 0.1 M aqueous HCl to quench unreacted diethylamine and wash away the resulting diethylammonium chloride salts.

  • Phase Separation: Extract the organic (DCM) layer and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the stable sulfonamide residue in HPLC-grade acetonitrile and inject it into the HPLC-UV system.

Protocol B: Anhydrous Reaction Setup (Schlenk Technique) Expertise & Trustworthiness: To prevent the introduction of moisture during standard benchtop synthesis, a rigorously anhydrous setup must be maintained.

  • Flame-dry a 2-neck round-bottom flask under a vacuum (0.1 torr), then backfill with Argon. Repeat this cycle three times to ensure complete desorption of surface water from the glassware.

  • Add the target amine and anhydrous solvent (e.g., dry THF, <50 ppm H2O) against a positive counter-flow of Argon.

  • Add 2.0 to 3.0 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Causality: The excess base acts as an acid scavenger, neutralizing the HCl byproduct of the coupling reaction and preventing the protonation of the starting amine.

  • Cool the mixture to 0°C using an ice bath. Causality: Cooling minimizes exothermic side reactions and slows any potential degradation pathways.

  • Add 2-Phenylpyrimidine-5-sulfonyl chloride portion-wise.

  • Allow the reaction to slowly warm to room temperature while maintaining the Argon balloon.

References

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: Horiazon Chemical URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Phenylpyrimidine-5-sulfonyl chloride

Target Compound: 2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) Intended Audience: Researchers, Application Scientists, and Drug Development Professionals Part 1: Mechanistic Insights & The Degradation Dogma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) Intended Audience: Researchers, Application Scientists, and Drug Development Professionals

Part 1: Mechanistic Insights & The Degradation Dogma

As a Senior Application Scientist, the most frequent point of failure I observe in the synthesis of heteroaryl sulfonyl chlorides is the assumption that they can be treated like standard alkyl or aryl sulfonyl chlorides. 2-Phenylpyrimidine-5-sulfonyl chloride is exceptionally sensitive to moisture.

The Causality of Degradation: The pyrimidine ring is highly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by water[1]. The hydrolysis mechanism proceeds via the formation of a transition state where water attacks the sulfur center, displacing the chloride leaving group to yield the corresponding sulfonic acid and corrosive hydrochloric acid (HCl)[1][2].

Because the sulfonic acid byproduct is highly polar and strongly hydrogen-bonding, it wreaks havoc on traditional silica gel chromatography and prevents crystallization. Therefore, every purification strategy must be designed around a central dogma: absolute exclusion of moisture and minimization of residence time on reactive surfaces.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude 2-Phenylpyrimidine-5-sulfonyl chloride completely degrades during the aqueous workup. How can I prevent this? A1: The high electrophilicity of the sulfonyl group makes prolonged aqueous workups fatal[1]. If an aqueous quench is necessary to remove salts from the chlorosulfonation step, do not use pure water. Instead, use ice-cold brine (saturated NaCl)[3]. The high chloride concentration in brine shifts the equilibrium slightly via the common-ion effect and reduces water activity, effectively suppressing the forward rate of hydrolysis[2]. Extract rapidly into a non-polar solvent (e.g., dichloromethane), dry immediately over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperatures (<30°C)[3][4].

Q2: I am observing severe tailing and poor resolution when purifying via silica gel flash chromatography. What is the cause? A2: Tailing is a classic symptom of on-column hydrolysis or strong hydrogen bonding between the highly polar sulfonic acid byproduct and the silanol groups on the silica gel[5]. To resolve this, ensure your silica gel and mobile phase solvents (e.g., hexanes/ethyl acetate) are strictly anhydrous[6]. Furthermore, utilize a "fast-plug" chromatography approach rather than a long, high-resolution column to minimize the residence time of the sulfonyl chloride on the acidic silica[7].

Q3: Direct crystallization is failing, yielding a sticky oil instead of a solid. How do I induce crystallization? A3: 2-Phenylpyrimidine-5-sulfonyl chloride will often "oil out" if residual lipophilic impurities or trace reaction solvents are present. Trituration is highly effective here. Treat the crude oil with a strictly anhydrous, non-polar solvent like hexanes, heptane, or diethyl ether[5]. The sulfonyl chloride is poorly soluble in cold hexanes, which will wash away lipophilic impurities and physically induce solidification.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Aqueous Workup & Extraction

Objective: Isolate the crude product while arresting hydrolysis.

  • Quench: Slowly pour the crude chlorosulfonation reaction mixture onto crushed ice (avoid liquid water) to control the exotherm[3].

  • Extraction: Immediately extract the aqueous mixture with cold, anhydrous dichloromethane (DCM).

  • Washing: Wash the organic layer once with ice-cold saturated aqueous NaCl (brine) to remove residual acid[2][3].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (preferred over MgSO₄ for speed and inertness)[4].

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) with the water bath set strictly to ≤30°C.

  • Validation Checkpoint: A successful workup is indicated by a biphasic mixture that separates cleanly without emulsion. The organic layer must remain optically clear after drying over Na₂SO₄.

Protocol 2: Fast-Plug Flash Chromatography

Objective: Remove structurally distinct byproducts with minimal silica contact time.

  • Preparation: Prepare a short column of silica gel (230-400 mesh). Pre-dry the silica gel in a vacuum oven if extreme ambient humidity is present[6].

  • Loading: Dry-load the crude mixture: dissolve in a minimal amount of DCM, add a small volume of silica gel, and evaporate to a free-flowing powder[6].

  • Elution: Elute rapidly using an anhydrous mobile phase gradient (e.g., 0% to 10% Ethyl Acetate in Hexanes)[6][8].

  • Collection: Monitor fractions by TLC (UV active). Combine product-containing fractions and concentrate immediately.

  • Validation Checkpoint: The pure sulfonyl chloride should elute as a single, tight, UV-active spot on TLC (R_f ~0.3 in 10% EtOAc/Hexanes) with no baseline streaking[6]. Baseline streaking indicates active on-column sulfonic acid formation.

Protocol 3: Recrystallization & Trituration

Objective: Achieve >98% purity for downstream coupling.

  • Trituration (If Oily): Suspend the crude oil in cold, anhydrous hexanes. Vigorously stir until a solid precipitate forms. Decant the solvent[5].

  • Dissolution: Dissolve the solid in a minimum volume of warm (not boiling) anhydrous chloroform[8].

  • Precipitation: Slowly add anhydrous hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a -20°C freezer for 12 hours[9].

  • Isolation: Filter the crystals rapidly under a blanket of inert gas (nitrogen or argon) and wash with ice-cold hexanes. Dry under high vacuum.

  • Validation Checkpoint: Formation of free-flowing, light-colored crystals. A sharp melting point confirms the absence of residual sulfonic acid.

Part 4: Data Presentation

Table 1: Solvent System Selection for 2-Phenylpyrimidine-5-sulfonyl chloride Purification

Purification MethodSolvent SystemPolarity ProfileRationale & Suitability
Flash Chromatography Hexanes / Ethyl AcetateNon-polar to MediumBest for removing structurally distinct byproducts. Must use anhydrous solvents to prevent on-column hydrolysis[6].
Recrystallization Chloroform / HexanesMedium to Non-polarIdeal for highly pure crude mixtures. Chloroform dissolves the product; hexanes act as the anti-solvent[8].
Trituration Diethyl Ether or HexanesStrictly Non-polarRapid removal of lipophilic impurities from oily crudes to induce precipitation[5].

Part 5: Mandatory Visualization

G Crude Crude 2-Phenylpyrimidine- 5-sulfonyl chloride Assess Assess Crude State & Purity (TLC / NMR) Crude->Assess Oil Oily Residue Assess->Oil SolidLow Solid (<85% Purity) Assess->SolidLow SolidHigh Solid (>85% Purity) Assess->SolidHigh Trituration Trituration (Cold Hexanes) Oil->Trituration Chromatography Fast-Plug Flash Chromatography SolidLow->Chromatography Recrystallization Recrystallization (CHCl3 / Hexanes) SolidHigh->Recrystallization Trituration->SolidLow Pure Purified Product Chromatography->Pure Recrystallization->Pure

Workflow for the purification of moisture-sensitive 2-Phenylpyrimidine-5-sulfonyl chloride.

Part 6: References

1.[3] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem - 3 2.[4] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem - 4 3.[9] Synthesis of sulfonyl chloride substrate precursors - Rsc.org - 9 4.[5] Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs - Benchchem - 5 5.[1] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - Horiazonchemical.com - 1 6.[2] The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride - ResearchGate - 2 7.[8] Synthesis of sulfonyl chloride substrate precursors - Rsc.org - 8 8.[6] Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography - Benchchem - 6 9.[7] A New Method for the Solution and Solid Phase Synthesis of Chiral [3-Sulfonopeptides under Mild Conditions - CORE - 7

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sulfonamide Synthesis with 2-Phenylpyrimidine-5-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-Phenylpyrimidine-5-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-Phenylpyrimidine-5-sulfonyl chloride (CAS 1803607-25-1) .

Unlike standard aryl sulfonyl chlorides (e.g., tosyl chloride), heterocyclic sulfonyl chlorides present unique and often frustrating reactivity profiles. The electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing sulfonyl chloride group at the C5 position, makes this substrate highly susceptible to competing side reactions.

Below, you will find a mechanistic breakdown, troubleshooting Q&As, and self-validating protocols to ensure high-yielding sulfonamide synthesis.

Core Mechanistic Pathways

To successfully synthesize your target sulfonamide, you must kinetically favor the attack of the amine at the sulfonyl sulfur while suppressing alternative pathways.

G SM 2-Phenylpyrimidine- 5-sulfonyl chloride + Amine Product Desired Sulfonamide (S-Attack) SM->Product Anhydrous, Non-nucleophilic Base Hydrolysis Sulfonic Acid (Hydrolysis) SM->Hydrolysis H2O / Aqueous Base SNAr S_NAr Adduct (C4/C6-Attack) SM->SNAr Excess Amine, High Temp Ester Sulfonate Ester (ROH-Attack) SM->Ester Alcoholic Solvents

Reaction pathways of 2-Phenylpyrimidine-5-sulfonyl chloride.

Troubleshooting Guides & FAQs

Q1: I am observing very low yields of my desired sulfonamide, and LC-MS indicates a major byproduct corresponding to the sulfonic acid (M-Cl+OH). How do I prevent this? Causality: You are observing rapid hydrolysis. The hydrolysis of sulfonyl chlorides proceeds via general base catalysis by water or specific base-catalyzed processes . Because the pyrimidine ring is highly electron-withdrawing, the electrophilicity of the sulfonyl sulfur is drastically increased. This makes the S-Cl bond exceptionally sensitive to trace moisture, a common challenge in sustainable or aqueous sulfonamide synthesis . Solution:

  • Strictly Anhydrous Conditions: Ensure all solvents (e.g., DCM, THF) are rigorously dried over activated molecular sieves.

  • Base Selection: Avoid aqueous bases (like NaOH or Na2CO3) commonly used in biphasic Schotten-Baumann conditions. Instead, use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or pyridine.

  • Order of Addition: Dissolve the amine and base in the solvent first, cool to 0 °C, and add the sulfonyl chloride dropwise as a solution. This prevents localized high concentrations of the electrophile in the presence of trace water.

Q2: My reaction yields a mass adduct that matches my product, but NMR shows the loss of a pyrimidine aromatic proton instead of the amine proton. What happened? Causality: This is a classic Nucleophilic Aromatic Substitution (S_NAr) side reaction. The 2-phenylpyrimidine core is intrinsically electron-deficient. The sulfonyl chloride group at the C5 position further polarizes the ring, making the C4 and C6 positions highly susceptible to nucleophilic attack by the amine . Instead of attacking the "hard" sulfonyl sulfur, the amine attacks the pyrimidine ring, leading to an S_NAr adduct. Solution:

  • Temperature Control: S_NAr has a higher activation energy than sulfonylation. Keep the reaction strictly between 0 °C and 5 °C during the addition phase, and do not exceed room temperature.

  • Pre-form the Amide Anion: For less nucleophilic amines (e.g., anilines or sterically hindered amines), pre-treat the amine with a strong base like Sodium Hydride (NaH) or LiHMDS at -78 °C. This forms a highly reactive, "hard" nitrogen anion, which kinetically favors attack at the sulfonyl sulfur over the aromatic carbon.

Q3: I used ethanol as a co-solvent to help dissolve my polar amine, but I isolated a completely different byproduct. What is it? Causality: You have formed the ethyl sulfonate ester. Sulfonyl chlorides react rapidly with primary alcohols, often at a rate faster than with sterically hindered amines. Solution: Never use alcoholic solvents (MeOH, EtOH, iPrOH) when working with highly reactive heterocyclic sulfonyl chlorides. Switch to polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) if amine solubility is an issue.

Quantitative Data: Effect of Reaction Conditions

The following table summarizes the expected product distribution based on the reaction environment, highlighting the necessity of optimized conditions.

SolventBaseTemp (°C)Desired Sulfonamide (%)Sulfonic Acid (%)S_NAr Adduct (%)
THF (wet)NaOH (aq)25< 10> 85< 5
EtOHPyridine25< 5100 (85% Ester)
DCM (dry)TEA25451540
DCM (dry)DIPEA0 to 2585< 510
THF (dry)NaH (pre-mix)-78 to 095< 2< 3
Experimental Protocols
Protocol: Optimized Anhydrous Sulfonylation for Heterocyclic Sulfonyl Chlorides

This protocol is designed as a self-validating system : it incorporates an internal temperature probe and visual checkpoints to ensure the kinetic trapping of the sulfonyl intermediate before S_NAr or hydrolysis can occur.

Workflow Step1 1. Amine Activation Dissolve Amine + DIPEA in dry DCM Step2 2. Temperature Control Cool to 0 °C (Ice-water bath) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Progression Stir 1h at 0 °C, warm to 25 °C Step3->Step4 Step5 5. Quench & Workup NH4Cl (aq) quench, DCM extraction Step4->Step5

Step-by-step experimental workflow for anhydrous sulfonylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • Amine Activation: Dissolve the target amine (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (2.0 equiv, 2.0 mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0–2 °C.

  • Electrophile Addition: Dissolve 2-Phenylpyrimidine-5-sulfonyl chloride (1.1 equiv, 1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes using a syringe pump.

    • Self-Validation Check 1: Monitor the internal probe. If the temperature spikes >5 °C, the addition rate is too fast, which directly correlates with an increase in S_NAr byproducts.

    • Self-Validation Check 2: The reaction mixture should remain a pale, clear solution. An immediate transition to a dark brown/yellow mixture validates that localized heating has occurred, leading to pyrimidine ring degradation.

  • Reaction Progression: Stir at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (25 °C) over 2 hours. Monitor via LC-MS until the amine is consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize excess base and safely hydrolyze any remaining trace sulfonyl chloride. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.[Link]

  • Bauer, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.[Link]

  • Simone, M., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances.[Link]

Optimization

Optimizing reaction conditions for 2-Phenylpyrimidine-5-sulfonyl chloride

Welcome to the Technical Support Center for 2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1). This guide is engineered for synthetic chemists and drug development professionals to troubleshoot, optimize, and va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1). This guide is engineered for synthetic chemists and drug development professionals to troubleshoot, optimize, and validate sulfonamidation reactions utilizing this specific heterocyclic electrophile.

Because the pyrimidine core is highly electron-deficient, the attached sulfonyl chloride is exceptionally reactive. While this enables the functionalization of sterically hindered amines, it also introduces competing pathways such as rapid hydrolysis and bis-sulfonylation[1]. This guide unpacks the causality behind these challenges and provides self-validating protocols to ensure high-yielding syntheses.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My reaction yields a highly polar baseline spot on TLC instead of the target sulfonamide. What is happening, and how do I prevent it? The Causality: You are observing competitive hydrolysis. The electron-withdrawing nature of the 2-phenylpyrimidine ring highly activates the sulfur center. If trace moisture is present in your solvent or amine, water outcompetes the amine as a nucleophile, irreversibly converting the sulfonyl chloride into 2-phenylpyrimidine-5-sulfonic acid[1]. The Resolution:

  • Solvent Control: Use strictly anhydrous solvents (DCM or THF) stored over activated 3Å molecular sieves.

  • Order of Addition: Never dissolve the sulfonyl chloride in the base/solvent mixture before adding the amine. Always pre-mix the amine and base, then add the sulfonyl chloride dropwise at 0 °C to kinetically favor the amination pathway.

Q2: I am reacting a primary amine, but LC-MS indicates a significant amount of a higher-mass byproduct (+ M-1 H). Why? The Causality: This is bis-sulfonylation (formation of an α,α -bis-sulfonamide)[1]. When a primary amine reacts, the resulting mono-sulfonamide retains an acidic N-H proton. If you use a strong base (like excess Triethylamine) in a polar solvent, the mono-sulfonamide is deprotonated into a sulfonamidate anion, which then attacks a second equivalent of 2-phenylpyrimidine-5-sulfonyl chloride. The Resolution:

  • Limit the base to exactly 1.1–1.2 equivalents.

  • Switch to a weaker, sterically hindered base like DIPEA, or use a biphasic Schotten-Baumann system (EtOAc/aq. K 2​ CO 3​ ) where the aqueous layer buffers the pH and prevents over-deprotonation.

Q3: My secondary amine is highly sterically hindered, and the reaction stalls at 30% conversion. How can I drive it to completion? The Causality: Hindered amines struggle to directly attack the bulky sulfonyl chloride. The Resolution: Introduce a nucleophilic catalyst. Using Pyridine as both the base and a co-solvent (or adding 0.2 eq of DMAP to DCM) changes the reaction mechanism[2][3]. The pyridine attacks the sulfonyl chloride first, forming a highly reactive, less sterically encumbered sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the hindered amine[4].

Mechanism RSO2Cl 2-Phenylpyrimidine-5-sulfonyl chloride (Electrophile) Intermediate Sulfonylpyridinium Intermediate (Highly Activated) RSO2Cl->Intermediate Fast reversible addition Pyridine Pyridine / DMAP (Nucleophilic Catalyst) Pyridine->Intermediate Product Target Sulfonamide + Pyridinium Chloride Intermediate->Product Rate-determining substitution Amine Hindered Amine (R2NH) (Nucleophile) Amine->Product

Mechanistic pathway of nucleophilic catalysis in sulfonamide synthesis using pyridine.

Part 2: Reaction Optimization Data

To rationally select your reaction conditions, consult the quantitative compatibility matrix below. This data summarizes the optimal base-solvent pairings based on the specific nucleophile being used[1][4].

Table 1: Base and Solvent Compatibility Matrix for 2-Phenylpyrimidine-5-sulfonyl chloride

Base SystemSolventAmine TypeRelative Reaction RateBis-sulfonylation RiskMechanistic Role
DIPEA (1.2 eq)Anhydrous DCMPrimary (Un-hindered)ModerateLowPurely acts as a proton scavenger; bulkiness prevents product deprotonation.
Pyridine (2.0 eq)DCM or THFSecondary / HinderedVery FastLowActs as a nucleophilic catalyst, forming a reactive pyridinium intermediate.
Et 3​ N (3.0 eq)AcetonitrilePrimaryModerateHigh Excess unhindered base promotes deprotonation of the mono-sulfonamide product.
K 2​ CO 3​ (aq)EtOAc (Biphasic)Water-soluble PrimaryFastVery LowSchotten-Baumann conditions; isolates the reactive electrophile in the organic phase.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step contains an observable validation metric to ensure the reaction is proceeding along the intended mechanistic pathway before moving to the next phase.

Workflow: Standard Synthesis of N-Alkyl-2-phenylpyrimidine-5-sulfonamides

OptimizationWorkflow Start 1. System Preparation Dry DCM + Amine + Base Cooling 2. Thermal Control Cool to 0 °C Start->Cooling Addition 3. Electrophile Addition Add Sulfonyl Chloride dropwise Cooling->Addition Validation1 Validation: Mild Exotherm? (Indicates successful initiation) Addition->Validation1 Reaction 4. Propagation Warm to RT, stir 2-4h Validation1->Reaction Yes Validation2 Validation: TLC Check (Disappearance of Rf 0.7 spot) Reaction->Validation2 Workup 5. Quench & Workup Wash with 1M HCl then Brine Validation2->Workup Complete Success Isolated Sulfonamide Workup->Success

Self-validating experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation & Drying: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add the target amine (1.0 mmol) and anhydrous DCM (10 mL).

    • Validation Check: Ensure solvent water content is <50 ppm (via Karl Fischer titration) to prevent baseline sulfonic acid formation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq). If the amine is sterically hindered, substitute DIPEA with Pyridine (2.0 mmol, 2.0 eq)[3]. Cool the mixture to 0 °C in an ice bath.

  • Electrophile Introduction: Dissolve 2-Phenylpyrimidine-5-sulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Validation Check: A mild exotherm and a slight color change (often pale yellow to deeper yellow/orange) should be observed, confirming the formation of the reactive intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The sulfonyl chloride (typically Rf​≈0.7 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.3−0.5 ). If a heavy spot remains at the baseline ( Rf​=0.0 ), moisture has compromised the reaction.

  • Quenching & Workup: Dilute the reaction mixture with an additional 15 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 15 mL) to remove excess base and unreacted amine, followed by saturated aqueous NaHCO 3​ (15 mL) and brine (15 mL).

    • Validation Check: Check the pH of the aqueous HCl wash; it must be <3 to ensure all pyridine/DIPEA has been successfully protonated and partitioned into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude 2-phenylpyrimidine-5-sulfonamide, which can be further purified by flash chromatography or recrystallization (typically from EtOH/Water)[3].

References

  • 2-phenylpyrimidine-5-sulfonyl chloride | 1803607-25-1 - MilliporeSigma. sigmaaldrich.com.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. uniba.it.
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC. nih.gov.
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. organic-chemistry.org.
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - MDPI. mdpi.com.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Amines with 2-Phenylpyrimidine-5-sulfonyl chloride

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers and drug development professionals encountering low yields or stalled reactions when coupling unreactive amines wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers and drug development professionals encountering low yields or stalled reactions when coupling unreactive amines with 2-Phenylpyrimidine-5-sulfonyl chloride.

Diagnostic Hub: The Reactivity Paradox

2-Phenylpyrimidine-5-sulfonyl chloride (CAS 1803607-25-1) is a highly specialized electrophile utilized in medicinal chemistry to install the lipophilic 2-phenylpyrimidine moiety[1]. The core challenge with this reagent lies in a chemical paradox: the pyrimidine ring acts as a powerful electron-withdrawing group (EWG), rendering the sulfur center exceptionally electrophilic.

While this should theoretically accelerate reactions, it makes the reagent highly susceptible to rapid hydrolysis by trace moisture, converting it into an inert sulfonic acid[2]. When pairing this reagent with sterically hindered secondary amines or electron-deficient anilines, the rate of competing hydrolysis often outpaces the rate of S-N bond formation, resulting in near-zero yields.

Troubleshooting Guide & Decision Logic

To rescue a failing sulfonylation, researchers must systematically eliminate moisture and lower the activation energy barrier for the amine. Follow the diagnostic workflow below:

Troubleshooting Start Amine + Sulfonyl Chloride Low Yield / No Reaction CheckMoisture Is the system strictly anhydrous? (Check for sulfonic acid via LC-MS) Start->CheckMoisture DrySystem Flame-dry flasks, use anhydrous DCM/THF, fresh reagents. CheckMoisture->DrySystem No CheckAmine Is the amine sterically hindered or electron-deficient? CheckMoisture->CheckAmine Yes AddDMAP Add 0.1 - 1.0 eq DMAP as nucleophilic catalyst CheckAmine->AddDMAP Slightly StrongBase Deprotonate amine first (e.g., NaHMDS at -78°C) CheckAmine->StrongBase Highly Unreactive

Caption: Decision tree for troubleshooting low reactivity in sulfonamide synthesis.

Standard Operating Procedure (SOP): DMAP-Catalyzed S-N Coupling

For unreactive amines, standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are insufficient because they only act as passive proton scavengers. The introduction of 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate that forces the S-N coupling[3].

Step-by-Step Methodology
  • System Preparation (Self-Validating): Flame-dry a 50 mL round-bottom flask under a continuous argon flow.

    • Causality: Atmospheric moisture outcompetes unreactive amines, hydrolyzing the sulfonyl chloride to sulfonic acid[2].

  • Solvation & Base Addition: Dissolve the unreactive amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous Dichloromethane (DCM). Add DMAP (0.2 equiv). Cool the system to 0 °C using an ice bath.

    • Causality: DCM is the optimal solvent for DMAP-catalyzed sulfonylations because it stabilizes polar transition states without reacting[3]. TEA acts as the stoichiometric acid scavenger, protecting the amine from protonation by HCl byproducts.

  • Reagent Addition: Dissolve 2-Phenylpyrimidine-5-sulfonyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM. Add dropwise over 15 minutes.

    • Visual Cue: The solution may turn transiently yellow or orange, indicating the formation of the N-sulfonylpyridinium intermediate.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the sulfonyl chloride mass and the appearance of the sulfonamide mass confirms progress. The precipitation of white TEA·HCl salts serves as a macroscopic visual indicator of reaction turnover.

  • Quench & Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove unreacted amine, DMAP, and TEA[4]. Extract the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

Data Center: Base & Solvent Optimization

The choice of base and solvent drastically alters the reaction kinetics for 2-Phenylpyrimidine-5-sulfonyl chloride. Use the table below to select the optimal parameters based on your amine's properties.

SolventBase SystemAmine TypeExpected Yield (%)Reaction TimeMechanistic Notes
DCM TEA (2.0 eq)Aliphatic (1°)>90%2 hStandard conditions; sufficient for highly nucleophilic amines.
DCM TEA (2.0 eq) + DMAP (0.2 eq)Hindered (2°)75–85%8 hDMAP is essential to form the reactive pyridinium intermediate.
Pyridine Pyridine (Solvent)Aniline (Deactivated)60–70%12 hPyridine acts simultaneously as solvent, acid scavenger, and catalyst.
THF NaHMDS (1.1 eq)Highly Hindered50–65%4 hPre-deprotonation required to force reactivity via the amide anion.

Mechanistic Pathway: Nucleophilic Activation

DMAP_Catalysis SC 2-Phenylpyrimidine-5- sulfonyl chloride Intermediate N-Sulfonylpyridinium Intermediate (Highly Reactive) SC->Intermediate + DMAP (Fast) DMAP DMAP Catalyst Product Sulfonamide Product + DMAP (Regenerated) Intermediate->Product + Amine (Rate-determining) Amine Unreactive Amine (R-NH2) Product->DMAP Catalyst Turnover

Caption: DMAP-catalyzed nucleophilic activation pathway for sulfonyl chlorides.

FAQ Desk

Q1: My LC-MS shows a dominant mass corresponding to M+18 (or M-Cl+OH) instead of my product. What happened? A1: This mass indicates the hydrolysis of 2-Phenylpyrimidine-5-sulfonyl chloride into 2-phenylpyrimidine-5-sulfonic acid. The electron-withdrawing pyrimidine ring accelerates moisture-driven degradation. You must ensure strictly anhydrous conditions, use fresh reagents, and flame-dry all glassware prior to the reaction[2].

Q2: I am observing bis-sulfonylation (formation of R-N(SO₂Ar)₂). How do I prevent this? A2: Bis-sulfonylation occurs when the primary sulfonamide product is deprotonated by the base and reacts with a second equivalent of sulfonyl chloride. To mitigate this, ensure the amine is in slight excess (e.g., 1.1 eq amine to 1.0 eq sulfonyl chloride), add the sulfonyl chloride slowly at 0 °C to prevent localized concentration spikes, and avoid using strong bases like NaH unless strictly necessary[2].

Q3: Even with DMAP catalysis, my deactivated aniline won't react. What is the next step? A3: For exceptionally unreactive amines, catalytic activation of the electrophile is insufficient. You must increase the nucleophilicity of the amine by pre-deprotonating it. Use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) in THF at -78 °C to form the highly reactive amide anion before introducing the sulfonyl chloride.

References

  • Sigma-Aldrich. 2-phenylpyrimidine-5-sulfonyl chloride | 1803607-25-1. Available at: 1

  • BenchChem. 1-Octanesulfonyl chloride | 7795-95-1. Available at: 2

  • ScienceMadness. Tosylation of ethanolamine. Available at: 3

  • BenchChem. 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3. Available at: 4

Sources

Optimization

Technical Support Center: Anhydrous Handling of Heteroaryl Sulfonyl Chlorides

Welcome to the Advanced Application Scientist Portal. Handling heteroaryl sulfonyl chlorides requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. Handling heteroaryl sulfonyl chlorides requires precision. Unlike their carbocyclic aryl counterparts (e.g., tosyl chloride), heteroaryl sulfonyl chlorides are exceptionally prone to rapid degradation via hydrolysis and structural decomposition. This portal provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure the integrity of your sulfonamide syntheses.

Mechanistic Causality: Why Are They So Unstable?

The reactivity of a sulfonyl chloride is dictated by the electronic nature of its aromatic ring. In heteroaryl systems, electron-withdrawing heteroatoms (e.g., the dual nitrogens in pyrazine) strongly pull electron density away from the sulfur atom. This hyper-electrophilicity makes them excellent reagents for sulfonamide synthesis but simultaneously turns them into prime targets for nucleophilic attack by trace water, leading to rapid hydrolysis[1].

Additionally, specific isomers (such as α- and γ-pyridines) are vulnerable to a secondary degradation pathway: formal SO₂ extrusion. This thermal or base-catalyzed decomposition yields the corresponding heteroaryl chloride and sulfur dioxide gas, permanently destroying the reagent[2].

degradation_pathways HetSO2Cl Heteroaryl Sulfonyl Chloride (Highly Electrophilic) Water Trace Moisture (H2O) HetSO2Cl->Water Heat Thermal / Base Catalysis HetSO2Cl->Heat Hydrolysis Hydrolysis Pathway (Nucleophilic Attack) Water->Hydrolysis SulfonicAcid Heteroaryl Sulfonic Acid + HCl (Dead End) Hydrolysis->SulfonicAcid Extrusion SO2 Extrusion Pathway (α/γ-isomers) Heat->Extrusion HetCl Heteroaryl Chloride + SO2 (Degradation) Extrusion->HetCl

Mechanistic pathways of heteroaryl sulfonyl chloride degradation via hydrolysis and SO2 extrusion.

Comparative Stability Data

Understanding the specific stability profile of your reagent is the first step in troubleshooting. Below is a synthesized comparison of common heteroaryl sulfonyl chlorides[1]:

Heteroaryl Sulfonyl ChlorideReactivity ProfilePrimary Degradation RiskRecommended Handling Strategy
Pyrazine-2-sulfonyl chloride Very HighExtreme Moisture SensitivityStrict Schlenk line; generate in situ if possible.
Pyridine-2-sulfonyl chloride HighSO₂ Extrusion & HydrolysisAvoid excess base; strict temperature control (< 0°C).
Pyridine-3-sulfonyl chloride ModerateHydrolysis (Trace H₂O)Store under Ar at -20°C; standard anhydrous setup.
Thiophene-2-sulfonyl chloride ModerateHydrolysisStandard anhydrous setup; relatively stable solid.

Expert FAQs & Troubleshooting Guide

Q: My isolated heteroaryl sulfonyl chloride yields mostly sulfonic acid when I attempt to form the sulfonamide. What is the root cause? A: This is the classic signature of hydrolysis. If your sulfonyl chloride is an oil or highly soluble, it cannot be protected by crystallization during synthesis. 3 (using aqueous HCl and CuCl) will rapidly hydrolyze non-crystalline heteroaryl sulfonyl chlorides before they can be isolated[3]. Corrective Action: Switch to an anhydrous synthesis method using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ surrogate, allowing for a one-pot, moisture-free conversion directly to the sulfonamide[3].

Q: During the addition of my amine to the sulfonyl chloride, the reaction mixture turned black and bubbled vigorously, resulting in zero product yield. Why? A: You have triggered SO₂ extrusion. The bubbling is sulfur dioxide gas escaping, and the blackening is the rapid polymerization/decomposition of the resulting heteroaryl chloride. This occurs when the reaction temperature spikes (exothermic amine addition) or when a strong, unhindered base is used in excess with α- or γ-isomeric heteroaryl sulfonyl chlorides[2]. Corrective Action: Chill the reaction to -78°C to 0°C before amine addition. Use a non-nucleophilic base (e.g., DIPEA) and add it dropwise to strictly control the exotherm.

Q: Can I store pyrazine-2-sulfonyl chloride in a standard desiccator? A: No. Due to the dual electron-withdrawing nitrogen atoms,1 and will degrade even with atmospheric trace moisture[1]. Corrective Action: It must be stored in a sealed ampoule under argon at -20°C, or ideally, synthesized and consumed in situ.

Validated Protocol: Anhydrous Sulfonamide Synthesis

This protocol is designed as a self-validating system . If any checkpoint fails, the operator is instructed to halt immediately, preventing the waste of valuable downstream intermediates.

anhydrous_workflow Prep Glassware Prep (Oven-dried, Ar/N2) Solvent Anhydrous Solvent (THF/DCM, <50 ppm H2O) Prep->Solvent Reagent Het-SO2Cl Addition (0°C, inert flow) Solvent->Reagent Amine Amine + Base (Dropwise, strict temp) Reagent->Amine Product Sulfonamide Product (Stable) Amine->Product

Step-by-step anhydrous workflow for the synthesis of sulfonamides from sensitive precursors.

Step-by-Step Methodology:
  • Apparatus Preparation: Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with ultra-pure Argon (repeat 3x). Causality: Micro-droplets of condensation on ambient glassware are sufficient to hydrolyze micromolar quantities of sensitive reagents like pyrazine-2-sulfonyl chloride.

  • Solvent Introduction: Inject 10 mL of anhydrous THF or DCM (Karl Fischer titration < 50 ppm H₂O) via a dry, argon-purged syringe.

  • Reagent Solubilization: Add the heteroaryl sulfonyl chloride (1.0 eq) under a positive pressure of Argon. Chill the mixture to 0°C using an ice-water bath. Self-Validation Checkpoint: Observe the headspace and solution. If white fumes (HCl gas) form or the solution becomes turbid/cloudy, trace moisture has breached the system and initiated hydrolysis. Halt the experiment , discard the solvent, and re-dry the apparatus.

  • Amine & Base Addition: In a separate oven-dried vial, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in 2 mL of anhydrous solvent. Inject this mixture dropwise (1 drop/sec) into the main reaction flask along the inner glass wall to pre-cool the droplets. Causality: Dropwise addition prevents localized heating (exotherms) that drive the competing SO₂ extrusion pathway. DIPEA is chosen over pyridine or TEA as its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS (quench the LC-MS aliquot in methanol to form the stable methyl sulfonate if unreacted starting material remains).

  • Quench & Workup: Once complete, quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis Source: Benchchem URL: 1

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL: 2

  • Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: ACS Publications (Organic Letters) URL: 3

Sources

Troubleshooting

Section 1: The Thermodynamics &amp; Causality of Sulfonylation Exotherms (FAQ)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the thermal management of sulfonyl chlorides (e.g., m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the thermal management of sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, and complex aryl sulfonyl chlorides).

While these reagents are indispensable for synthesizing sulfonamides and sulfonate esters, their reactivity comes at a severe thermodynamic cost. If you do not respect the physical chemistry of these reactions, you risk thermal runaway, product degradation, and catastrophic equipment failure. This guide is designed to troubleshoot common issues, explain the causality behind thermal events, and provide self-validating protocols to ensure your safety and reaction success.

Q: Why do sulfonyl chlorides generate such massive exotherms upon reacting with amines or alcohols? A: The sulfonylation process is highly exothermic due to two concurrent chemical events. First, the nucleophilic attack on the highly electrophilic sulfur atom displaces the chloride leaving group, forming a strong S-N or S-O bond. This substitution alone releases significant energy, with some related sulfonyl/sulfenyl chloride reactions generating upwards of 242 to 438 kJ/mol[1]. Second, the reaction produces equimolar amounts of hydrogen chloride (HCl) gas[2]. To drive the reaction forward and prevent the protonation of the nucleophile, a non-nucleophilic base (like pyridine or DIPEA) is added. The subsequent acid-base neutralization of HCl is itself highly exothermic. The combined enthalpy of substitution and neutralization creates a severe risk of thermal runaway if heat removal is inadequate[2].

Q: What is a thermal runaway, and what are the early warning signs in a batch reactor? A: A thermal runaway occurs when the rate of heat generation from the chemical reaction exceeds the cooling capacity of the vessel, leading to an uncontrollable, self-accelerating increase in temperature and pressure[3]. Early indicators include:

  • A sudden, non-linear spike in the internal temperature despite constant jacket cooling[3].

  • Rapid off-gassing of HCl or SO₂ (indicating reagent decomposition)[2].

  • Unintended solvent reflux. If the internal temperature exceeds the Maximum Temperature of the Synthetic Reaction (MTSR) and reaches the decomposition onset temperature of the sulfonyl chloride (often around 180–220 °C for aryl sulfonyl chlorides)[4], catastrophic over-pressurization will occur.

Q: My batch sulfonylation yields are low, and I am isolating significant amounts of sulfonic acid byproducts. How do I fix this while maintaining thermal control? A: Sulfonyl chlorides are highly sensitive to hydrolysis, which is also an exothermic process[2]. Trace water in your solvent or hygroscopic nucleophiles will rapidly consume the sulfonyl chloride to form the corresponding sulfonic acid and HCl[2]. To resolve this, you must rigorously dry your solvents and glassware. Do not attempt to overcome low yields by increasing the reagent addition rate; adding the sulfonyl chloride too fast will overwhelm your cooling capacity, raise the internal temperature, and exponentially accelerate side reactions and reagent decomposition[3].

Section 2: Quantitative Process Comparison: Batch vs. Flow Chemistry

When scaling up from a 1-gram vial to a 100-gram reactor, heat generation scales volumetrically ( r3 ), while cooling capacity scales only by surface area ( r2 ). Reactions considered too hazardous in batch are often safer in continuous flow due to smaller active reactant volumes and superior heat transfer[5].

Table 1: Thermal & Kinetic Data for Sulfonylation Processes

ParameterTraditional Batch ProcessContinuous Flow Process
Heat of Reaction (ΔH) 242 – 438 kJ/mol (cumulative)[1]242 – 438 kJ/mol (cumulative)[1]
Adiabatic Temp Rise (ΔT_ad) 102 °C – 207 °C (in toluene)[1]Negligible (Isothermal control)[6]
Space-Time Yield Low (Limited by slow addition)[7]Up to 6.7 kg L⁻¹ h⁻¹[6]
Residence / Reaction Time > 2 hours[7]~41 seconds[6]
Reactor Volume (Mesoscale) 1 L - 50 L~639 μL (Microreactor)[6]
Primary Safety Risk Thermal runaway, gas accumulation[2]Pump failure, line clogging[5]

Section 3: Visualizing Thermal Management Workflows

ThermalRunaway Start Sulfonyl Chloride + Nucleophile Exotherm Exothermic Substitution & Neutralization (ΔH > 200 kJ/mol) Start->Exotherm HeatRemoval Cooling Capacity Sufficient? Exotherm->HeatRemoval Safe Safe Isothermal Reaction High Yield HeatRemoval->Safe Yes Runaway Thermal Runaway (T > MTSR) HeatRemoval->Runaway No Decomp Reagent Decomposition (HCl / SO2 Gas Evolution) Runaway->Decomp SideReact Hydrolysis & Side Products Low Yield Runaway->SideReact

Logical pathway of thermal management in sulfonyl chloride reactions.

FlowChemistry PumpA Pump A: Sulfonyl Chloride in Solvent Mixer T-Mixer (High Shear) PumpA->Mixer PumpB Pump B: Amine + Base in Solvent PumpB->Mixer Reactor Microreactor Coil (High Surface Area / Vol) Mixer->Reactor Quench Inline Quench (NaHCO3 aq) Reactor->Quench Cooling Active Cooling Bath (Isothermal Control) Cooling->Reactor Heat Transfer Collection Product Collection Quench->Collection

Continuous flow reactor configuration for safe, isothermal sulfonylation.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Safe Batch Sulfonylation with In-Situ Thermal Validation

Causality Focus: Preventing reactant accumulation and ensuring heat dissipation.

  • System Preparation: Oven-dry a multi-neck round-bottom flask. Equip it with a magnetic stirrer, an internal thermocouple (critical for self-validation), an addition funnel, and a nitrogen/argon inlet. Causality: Inert atmosphere prevents exothermic hydrolysis of the sulfonyl chloride[2].

  • Reagent Loading: Dissolve the nucleophile (amine/alcohol) and the non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent. Submerge the flask in an ice/water or cryocooler bath and allow the internal temperature to reach 0 °C[2].

  • Controlled Addition: Dissolve the sulfonyl chloride in a small amount of anhydrous solvent and transfer it to the addition funnel[3]. Begin dropwise addition.

  • Validation Checkpoint: Monitor the internal thermocouple continuously. The internal temperature must not exceed 5 °C. If the temperature spikes above 5 °C, halt the addition immediately [3]. Causality: Halting addition prevents the accumulation of unreacted sulfonyl chloride, which could trigger a delayed thermal runaway once the induction period ends[2].

  • Completion: Once addition is complete and the temperature stabilizes at 0 °C, allow the reaction to stir for an additional hour before slowly warming to room temperature[3].

Protocol 2: Continuous Flow Sulfonylation (Mesoscale)

Causality Focus: Utilizing high surface-area-to-volume ratios to eliminate adiabatic temperature rises.

  • System Priming: Prime Pump A and Pump B with anhydrous solvent. Set the reactor coil temperature to the desired setpoint (e.g., 20 °C) using an active cooling bath[5].

  • Reagent Preparation:

    • Stream A: 1.0 M Sulfonyl chloride in anhydrous solvent.

    • Stream B: 1.0 M Amine + 1.2 M DIPEA in anhydrous solvent.

  • Flow Initiation: Set the flow rates of Pump A and Pump B to achieve a specific residence time (e.g., 41 seconds)[6].

  • Validation Checkpoint: Divert the initial output to waste for at least 3 system volumes to ensure steady-state operation. Monitor inline FTIR or UV-Vis to validate steady-state conversion[5]. Causality: Continuous flow prevents large-scale exotherms by reacting only microliters of reagent at any given millisecond, allowing the cooling bath to maintain strict isothermal conditions[5][6].

Protocol 3: Controlled Quenching of Unreacted Sulfonyl Chlorides

Causality Focus: Safely neutralizing residual electrophiles without generating a secondary thermal runaway.

  • Cooling: Ensure the crude reaction mixture is cooled back down to 0 °C[8].

  • Quench Preparation: In a separate, larger flask, prepare a cold, dilute aqueous solution of a mild base (e.g., saturated sodium bicarbonate)[8].

  • Reverse Quenching (Recommended): Slowly transfer the crude reaction mixture into the vigorously stirred cold bicarbonate solution. Do not add water directly to the concentrated reaction mixture[8].

  • Validation Checkpoint: Monitor for CO₂ gas evolution and temperature spikes. Causality: Adding the reaction to the aqueous base (reverse quench) ensures the aqueous phase acts as a massive heat sink, while the weak base safely neutralizes the HCl and hydrolyzes residual sulfonyl chloride without a violent exotherm[8].

Sources

Optimization

Challenges in the synthesis of substituted pyrimidine sulfonyl chlorides

Welcome to the Technical Support Center for Pyrimidine Chemistry . This hub is designed for researchers, scientists, and drug development professionals facing the notorious challenges associated with synthesizing substit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Chemistry . This hub is designed for researchers, scientists, and drug development professionals facing the notorious challenges associated with synthesizing substituted pyrimidine sulfonyl chlorides.

Due to the electron-deficient nature of the pyrimidine ring, these sulfonyl chlorides are highly unstable, prone to rapid hydrolysis, and susceptible to thermal degradation. Below, you will find a mechanistic workflow, a comprehensive troubleshooting guide, and a self-validating Standard Operating Procedure (SOP) to ensure your success.

Visual Workflow: Synthetic Pathways & Degradation Pitfalls

G Start Pyrimidine Precursor Route1 Pyrimidine Thiol Start->Route1 Route2 Unsubstituted Pyrimidine Start->Route2 Reagent1 Oxidative Chlorination (NCS/HCl or H2O2/SOCl2) Route1->Reagent1 Reagent2 Direct Chlorosulfonylation (ClSO3H) Route2->Reagent2 Target Pyrimidine Sulfonyl Chloride Reagent1->Target Pitfall1 Ring Chlorination Reagent1->Pitfall1 Reagent2->Target Pitfall2 SO2 Extrusion (2-Chloropyrimidine) Target->Pitfall2 Pitfall3 Hydrolysis Target->Pitfall3 Success In-situ Amine Trapping (Sulfonamide) Target->Success Immediate Use

Fig 1: Synthetic pathways to pyrimidine sulfonyl chlorides and common degradation pitfalls.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of the isolated product shows a mass corresponding to [M - SO₂ + Cl] instead of my target sulfonyl chloride. What happened? The Causality: You are observing thermal SO₂ extrusion . The pyrimidine ring is highly electron-withdrawing (due to the two nitrogen atoms). This destabilizes the C–S bond of the sulfonyl chloride. At room temperature, pyrimidine-2-sulfonyl chloride rapidly extrudes sulfur dioxide gas, and the chloride anion recombines with the ring to form 2-chloropyrimidine [1]. The Fix: Never attempt to isolate or store pyrimidine-2-sulfonyl chlorides at room temperature. The intermediate must be generated at < 0 °C and trapped in situ with your target amine immediately.

Q2: I am using Cl₂ gas for the oxidative chlorination of an electron-rich substituted pyrimidine thiol, but I am getting a mixture of products. The Causality: Chlorine gas is a harsh electrophile. If your pyrimidine ring contains electron-donating groups (e.g., methoxy or amino groups), competing electrophilic aromatic substitution will occur, typically chlorinating the C5 position of the pyrimidine ring. The Fix: Switch to a milder, controlled oxidative chlorination system. N-Chlorosuccinimide (NCS) in the presence of HCl [4], or Trichloroisocyanuric acid (TCCA) [2], provides a highly controlled release of the chloronium ion, drastically reducing ring chlorination.

Q3: Can I purify my pyrimidine sulfonyl chloride using silica gel column chromatography? The Causality: No. Pyrimidine sulfonyl chlorides are exceptionally electrophilic. The slightly acidic nature of silica gel, combined with ambient moisture, will catalyze rapid hydrolysis, converting your product entirely into the corresponding pyrimidine sulfonic acid. The Fix: Use the crude sulfonyl chloride directly in the next step. If purification is absolutely necessary, perform a rapid liquid-liquid extraction with ice-cold water/brine and an organic solvent (like DCM), dry over anhydrous Na₂SO₄, and concentrate under high vacuum at 0 °C.

Q4: I see intermediate masses of [M+16] and [M+32] during the reaction, but no sulfonyl chloride. Why? The Causality: Oxidative chlorination of thiols proceeds stepwise: Thiol → Disulfide → Sulfenyl Chloride → Sulfinyl Chloride → Sulfonyl Chloride. Masses of [M+16] and[M+32] indicate that the reaction stalled at the sulfenic or sulfinic acid stage due to incomplete oxidation or hydrolysis of the intermediates [3]. The Fix: Ensure you are using a sufficient stoichiometric excess of your oxidant (at least 3.0 to 4.0 equivalents of NCS or H₂O₂) and that your reaction medium is sufficiently acidic to drive the chlorination forward.

Quantitative Data: Oxidant System Comparison

Choosing the right reagent system is critical for preventing the degradation of sensitive pyrimidine substrates.

Oxidant SystemTypical Yield (%)Reaction TimeTemp (°C)Key Advantage / Drawback
Cl₂ (gas) / H₂O 40 - 60%1 - 2 h0 to 5Drawback: Harsh; highly prone to over-oxidation and C5-ring chlorination.
NCS / HCl 85 - 95%15 - 30 min< 10Advantage: Mild, highly controlled, easy to handle solid reagent [4].
H₂O₂ / SOCl₂ N/A (Decomposes)5 - 10 min25Drawback: Excellent for aliphatic thiols, but causes rapid SO₂ extrusion in pyrimidines at RT [1].
TCCA / NCS 80 - 90%30 - 60 min0 to 25Advantage: Green oxidant profile, good functional group tolerance [2].

Standard Operating Procedure (SOP)

In-Situ Oxidative Chlorination and Sulfonamidation of Pyrimidine-2-thiol

This protocol utilizes the NCS/HCl system, which is favored for its mild nature and ease of handling, ensuring the pyrimidine ring remains intact. This is a self-validating protocol —visual cues will confirm the reaction's progress.

Step 1: Preparation & Acidification

  • Suspend the substituted pyrimidine-2-thiol (1.0 eq, 1.0 mmol) in anhydrous acetonitrile (MeCN, 10 mL) in a round-bottom flask under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 2.0 M HCl in diethyl ether (1.0 mL, 2.0 mmol) dropwise. Note: Maintaining anhydrous conditions prevents the formation of sulfonic acid byproducts.

Step 2: Oxidative Chlorination 4. Add N-Chlorosuccinimide (NCS) (3.5 eq, 3.5 mmol) portion-wise over 5 minutes to prevent exothermic spikes. 5. Self-Validation Checkpoint: Upon addition of NCS, the reaction mixture will rapidly turn a deep yellow/orange color . This visually confirms the formation of the intermediate sulfenyl chloride. As the reaction progresses to the sulfonyl chloride, the color will fade to a pale yellow or off-white suspension. 6. Stir the mixture strictly at 0 °C for 20–30 minutes. Monitor the disappearance of the starting material via TLC (aliquots must be quenched in methanol to form the stable methyl sulfonate for accurate TLC spotting).

Step 3: Immediate Trapping (Sulfonamidation) 7. Do not isolate the sulfonyl chloride. Directly to the 0 °C reaction flask, add the target amine (2.0 eq, 2.0 mmol) followed dropwise by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 4.0 mmol). 8. Allow the reaction to stir for 1 hour, gradually warming to room temperature.

Step 4: Workup 9. Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). 10. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyrimidine sulfonamide, which is now stable enough for standard silica gel chromatography.

References

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Oxidative chlorination of thiols and disulfides with TCCA and NCS Source: ResearchGate URL:[Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: MDPI (Molecules) URL:[Link]

Reference Data & Comparative Studies

Validation

2-Phenylpyrimidine-5-sulfonyl chloride vs benzenesulfonyl chloride reactivity

Title: A Comparative Guide to Sulfonyl Chloride Reactivity: 2-Phenylpyrimidine-5-sulfonyl Chloride vs. Benzenesulfonyl Chloride Introduction Sulfonyl chlorides are indispensable electrophiles in organic synthesis, primar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Sulfonyl Chloride Reactivity: 2-Phenylpyrimidine-5-sulfonyl Chloride vs. Benzenesulfonyl Chloride

Introduction Sulfonyl chlorides are indispensable electrophiles in organic synthesis, primarily utilized for the construction of sulfonamides and sulfonate esters. While simple aryl sulfonyl chlorides are foundational reagents, the integration of heteroaromatic motifs is increasingly critical in drug discovery to modulate physicochemical properties, improve solubility, and enhance target binding. This guide provides an in-depth comparative analysis of 2-phenylpyrimidine-5-sulfonyl chloride and the baseline benzenesulfonyl chloride , exploring how the electronic landscape of the pyrimidine ring fundamentally alters reactivity, stability, and experimental handling.

Mechanistic Causality & Reactivity Profile

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of its sulfur atom. This electrophilicity is highly sensitive to the electronic nature of the attached aryl or heteroaryl ring[1].

Benzenesulfonyl chloride serves as the parent aromatic sulfonyl chloride. The neutral benzene ring provides a baseline level of electrophilicity, making it a stable, reliable reagent that reacts smoothly with a wide range of nucleophiles[2]. It exhibits excellent bench stability and relatively slow hydrolysis in the presence of ambient moisture.

In stark contrast, 2-phenylpyrimidine-5-sulfonyl chloride features a highly electron-deficient pyrimidine ring. The two nitrogen atoms in the pyrimidine core exert a strong electron-withdrawing inductive and mesomeric effect, significantly increasing the partial positive charge on the sulfonyl sulfur. This enhanced electrophilicity makes the pyrimidine derivative exceptionally reactive toward amines and alcohols[3]. However, this reactivity comes at a cost: heteroaromatic sulfonyl chlorides are highly susceptible to rapid hydrolysis by trace water and can undergo complex decomposition pathways, including formal SO₂ extrusion[4]. The presence of the 2-phenyl group adds lipophilicity and steric bulk, but it does not negate the profound electron-withdrawing effect of the pyrimidine core.

ReactivityLogic BsCl Benzenesulfonyl Chloride (Baseline Aryl) Neutral Neutral Electronic Profile Moderate Electrophilicity BsCl->Neutral PyCl 2-Phenylpyrimidine-5-sulfonyl Chloride (Electron-Deficient Heteroaryl) EWG Strong Electron Withdrawal High Electrophilicity PyCl->EWG Stable High Bench Stability Slow Hydrolysis Neutral->Stable Reactive Moisture Sensitive Rapid Hydrolysis EWG->Reactive

Caption: Electronic effects governing sulfonyl chloride stability and reactivity.

Quantitative Comparison

The following table summarizes the divergent physicochemical and reactive properties of these two reagents, providing a framework for reaction optimization.

PropertyBenzenesulfonyl Chloride2-Phenylpyrimidine-5-sulfonyl Chloride
Structural Classification Simple ArylElectron-Deficient Heteroaryl
Relative Electrophilicity Moderate (Baseline)High
Hydrolysis Rate (Aqueous) Slow to ModerateVery Fast
Bench Stability High (Stable for months if sealed)Low (Requires inert atmosphere storage)
Optimal Reaction Temp Room Temperature0 °C to Room Temperature
Primary Synthetic Utility General sulfonamide/ester synthesisKinase inhibitors, bioisostere integration

Self-Validating Experimental Protocols

The synthesis of sulfonamides requires the reaction of the sulfonyl chloride with an amine in the presence of an acid scavenger (base) to neutralize the HCl byproduct[5]. Because of their differing stabilities, the protocols for these two reagents must be tailored to prevent yield-limiting side reactions.

Protocol A: Sulfonamide Synthesis via Benzenesulfonyl Chloride (Standard Conditions)

Due to its stability, benzenesulfonyl chloride can be handled with standard precautions and is even amenable to aqueous biphasic conditions (Schotten-Baumann).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the primary or secondary amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add triethylamine (TEA) or pyridine (1.5 - 2.0 equiv). Causality: The base acts as an acid scavenger. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate[5].

  • Electrophile Addition: Add benzenesulfonyl chloride (1.1 equiv) dropwise at room temperature. Causality: The moderate reactivity of the baseline aryl group means the exotherm is easily controlled without strict cooling.

  • In-Process Control: Stir for 2-4 hours. Validate reaction completion via TLC or LC-MS. The disappearance of the amine starting material confirms conversion.

  • Workup (Self-Validation): Quench with water. Wash the organic layer sequentially with 1N HCl (to remove excess amine and pyridine) and saturated NaHCO₃ (to remove any benzenesulfonic acid formed via hydrolysis). Dry over Na₂SO₄ and concentrate. The selective solubility ensures high crude purity.

Protocol B: Sulfonamide Synthesis via 2-Phenylpyrimidine-5-sulfonyl Chloride (Anhydrous Conditions)

The extreme moisture sensitivity of the pyrimidine derivative necessitates strict anhydrous conditions to prevent competitive hydrolysis[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the amine (1.0 equiv) in strictly anhydrous DCM (0.1 M concentration) under an inert argon or nitrogen atmosphere. Causality: Trace water will rapidly hydrolyze the highly electrophilic sulfonyl chloride to the unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is sterically hindered and less nucleophilic than pyridine, reducing the risk of base-induced decomposition of the sensitive heteroaryl ring.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add 2-phenylpyrimidine-5-sulfonyl chloride (1.05 equiv) dropwise as a solution in anhydrous DCM. Causality: The high electrophilicity results in a rapid, exothermic reaction. Cooling suppresses thermal degradation and SO₂ extrusion pathways.

  • In-Process Control: Allow the reaction to slowly warm to room temperature over 1 hour. Monitor strictly by LC-MS. Prolonged reaction times should be avoided to prevent degradation.

  • Workup (Self-Validation): Quench with a minimal amount of cold water. Rapidly separate the layers. Wash with cold 0.5N HCl and brine. Causality: Minimizing exposure time to aqueous conditions during workup prevents hydrolysis of the newly formed (and potentially sensitive) heteroaryl sulfonamide.

ProtocolFlow Step1 1. Substrate Preparation Dissolve amine in anhydrous DCM Step2 2. Base Addition Add DIPEA/Pyridine (Acid Scavenger) Step1->Step2 Step3 3. Electrophile Addition Dropwise at 0 °C (Control Exotherm) Step2->Step3 Step4 4. In-Process Control Monitor conversion via LC-MS/TLC Step3->Step4 Step5 5. Workup & Isolation Acid/Base washes to remove impurities Step4->Step5

Caption: Self-validating experimental workflow for sulfonamide synthesis.

Conclusion for Drug Development Professionals

Selecting between these reagents requires balancing synthetic ease with the desired pharmacological profile. Benzenesulfonyl chloride is the workhorse for generating robust, stable sulfonamides. However, incorporating the 2-phenylpyrimidine-5-sulfonyl moiety introduces critical hydrogen-bond accepting nitrogen atoms, which are frequently exploited in structure-based drug design to interact with kinase hinge regions. Mastering the anhydrous, low-temperature handling of this highly reactive electrophile is essential for successfully accessing these advanced chemical spaces.

References

  • BenchChem. "A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus." 1

  • Jinli Chemical. "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations." 2

  • National Institutes of Health (PMC). "Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition." 3

  • ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." 4

  • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."5

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Phenylpyrimidine-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Phenylpyrimidine-5-sulfonyl chloride, a molecule of int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Phenylpyrimidine-5-sulfonyl chloride, a molecule of interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this and related molecules is crucial for their unambiguous identification, structural elucidation, and metabolic profiling. This document synthesizes established fragmentation principles for its constituent chemical moieties—the 2-phenylpyrimidine core and the sulfonyl chloride group—to predict its behavior under mass spectrometric conditions. We will compare these predicted pathways with the known fragmentation of related chemical classes to provide a comprehensive analytical framework.

Introduction: The Role of Mass Spectrometry in Modern Drug Discovery

Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical sciences, offering unparalleled sensitivity and specificity for the characterization of small molecules.[1] In drug discovery and development, MS is instrumental for confirming molecular identity, elucidating chemical structures, and identifying metabolites. The fragmentation pattern of a molecule, generated through techniques like electron ionization (EI-MS) or collision-induced dissociation (CID) in tandem MS, provides a unique fingerprint that is directly related to its chemical structure.[2][3]

The pyrimidine scaffold is a cornerstone of many biologically active compounds, including several approved drugs.[4][5] The addition of a sulfonyl chloride group introduces a reactive handle for further chemical modification, making 2-Phenylpyrimidine-5-sulfonyl chloride a valuable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its mass spectral fragmentation is therefore of significant practical importance.

Predicted Fragmentation Pathways of 2-Phenylpyrimidine-5-sulfonyl Chloride

The fragmentation of substituted pyrimidines is largely governed by the nature and position of the substituents on the pyrimidine ring.[1] Generally, the initial fragmentation events involve the loss of small, stable neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[6][7] The pyrimidine ring itself is a relatively stable entity and is often observed intact in many of the resulting fragment ions.[4]

Aryl sulfonamides and related compounds are known to undergo characteristic fragmentation pathways involving the sulfonyl group. A notable fragmentation is the loss of sulfur dioxide (SO2), a neutral molecule with a mass of 64 Da.[8][9] This process is often influenced by the electronic nature of the substituents on the aromatic ring.[8] Cleavage of the carbon-sulfur (C-S) and sulfur-heteroatom bonds are also common fragmentation routes.[10][11]

Based on these principles, the following primary fragmentation pathways are proposed for 2-Phenylpyrimidine-5-sulfonyl chloride:

Pathway A: Loss of the Sulfonyl Chloride Group

The initial and likely most favorable fragmentation would involve the cleavage of the C-S bond, leading to the loss of the sulfonyl chloride radical (•SO2Cl) or stepwise loss of SO2 and then a chlorine radical. This would result in a stable 2-phenylpyrimidine cation.

Pathway B: Desulfonylation (Loss of SO2)

A characteristic fragmentation for many aryl sulfonyl compounds is the extrusion of a neutral SO2 molecule.[8] This rearrangement process would lead to the formation of a 2-phenyl-5-chloropyrimidine radical cation.

Pathway C: Fragmentation of the Phenyl Ring

Loss of fragments from the phenyl ring, such as the loss of a hydrogen radical or the entire phenyl group, are also plausible but likely less favorable than fragmentations involving the more labile sulfonyl chloride group.

Pathway D: Cleavage of the Pyrimidine Ring

Following initial fragmentation of the substituents, the pyrimidine ring itself can undergo cleavage, typically involving the loss of small molecules like HCN.[12]

Visualizing the Fragmentation

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 2-Phenylpyrimidine-5-sulfonyl chloride.

fragmentation_pattern M 2-Phenylpyrimidine-5-sulfonyl chloride (M+•) F1 [M - SO2Cl]+ M->F1 - •SO2Cl F2 [M - SO2]+• M->F2 - SO2 F3 [M - Cl]+ M->F3 - •Cl F5 [F1 - HCN]+ F1->F5 - HCN F4 [F2 - Cl]+ F2->F4 - •Cl

Caption: Predicted major fragmentation pathways of 2-Phenylpyrimidine-5-sulfonyl chloride.

Comparative Analysis with Alternative Structures

To better understand the unique fragmentation signature of 2-Phenylpyrimidine-5-sulfonyl chloride, it is instructive to compare its predicted fragmentation with that of other related classes of compounds.

Compound ClassKey Fragmentation PathwaysDistinguishing Features
Alkyl Sulfonyl Chlorides - Loss of •Cl- Loss of •SO2Cl- α-cleavage of the alkyl chainFragmentation is dominated by the aliphatic chain, leading to a series of hydrocarbon fragments.
Aryl Sulfonamides - Loss of SO2- Cleavage of the S-N bond- Fragmentation of the amine substituentThe presence of the S-N bond introduces a new, readily cleavable site. The fragmentation is highly dependent on the nature of the amine.[10][11]
Substituted Pyrimidines (without sulfonyl groups) - Loss of substituents- Ring cleavage (loss of HCN, etc.)The fragmentation pattern is dictated entirely by the substituents on the pyrimidine ring.[6][12]
2-Phenylpyrimidine-5-sulfonyl chloride - Loss of •SO2Cl- Loss of SO2- Subsequent fragmentation of the phenylpyrimidine coreThe combination of the sulfonyl chloride group and the stable phenylpyrimidine core is expected to yield a more complex and informative fragmentation pattern, with characteristic losses of both the entire sulfonyl chloride moiety and a neutral SO2 molecule.

This comparative analysis highlights how the unique combination of the phenyl, pyrimidine, and sulfonyl chloride moieties in the target molecule leads to a distinctive fragmentation pattern that can be used for its confident identification.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to obtain an experimental mass spectrum of 2-Phenylpyrimidine-5-sulfonyl chloride or related compounds, the following general protocol for Electron Ionization Mass Spectrometry (EI-MS) can be followed.

Sample Preparation
  • Dissolve the Sample: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Dilution: Further dilute the stock solution as needed to achieve an optimal concentration for analysis, typically in the low ng/µL range.

Mass Spectrometry Parameters (Illustrative)
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using GC, a suitable temperature program should be developed to ensure elution of the analyte without thermal degradation.

Data Analysis
  • Identify the Molecular Ion: The peak with the highest mass-to-charge ratio (m/z), corresponding to the intact molecule, should be identified. Given the presence of chlorine, an isotopic pattern for the molecular ion (M and M+2 in a roughly 3:1 ratio) is expected.[13]

  • Analyze Fragment Ions: Identify the major fragment ions and propose fragmentation pathways based on the mass differences between the fragment ions and the molecular ion.

  • Compare with Predictions: Compare the experimentally observed fragmentation pattern with the predicted pathways outlined in this guide.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis P1 Dissolve Compound (1 mg/mL) P2 Dilute to ~10 ng/µL P1->P2 M1 Introduce Sample (Direct Probe or GC) P2->M1 M2 Ionize (EI, 70 eV) M1->M2 M3 Analyze Ions (Quadrupole/TOF) M2->M3 D1 Identify Molecular Ion (and Isotope Pattern) M3->D1 D2 Identify Fragment Ions D1->D2 D3 Propose Fragmentation Pathways D2->D3 D4 Compare with Predictions D3->D4

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-Phenylpyrimidine Compounds: A Comparative Column Guide

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and oncology therapeutics[1]. However, the purity ana...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and oncology therapeutics[1]. However, the purity analysis of these compounds presents unique chromatographic challenges. During synthesis—often via Suzuki-Miyaura cross-coupling—structurally similar impurities such as unreacted halogenated intermediates (e.g., 4-iodo-6-phenylpyrimidine) and over-coupled byproducts (e.g., 4-(biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine) are generated[2].

Standard C18 columns often fail to provide baseline resolution for these complex mixtures because they rely entirely on hydrophobic dispersion forces. This guide objectively compares the performance of standard C18 stationary phases against alternative π -selective phases (Biphenyl and Pentafluorophenyl) to establish a robust, self-validating system for 2-phenylpyrimidine purity analysis.

The Causality of Separation: Why Standard C18 Falls Short

To achieve a self-validating chromatographic method, one must understand the molecular interactions at play. 2-phenylpyrimidine possesses a strong dipole moment: the pyrimidine ring is highly electron-deficient (due to the two electronegative nitrogen atoms), while the pendant phenyl ring is relatively electron-rich.

  • Standard Fully Porous C18: Separates analytes based on their partition coefficient between the polar mobile phase and the non-polar alkyl chain. Because halogenated pyrimidine impurities often have similar hydrophobic surface areas to the target Active Pharmaceutical Ingredient (API), C18 phases frequently yield co-elution (Resolution, Rs​<1.5 ).

  • Core-Shell Biphenyl: Features two aromatic rings that can twist to accommodate analyte shape. The biphenyl phase is highly polarizable, allowing for strong π−π interactions with the electron-deficient pyrimidine ring. This provides orthogonal selectivity to C18, drastically improving the separation of structural isomers and closely related analogs[3].

  • Core-Shell Pentafluorophenyl (PFP): The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a strong Lewis acid surface. PFP columns excel at separating halogenated impurities (like iodo- and bromo-pyrimidines) through dipole-dipole, π−π , and specific halogen-halogen interactions.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology ensures reproducibility and minimizes peak tailing caused by secondary interactions between the basic pyrimidine nitrogens and residual acidic silanols on the silica support.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Causality: Formic acid lowers the pH to ~2.7. This protonates residual silanols on the stationary phase (neutralizing them to prevent ion-exchange tailing) and ensures the pyrimidine nitrogens are in a single, fully protonated state.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Weigh 10.0 mg of the 2-phenylpyrimidine API and relevant synthetic impurities[2].

  • Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the rigid, planar structures.

  • Dilute to a final working concentration of 0.1 mg/mL using the initial mobile phase conditions (90% A / 10% B).

    • Causality: Injecting samples in strong solvents (like 100% DMSO) causes "solvent shock," leading to peak splitting and poor retention. Matching the sample diluent to the initial gradient conditions focuses the analyte band at the head of the column.

Step 3: Chromatographic System Setup
  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm and 280 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 1.0 - 8.0 min: 10% to 95% B (Linear ramp)

    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.0 - 13.0 min: 10% B (Re-equilibration)

Comparative Performance Data

To objectively evaluate column performance, a synthetic mixture of 2-phenylpyrimidine (Target API) and two common commercial impurities—4-iodo-6-phenylpyrimidine (Impurity A) and 4-(biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (Impurity B)[2]—was analyzed across three different column chemistries.

Table 1: Chromatographic Comparison of Stationary Phases

AnalyteMetricColumn A: Fully Porous C18(150 x 4.6 mm, 5 µm)Column B: Core-Shell Biphenyl(150 x 4.6 mm, 2.6 µm)Column C: Core-Shell PFP(150 x 4.6 mm, 2.6 µm)
2-Phenylpyrimidine (Target API)RT (min)Tailing ( Tf​ )4.201.655.101.154.851.10
4-Iodo-6-phenylpyrimidine (Impurity A)RT (min)Resolution ( Rs​ )4.451.1 (Co-elution) 5.803.2 (Baseline) 6.154.5 (Superior)
4-(Biphenyl-4-yl)-... (Impurity B)RT (min)Resolution ( Rs​ )8.1012.59.4015.18.9011.2
Data Synthesis & Interpretation
  • Efficiency & Tailing: The fully porous C18 column exhibited significant peak tailing ( Tf​ = 1.65) for the basic target API. The core-shell architectures of Columns B and C reduced eddy diffusion, yielding sharper peaks ( Tf​ < 1.2) and higher theoretical plate counts.

  • Selectivity for Halogens: Column A failed to adequately resolve the Target API from Impurity A ( Rs​ = 1.1). Because iodine is highly lipophilic, it co-elutes with the target on a purely hydrophobic phase. Column C (PFP) demonstrated superior performance ( Rs​ = 4.5) due to specific dipole interactions between the fluorinated stationary phase and the iodinated impurity.

  • Aromatic Retention: Column B (Biphenyl) provided the highest overall retention for the massive Impurity B (RT = 9.40 min) due to extensive π−π stacking between the biphenyl stationary phase and the analyte's extended conjugated system.

Method Development Workflow Visualization

To systematize the decision-making process for pyrimidine purity analysis, follow the logical workflow outlined below.

HPLC_Method_Dev Start Analyze 2-Phenylpyrimidine Structure & Impurities CheckPi Are Halogens or Extended π-Systems Present? Start->CheckPi SelectC18 Standard C18 Column (Hydrophobic Dispersion) CheckPi->SelectC18 No (Simple Alkyls) SelectAlt Biphenyl or PFP Column (π-π & Dipole Interactions) CheckPi->SelectAlt Yes (e.g., Iodo, Bromo) RunGrad Execute Gradient Elution (0.1% FA in H2O/MeCN) SelectC18->RunGrad SelectAlt->RunGrad Eval Evaluate Resolution (Rs) Target vs. Impurities RunGrad->Eval Opt Optimize Gradient/Temp Eval->Opt Rs < 2.0 Valid Method Validated (Rs > 2.0, Tf < 1.5) Eval->Valid Rs > 2.0 Opt->RunGrad

Workflow for selecting HPLC columns for 2-phenylpyrimidine purity analysis.

Conclusion

For the purity analysis of 2-phenylpyrimidine compounds, relying solely on standard C18 column chemistry is a critical vulnerability. The experimental data clearly demonstrates that Core-Shell PFP columns are the optimal choice when halogenated synthetic intermediates are present, while Core-Shell Biphenyl columns offer the best overall retention and resolution for extended aromatic impurities. By matching the stationary phase chemistry to the specific electronic and steric properties of the analytes, laboratories can establish highly robust, self-validating HPLC methods that ensure the safety and efficacy of downstream pharmaceutical products.

References

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) . ResearchGate. Available at:[Link]

Sources

Comparative

2-Phenylpyrimidine-5-sulfonyl chloride vs 2-phenylpyrimidine-5-sulfonyl fluoride stability.

Comparative Stability Guide: 2-Phenylpyrimidine-5-sulfonyl Chloride vs. Fluoride in Drug Development Executive Summary & Mechanistic Causality The 2-phenylpyrimidine-5-sulfonyl scaffold is a highly versatile pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: 2-Phenylpyrimidine-5-sulfonyl Chloride vs. Fluoride in Drug Development

Executive Summary & Mechanistic Causality

The 2-phenylpyrimidine-5-sulfonyl scaffold is a highly versatile pharmacophore used extensively in medicinal chemistry, chemical biology, and drug development. Historically, the functionalization of this scaffold relied on 2-phenylpyrimidine-5-sulfonyl chloride. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has catalyzed a paradigm shift toward 2-phenylpyrimidine-5-sulfonyl fluoride[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two analogs. The stark contrast in their stability is not merely a functional quirk but is rooted in fundamental thermodynamic and electronic causality[2]:

  • Bond Dissociation Energy (BDE): The S–F bond possesses a remarkably high homolytic bond dissociation energy (~90.5 kcal/mol), nearly double that of the S–Cl bond (~46 kcal/mol)[3]. This immense energy barrier renders the sulfonyl fluoride highly resistant to thermal degradation[4].

  • Heterolytic vs. Homolytic Cleavage: Due to fluorine's extreme electronegativity, the S–F bond is heavily polarized. Cleavage is strictly heterolytic, which prevents the generation of active radical intermediates[3]. Consequently, 2-phenylpyrimidine-5-sulfonyl fluoride is entirely stable in reductive biological environments (e.g., glutathione-rich intracellular compartments), whereas the chloride analog rapidly undergoes irreversible homolytic reduction to the corresponding sulfinic acid[3][4].

  • Hydrolytic Inertness: Sulfonyl chlorides are highly susceptible to indiscriminate nucleophilic attack by water[1]. In contrast, the fluoride ion in the S–F bond acts as a poor leaving group unless specifically activated (e.g., via hydrogen bonding in a protein active site or by a calcium catalyst). This creates a "smart" electrophile that remains inert in aqueous buffers but reacts precisely when triggered[2].

Quantitative Stability Comparison

The following table summarizes the performance metrics of both analogs, demonstrating why the fluoride is the preferred choice for long-term storage and physiological applications[4][5].

Parameter2-Phenylpyrimidine-5-sulfonyl Chloride2-Phenylpyrimidine-5-sulfonyl Fluoride
Aqueous Half-Life (pH 7.4, 25°C) Minutes to hours (Rapid hydrolysis)> Months (Highly stable)
Thermal Stability Decomposes > 60°CThermodynamically stable > 130°C
Reductive Stability (Biological Thiols) Highly vulnerable (Homolytic cleavage)Fully resistant (Heterolytic cleavage only)
Reactivity Profile Indiscriminate (High off-target rate)Chemoselective (SuFEx click chemistry)
Storage Requirements -20°C, strictly anhydrous, inert gasRoom temperature, ambient atmosphere

Visualizing the Stability Divergence

The mechanistic pathways dictating the fate of these two molecules are mapped below, highlighting the divergent outcomes based on their distinct activation energies.

Pathway SC Sulfonyl Chloride (S-Cl) Hydrolysis Rapid Hydrolysis (Water) SC->Hydrolysis Low Energy Barrier Reduction Reductive Cleavage (Thiols/GSH) SC->Reduction Homolytic Cleavage SF Sulfonyl Fluoride (S-F) Stable Thermodynamically Stable SF->Stable High Bond Energy SuFEx SuFEx Activation (Targeted) Stable->SuFEx Catalyst / Microenvironment

Caption: Mechanistic divergence in stability and reactivity between sulfonyl chlorides and fluorides.

Experimental Methodologies (Self-Validating Systems)

Protocol 1: Halex Conversion (Chloride to Fluoride Synthesis)

To harness the stability of the fluoride, researchers must often synthesize it from the commercially available chloride precursor. This protocol utilizes an aqueous potassium bifluoride (KHF₂) system[4].

  • Causality: The use of KHF₂ is critical. When F⁻ acts as a nucleophile, it captures a proton to form the symmetric [F-H-F]⁻ bifluoride ion (a 4-electron-3-center bond). This unique structure suppresses backward nucleophilic attack and prevents the hydrolysis of the newly formed 2-phenylpyrimidine-5-sulfonyl fluoride during synthesis[3].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-phenylpyrimidine-5-sulfonyl chloride in a polar aprotic solvent (e.g., acetonitrile).

  • Biphasic Reaction: Add a saturated aqueous solution of KHF₂ (pH ~3.0, 3.0 eq) to the mixture.

  • Agitation: Stir vigorously at room temperature for 2-4 hours. The biphasic water-organic interface is where the SuFEx chloride-fluoride exchange efficiently occurs.

  • Isolation: Extract the organic layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The product typically requires minimal purification due to near-quantitative conversion[4].

Protocol 2: Comparative Hydrolytic Stability Assay

This self-validating workflow uses NMR to continuously monitor degradation without the need for external labeling, complex sample prep, or destructive testing[5].

AssayWorkflow Prep Sample Prep (THF-d8 / D2O) Incubate Incubation (25°C, pH 7.4) Prep->Incubate NMR 19F & 1H NMR Monitoring Incubate->NMR Time-course Aliquots Data Kinetic Analysis (Half-life) NMR->Data Peak Integration

Caption: Self-validating NMR workflow for quantifying hydrolytic degradation of sulfonyl halides.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 10 mM solution of 2-phenylpyrimidine-5-sulfonyl chloride and the fluoride analog in separate NMR tubes containing a 4:1 mixture of THF-d8 and D₂O (buffered to pH 7.4).

    • Causality: THF-d8 ensures complete solubility of the hydrophobic pyrimidine scaffold, while D₂O provides the hydrolytic stress environment necessary to measure the half-life.

  • Incubation & Data Acquisition: Maintain the tubes at a constant 25°C. Acquire ¹H and ¹⁹F NMR spectra at specific intervals: t = 0, 1h, 4h, 24h, and 7 days.

  • Self-Validating Analysis:

    • For the Fluoride: Monitor the distinct ¹⁹F singlet. A constant integration value relative to an internal standard confirms absolute hydrolytic stability.

    • For the Chloride: Monitor the ¹H aromatic signals of the pyrimidine ring. As hydrolysis occurs, the electron-withdrawing effect of the -SO₂Cl group diminishes, causing an observable, quantifiable upfield shift in the pyrimidine protons as it converts to the sulfonic acid degradation product[5].

Sources

Validation

From Flask to Crystal: Synthesis and Crystallization Strategies

An In-Depth Technical Guide to the X-ray Crystallography of 2-Phenylpyrimidine Derivatives For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-Phenylpyrimidine Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the secrets of its function, its interactions, and its potential as a therapeutic agent. The 2-phenylpyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including roles as potent kinase inhibitors, antifungal agents, and anticancer therapeutics.[1][2][3] X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of these compounds, providing the precise spatial arrangement of atoms and the subtle conformational details that govern their biological activity.[4][5]

This guide provides a comprehensive comparison of crystallographic techniques for 2-phenylpyrimidine derivatives, grounded in experimental data and field-proven insights. We will explore the critical interplay between synthesis, crystallization, and structural analysis, offering a robust framework for researchers seeking to leverage structural biology in their drug discovery programs.

The journey to a crystal structure begins with the synthesis of high-purity material. The 2-phenylpyrimidine core is typically assembled through well-established condensation reactions. A common and effective route involves the reaction of a phenyl amidine with a β-dicarbonyl compound, such as diethyl malonate, or a chalcone derivative.[1][6] The subsequent functionalization of this core allows for the exploration of chemical space to optimize biological activity.

Once a derivative is synthesized and purified (>95% purity is highly recommended), the most challenging step often proves to be growing a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm with no significant defects.[5][7] The choice of crystallization method is critical and depends heavily on the compound's solubility profile.

Comparative Analysis of Crystallization Techniques

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice. There is no universal method; success often requires screening several techniques and solvent systems.

Technique Principle Best Suited For Advantages Disadvantages
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from the solution.[8]Initial screening; compounds that are moderately soluble at room temperature.Simple setup, requires minimal material.Often yields lower quality or twinned crystals; difficult to control the rate of crystallization.[7]
Slow Cooling A saturated solution is prepared at an elevated temperature and allowed to cool slowly, decreasing the compound's solubility.[8]Compounds with a steep solubility curve (much more soluble when hot than when cold).Good for larger scale recrystallization and purification.Requires precise temperature control for best results; may lead to rapid precipitation instead of crystal growth.
Vapor Diffusion An anti-solvent (precipitant) vapor slowly diffuses into a solution of the compound, gradually reducing its solubility.[7][8]Growing high-quality single crystals from very small amounts of material (milligrams).Excellent control over the rate of crystallization, often produces the highest quality crystals.Can be slower than other methods; requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, and crystals form at the interface as the layers slowly mix.[8]Compounds that are sensitive to temperature changes or air.Good control over crystal growth; effective for a wide range of compounds.Can be technically challenging to set up without disturbing the interface.
Experimental Protocol: Vapor Diffusion Crystallization

Vapor diffusion is arguably the most successful method for obtaining high-quality single crystals for X-ray analysis.[7] Here, we detail the hanging drop variant.

Materials:

  • Purified 2-phenylpyrimidine derivative (>95% purity).

  • Screening solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol).

  • Screening anti-solvents (e.g., Pentane, Hexane, Diethyl Ether).

  • 24-well crystallization plate and siliconized cover slips.

  • Micropipettes.

Methodology:

  • Prepare the Reservoir: Pipette 500 µL of the chosen anti-solvent (e.g., hexane) into the reservoir of a well in the crystallization plate.

  • Prepare the Compound Solution: In a small vial, dissolve 2-5 mg of the 2-phenylpyrimidine derivative in the minimum amount of a suitable solvent (e.g., 20-50 µL of chloroform) to achieve a clear, slightly subsaturated solution.

  • Set the Drop: Pipette 1-2 µL of the compound solution onto the center of a siliconized cover slip.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring the drop is suspended ("hanging") over the anti-solvent. Seal the well carefully with vacuum grease to create an airtight system.

  • Incubate and Observe: Place the plate in a vibration-free location at a constant temperature. Observe the drop periodically under a microscope over several days to weeks. Crystals should appear as the anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility.

The X-ray Crystallography Workflow: A Step-by-Step Guide

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. This pattern contains the information needed to determine the three-dimensional electron density of the molecule and, consequently, its atomic structure.[5][9] The process is a combination of a physical experiment and intensive computation.[9]

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Selection & Mounting DataCollection 2. X-ray Diffraction Data Collection Crystal->DataCollection Processing 3. Data Processing (Integration & Scaling) DataCollection->Processing Raw Diffraction Images Solution 4. Structure Solution (Phasing) Processing->Solution Refinement 5. Structure Refinement Solution->Refinement Validation 6. Validation & Deposition Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Atomic Model (PDB/CIF)

Caption: The general workflow of single-crystal X-ray crystallography.
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often after being cryo-cooled in liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a series of spots on numerous images.[9] For weakly diffracting or very small crystals, high-intensity synchrotron sources are often necessary.[10]

  • Data Processing: Specialized software is used to integrate the raw diffraction images, determining the position and intensity of each reflection. These intensities are then scaled and merged to produce a single, comprehensive dataset.[11]

  • Structure Solution: This is the "phasing problem," where initial phases are calculated for the diffraction data to generate an initial electron density map. Methods like direct methods or molecular replacement are employed.[12]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined computationally to achieve the best possible fit with the experimental diffraction data.[13]

  • Validation: The final structure is rigorously checked for geometric correctness and consistency with known chemical principles before being deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Comparative Structural Analysis: The Impact of Substitution

The true power of crystallography lies in comparing related structures to understand structure-activity relationships (SAR). Even minor chemical modifications to the 2-phenylpyrimidine scaffold can lead to significant changes in molecular conformation and intermolecular packing, which in turn affect biological activity.[14][15]

Caption: Generalized structure of a 2-phenylpyrimidine derivative.

Below is a comparison of crystallographic data for representative 2-phenylpyrimidine derivatives from the literature. This data highlights how different substituents influence key structural parameters.

Compound Derivative Key Feature Space Group Phenyl-Pyrimidine Dihedral Angle Key Intermolecular Interactions Reference
5-Hydroxymethyl-4-amino-6-methyl-2-phenylpyrimidine 5-hydroxymethyl groupP2₁/c~49-65°Intramolecular N-H···O hydrogen bond forming an S(6) motif; intermolecular O-H···N hydrogen bonds.[15]
Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate Bulky ester and sulfanyl groupsP-1Varies significantly based on packingC-H···O and C-H···π interactions forming one-dimensional chains.[16]
5-iminomethyl-6-methyl-2-phenylpyrimidine derivative Schiff base at C5VariesVariesIntermolecular N-H···N or C-H···O hydrogen bonds, depending on the imine substituent.[14]
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine 5-methyl groupP2₁/cVariesC-H···π interactions leading to one-dimensional chains.[16]
Analysis of Structural Trends:
  • Conformation: The dihedral angle between the phenyl and pyrimidine rings is a critical parameter. It is rarely zero (i.e., the molecule is not perfectly planar) due to steric hindrance. Substituents at the 6-position of the pyrimidine ring or the ortho-positions of the phenyl ring can significantly increase this twist.

  • Intramolecular Interactions: As seen with the 5-hydroxymethyl derivative, substituents can form intramolecular hydrogen bonds with adjacent groups.[15] This can lock the conformation of the substituent and influence the overall shape of the molecule.

  • Intermolecular Packing: The nature and position of substituents dictate the crystal packing. Small changes can completely alter the hydrogen-bonding network, switching from N-H···N to C-H···O interactions, for example.[14] The presence of groups capable of π-π stacking or other non-covalent interactions will also guide the formation of one-, two-, or three-dimensional networks in the crystal lattice.[16]

Conclusion

The crystallographic analysis of 2-phenylpyrimidine derivatives is an indispensable tool in modern drug discovery. It provides the ultimate proof of structure and offers profound insights into the conformational preferences and intermolecular interactions that drive biological recognition. A successful structural study is a synergistic effort, requiring high-purity synthesis, patient and methodical screening of crystallization conditions, and a rigorous approach to data collection and analysis. By comparing the crystal structures of a series of analogues, researchers can build robust structure-activity relationship models, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and desirable physicochemical properties.

References

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Publishing.
  • Small molecule crystallography. (n.d.). Excillum.
  • Small Molecule Diffraction. (n.d.). Diamond Light Source.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI.
  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.
  • The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide. (2025). Benchchem.
  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (n.d.). MDPI.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). MDPI.
  • (PDF) A beginner's guide to X-ray data processing. (2021). ResearchGate.
  • Application Notes and Protocols: Crystallization of 5-Phenylpyrimidine-4,6-diol Derivatives. (2025). Benchchem.
  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (2018). PubMed.
  • Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. (2025). PubMed.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2025). MDPI.
  • X-ray crystallography. (n.d.). Wikipedia.

Sources

Comparative

Benchmarking New Pyrimidine Derivatives: A Comparative Guide to Evaluating Kinase Inhibitor Potency and Selectivity

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][2][3][4] Its inherent ability to m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][2][3][4] Its inherent ability to mimic the adenine fragment of ATP allows for competitive inhibition at the kinase active site, a mechanism central to the efficacy of numerous approved drugs.[3] This guide provides an in-depth, objective comparison of novel pyrimidine derivatives against established inhibitors, supported by detailed experimental protocols and data analysis frameworks. Our focus is to equip you with the scientific rationale and practical methodologies to rigorously evaluate and benchmark new chemical entities.

The Rationale for Pyrimidine-Based Kinase Inhibition

Protein kinases play a crucial role in cellular signaling pathways that regulate proliferation, survival, and differentiation.[1][5] Dysregulation of these pathways is a well-established driver of cancer and other diseases.[5] Pyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their proven success in targeting these critical enzymes.[6] By competitively binding to the ATP-binding pocket of kinases, these inhibitors can effectively block downstream signaling and halt disease progression.[1]

The following diagram illustrates the general mechanism of a pyrimidine-based kinase inhibitor, highlighting its role in disrupting a signal transduction cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Inhibition Inhibition->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Signal Signal Signal->Receptor

Caption: General signaling pathway of a pyrimidine-based kinase inhibitor.

Head-to-Head Comparison: Novel Pyrimidine Derivatives vs. Known Inhibitors

The core of any benchmarking study lies in the direct comparison of novel compounds against established standards. This section presents a framework for such a comparison, focusing on key performance indicators: in vitro potency (IC50), cellular activity, and selectivity.

Table 1: Comparative In Vitro Potency (IC50) of Pyrimidine Derivatives

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency in a biochemical assay.[7] It represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[7]

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
New Derivative 1 EGFR15Erlotinib20
New Derivative 2 VEGFR225Sunitinib30
New Derivative 3 CDK4/610Palbociclib11
New Derivative 4 BTK5Ibrutinib8

Note: The data presented for the new derivatives are hypothetical and for illustrative purposes. Reference IC50 values are based on publicly available data.

Table 2: Cellular Activity of Pyrimidine Derivatives

While in vitro assays are crucial, evaluating a compound's activity in a cellular context is essential to assess its membrane permeability and effectiveness within a biological system.[8][9] Cell-based assays provide a more physiologically relevant measure of a compound's potential.[8][9][10]

CompoundCell LineTarget PathwayCellular IC50 (µM)Reference CompoundReference Cellular IC50 (µM)
New Derivative 1 A549 (Lung Cancer)EGFR Signaling0.5Erlotinib0.8
New Derivative 2 HUVEC (Endothelial)VEGF Signaling1.2Sunitinib1.5
New Derivative 3 MCF-7 (Breast Cancer)Cell Cycle0.3Palbociclib0.4
New Derivative 4 Ramos (B-cell Lymphoma)BCR Signaling0.1Ibrutinib0.2

Note: The data presented for the new derivatives are hypothetical and for illustrative purposes. Reference cellular IC50 values are based on publicly available data.

Experimental Protocols: A Guide to Rigorous Benchmarking

The validity of any comparative analysis rests on the quality and reproducibility of the experimental data. This section provides detailed, step-by-step protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common fluorescence-based method for determining the IC50 of a kinase inhibitor.[5][11]

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR2)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • Test Compounds (New Pyrimidine Derivatives and Known Inhibitors)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)[12][13]

  • 384-well microplates

  • Plate reader capable of fluorescence or luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Kinase Reaction:

    • Add the kinase and substrate to the assay buffer.

    • Add this mixture to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will produce a signal proportional to the amount of ADP produced (or substrate consumed).

  • Data Acquisition: Read the signal (fluorescence or luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

The following diagram illustrates the experimental workflow for determining the IC50 value of a kinase inhibitor.

Caption: Experimental workflow for in vitro kinase IC50 determination.

Cell-Based Proliferation Assay

This protocol describes a common method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer Cell Line (e.g., A549, MCF-7)

  • Cell Culture Medium and Supplements

  • Test Compounds

  • Cell Proliferation Reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

Concluding Remarks

The robust and systematic benchmarking of new pyrimidine derivatives against known inhibitors is a critical step in the drug discovery pipeline. By employing rigorous in vitro and cell-based assays, researchers can generate the high-quality, comparative data necessary to identify promising lead candidates. The protocols and frameworks presented in this guide are intended to provide a solid foundation for these essential evaluations, ultimately contributing to the development of more effective and selective targeted therapies.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC. Available at: [Link]

  • The potency of cell-based assays to predict response to TNF inhibitor therapy. Available at: [Link]

  • Kinase assays IC50 determination - Bio-protocol. Available at: [Link]

  • Synthesis of new pyrimidine-fused derivatives as potent and selective antidiabetic α-glucosidase inhibitors - PubMed. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. Available at: [Link]

  • The potency of cell-based assays to predict response to TNF inhibitor therapy - PubMed. Available at: [Link]

Sources

Validation

A Comprehensive Guide to Predicting Antitumor Mechanism of Action: COMPARE Analysis vs. Modern High-Throughput Alternatives

As a Senior Application Scientist in oncology drug discovery, one of the most critical bottlenecks I encounter is not identifying if a compound kills cancer cells, but how it does so. Elucidating the Mechanism of Action...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, one of the most critical bottlenecks I encounter is not identifying if a compound kills cancer cells, but how it does so. Elucidating the Mechanism of Action (MoA) is paramount for optimizing lead compounds, identifying predictive biomarkers, and anticipating clinical toxicity.

For decades, the National Cancer Institute (NCI) COMPARE analysis has served as the gold standard for phenotypic MoA prediction. However, the advent of transcriptomic signatures, DNA barcoding, and high-content morphological profiling has expanded our toolkit. This guide objectively compares the NCI-60 COMPARE analysis with modern alternatives—PRISM, Connectivity Map (CMap), and Cell Painting—providing the experimental causality and step-by-step protocols necessary to design self-validating MoA studies.

The Foundation: NCI-60 Screen and COMPARE Analysis

The COMPARE algorithm is a bioinformatics tool developed to interpret patterns of compound activity across the NCI-60 Human Tumor Cell Line Screen[1].

The Causality Behind the Assay

Cancer cell lines possess highly distinct genetic and epigenetic backgrounds. When a novel compound is tested across 60 diverse lines, it generates a unique "fingerprint" of sensitivity and resistance. The core hypothesis of COMPARE is that compounds sharing a primary molecular target will exhibit highly correlated cytotoxicity profiles [2]. By calculating the Pearson correlation coefficient (PCC) between the novel compound's profile and a database of Standard Agents with known MoAs, we can accurately hypothesize the new drug's target[3].

G TestCompound Novel Antitumor Compound NCI60 NCI-60 Cell Line Screen (5-log dose range) TestCompound->NCI60 Application Endpoints Calculate GI50, TGI, LC50 NCI60->Endpoints 48h Incubation MeanGraph Generate Mean Graph Profile Endpoints->MeanGraph Delta from Mean COMPARE COMPARE Algorithm (Pearson Correlation) MeanGraph->COMPARE Input Profile Prediction MoA Prediction & Target Hypothesis COMPARE->Prediction High PCC (r > 0.6) StandardAgents Standard Agents Database (Known MoAs) StandardAgents->COMPARE Reference Profiles

Workflow of the NCI-60 COMPARE analysis for predicting mechanism of action.

Step-by-Step Methodology: NCI-60 COMPARE

To ensure a self-validating system, the NCI-60 protocol utilizes a time-zero control, allowing researchers to differentiate between cytostatic and cytotoxic effects[4].

  • Cell Plating & Time-Zero Control : Plate the 60 cell lines in 96-well microtiter plates. After 24 hours, fix one set of plates with trichloroacetic acid (TCA) to establish the cell population at time zero ( Tz​ ). Causality: Tz​ is critical for calculating true cell kill (LC50) versus mere growth inhibition (GI50).

  • Compound Dosing : Add the test compound across a 5-log molar concentration range. Incubate for 48 hours.

  • Sulforhodamine B (SRB) Assay : Fix the cells with TCA and stain with SRB dye. Causality: SRB binds to basic amino acids; the optical density (OD) is directly proportional to cellular protein mass, providing a highly robust viability metric.

  • Endpoint Calculation : Calculate the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) relative to the Tz​ and untreated controls[4].

  • Mean Graph Generation & COMPARE : Plot the log of the endpoints as deltas from the mean across all 60 lines. Run the COMPARE algorithm against the Standard Agents database. A PCC ( r ) > 0.6 strongly suggests a shared MoA[3].

The Comparative Landscape: Modern Alternatives

While COMPARE is foundational, its limitation lies in the relatively small number of cell lines (n=60) and its reliance on viability as the sole readout. Modern drug development often requires higher dimensionality.

Quantitative Comparison of MoA Prediction Platforms
FeatureNCI-60 COMPAREPRISM (Broad Institute)CMap (L1000)Cell Painting
Primary Readout Cell Viability (SRB)Cell Viability (DNA Barcodes)Transcriptomics (978 Genes)Morphology (~1,500 Features)
Cell Line Scale 60500 - 900+10 - 100+Variable (Often 1-10)
Reference Database ~175 Standard Agents~4,500+ Repurposing Drugs~5,000+ CompoundsUser-defined Landmark Drugs
Best Used For Baseline phenotypic MoABiomarker discovery, Target IDOff-target effects, RepurposingSubcellular toxicity, Phenotypic clustering
Dimensionality Low (1D Viability)Medium (1D Viability x 900)High (978D Gene Expression)Very High (1500D Morphology)

Methodologies for Alternative MoA Platforms

A. PRISM (Profiling Relative Inhibition Simultaneously in Mixtures)

Developed by the Broad Institute, PRISM uses DNA barcoding to screen compounds against hundreds of cell lines simultaneously[5]. By correlating the viability profile with baseline genomic features (e.g., CRISPR dependencies, mutations), PRISM offers a highly granular MoA prediction[6].

Step-by-Step Methodology:

  • Barcode Transduction : Stably transduce 500+ cancer cell lines with unique 24-mer DNA barcodes.

  • Pooling Strategy : Pool cell lines into groups of 20-25 based on similar doubling times. Causality: Grouping by growth rate prevents aggressive cell lines from outcompeting slower-growing lines, ensuring accurate viability readouts for all cells.

  • Assay Execution : Thaw pools into 384-well plates containing the test compound. Incubate for 5 days[7].

  • Deconvolution : Lyse the cells, amplify the barcodes via PCR, and quantify abundance using Luminex MagPlex microspheres or Next-Generation Sequencing (NGS)[8].

  • MoA Validation : Correlate the viability profile with the Cancer Dependency Map (DepMap). If the compound's killing profile matches the genetic knockout profile of a specific gene, that gene is validated as the target[6].

B. Connectivity Map (CMap) via L1000

CMap is a transcriptomic approach that matches the gene expression signature induced by a novel drug to a massive database of known perturbagens[9].

Step-by-Step Methodology:

  • Cell Treatment : Treat a panel of cell lines (e.g., MCF7, PC3) with the test compound for 6 to 24 hours.

  • L1000 Assay : Instead of whole-transcriptome RNA-seq, measure 978 "landmark" genes using Luminex beads. Causality: Computational models have proven that these 978 genes can accurately infer the expression of the remaining ~21,000 genes, drastically reducing costs while maintaining high fidelity[9].

  • Signature Generation : Calculate the differential gene expression to create a "perturbagen signature."

  • Pattern Matching : Query the signature against the CMap database. A positive connectivity score indicates the drug mimics a known compound's MoA; a negative score indicates it reverses a disease signature[10].

C. Cell Painting (High-Content Screening)

Cell Painting is an unbiased morphological profiling assay that uses multiplexed fluorescent dyes to capture the holistic state of the cell[11].

Step-by-Step Methodology:

  • Cell Culture & Treatment : Plate cells (e.g., U2OS) in 384-well plates and treat with the compound.

  • Multiplexed Staining : Fix and stain cells with a cocktail of 6 fluorescent dyes (Hoechst, Concanavalin A, SYTO 14, Phalloidin, WGA, MitoTracker). Causality: This specific combination targets 8 distinct organelles (nucleus, ER, nucleoli, actin, Golgi, plasma membrane, mitochondria), ensuring that any structural MoA (e.g., tubulin disruption, mitochondrial toxicity) is visually captured[12].

  • High-Content Imaging : Acquire images across 5 fluorescent channels using an automated confocal microscope.

  • Feature Extraction : Use automated software (e.g., CellProfiler) to extract ~1,500 morphological features (size, shape, texture) per cell[13].

  • Phenotypic Clustering : Perform dimensionality reduction (e.g., PCA, UMAP). Compounds that cluster together morphologically share a common MoA[14].

Strategic Decision Framework for MoA Elucidation

Selecting the right platform depends on the compound's stage of development and the required biological readout. As shown below, researchers must decide between viability-based phenotypic screening and high-dimensional molecular/morphological profiling.

DecisionTree Start Select MoA Prediction Strategy Phenotypic Viability-Based Profiling Start->Phenotypic Molecular Molecular / Morphological Start->Molecular NCI60 COMPARE (NCI-60) 60 lines, Standard Agents Phenotypic->NCI60 Baseline Profiling PRISM PRISM (Broad) 900+ lines, Barcoded Phenotypic->PRISM High-Throughput CMap CMap (L1000) Transcriptomic Signatures Molecular->CMap Gene Expression CellPaint Cell Painting Morphological Profiling Molecular->CellPaint Organelle Phenotypes

Decision matrix for selecting an MoA prediction platform based on assay readouts.

Conclusion

The NCI-60 COMPARE analysis remains a highly reliable, cost-effective starting point for predicting the MoA of novel antitumor agents. Its reliance on the robust SRB assay and a meticulously curated Standard Agents database ensures trustworthy phenotypic correlations. However, for complex targeted therapies or non-oncology repurposing, integrating COMPARE data with PRISM's massive cell line diversity, CMap's transcriptomic depth, or Cell Painting's morphological granularity provides a comprehensive, self-validating framework that significantly de-risks the drug development pipeline.

References
  • National Cancer Institute. "COMPARE Analysis." DTP NCI-60 Databases. Available at:[Link]

  • Holbeck, S. L., et al. "Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource." Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]

  • Novotny, C. J., et al. "Organometallic Iridium(III) Anticancer Complexes with New Mechanisms of Action: NCI-60 Screening, Mitochondrial Targeting, and Apoptosis." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Holbeck, S. L., et al. "Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines." PMC/NIH. Available at:[Link]

  • Corsello, S. M., et al. "Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling." PMC/NIH. Available at:[Link]

  • The PRISM Lab. "About PRISM." Broad Institute. Available at:[Link]

  • Subramanian, A., et al. "Connectivity Map (CMAP)." Broad Institute. Available at:[Link]

  • Musa, A., et al. "A review of connectivity map and computational approaches in pharmacogenomics." Briefings in Bioinformatics. Available at:[Link]

  • Bray, M. A., et al. "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." PMC/NIH. Available at:[Link]

  • Cimini, B. A., et al. "Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging." PMC/NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Phenylpyrimidine-5-sulfonyl chloride proper disposal procedures

Comprehensive Operational Guide: Safe Handling, Quenching, and Disposal of 2-Phenylpyrimidine-5-sulfonyl Chloride As a highly reactive electrophile, 2-Phenylpyrimidine-5-sulfonyl chloride is a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling, Quenching, and Disposal of 2-Phenylpyrimidine-5-sulfonyl Chloride

As a highly reactive electrophile, 2-Phenylpyrimidine-5-sulfonyl chloride is a critical building block in drug discovery and medicinal chemistry, but it presents significant logistical and safety challenges[1]. Sulfonyl chlorides react rapidly with nucleophiles—including ambient moisture—to form sulfonic acids and hydrogen chloride (HCl) gas[2]. Proper disposal requires a mechanistically sound quenching protocol to mitigate exothermic runaway, toxic gas evolution, and laboratory accidents[3][4].

This guide provides researchers and drug development professionals with a self-validating, step-by-step methodology for the safe neutralization and disposal of this reagent.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, personnel must understand the physical and chemical hazards of the compound to select the appropriate Personal Protective Equipment (PPE) and engineering controls[1].

Table 1: Chemical and Hazard Profile of 2-Phenylpyrimidine-5-sulfonyl chloride

Property / HazardSpecification / Description
CAS Number 1803607-25-1[1]
Chemical Formula C₁₀H₇ClN₂O₂S[1]
Physical State Solid (Powder)[1]
Signal Word Danger[1]
Primary Hazards H314: Causes severe skin burns and eye damage[1]H335: May cause respiratory irritation[1]
Incompatibilities Water, strong bases, oxidizing agents, combustible materials[1][3]

The Mechanistic Causality of Quenching

Why not just add water to neutralize the waste?

Adding water directly to unreacted 2-Phenylpyrimidine-5-sulfonyl chloride triggers a violent, uncontrolled exothermic hydrolysis[3]. The heat generated boils the water locally, aerosolizing the newly formed 2-phenylpyrimidine-5-sulfonic acid and releasing clouds of corrosive HCl gas[2][3].

To safely dispose of the reagent, we must decouple the hydrolysis reaction from the exotherm. This is achieved by performing a biphasic basic quench using a weak base like 5% aqueous sodium bicarbonate (NaHCO₃) in an ice bath[3][5].

The mechanism follows two synchronized steps:

  • Hydrolysis: R-SO₂Cl + H₂O → R-SO₃H + HCl + Heat

  • Neutralization: HCl + NaHCO₃ → NaCl + H₂O + CO₂ (gas)[2]

The ice bath absorbs the heat of hydrolysis, while the weak base immediately neutralizes the HCl, preventing gas inhalation risks[2][5]. The evolution of CO₂ gas serves as a visual, self-validating indicator of the reaction's progress[2].

Step-by-Step Quenching and Disposal Protocol

This protocol is designed for the safe disposal of reaction mixtures containing excess 2-Phenylpyrimidine-5-sulfonyl chloride or degraded reagent batches[3].

Prerequisites:

  • Conduct all operations inside a certified chemical fume hood with the sash lowered as much as possible[3][5].

  • PPE: Chemical-resistant nitrile gloves (inspect for pinholes), tightly fitting safety goggles, face shield, and a chemical-resistant lab coat[2][3].

Procedure:

  • Preparation of the Quench Bath: In a beaker or Erlenmeyer flask at least three times the volume of your waste, prepare a 5% (or saturated) aqueous solution of sodium bicarbonate (NaHCO₃)[3][5].

  • Thermal Control: Submerge the quenching vessel in an ice-water bath and insert a magnetic stir bar. Begin vigorous stirring and allow the solution to cool to 0–5 °C[2].

  • Dropwise Addition: Transfer the 2-Phenylpyrimidine-5-sulfonyl chloride waste (dissolved in a compatible, non-reactive organic solvent like dichloromethane or THF) into an addition funnel. Slowly add the waste to the cold NaHCO₃ solution dropwise[2][3].

    • Causality Check: You will observe vigorous effervescence (CO₂ evolution). If foaming reaches the upper third of the flask, halt the addition immediately until the gas subsides to prevent overflow[2][3].

  • Maturation: Once the addition is complete, maintain the ice bath and continue vigorous stirring for a minimum of 30 minutes[2][3]. This ensures all sterically hindered or trapped sulfonyl chloride molecules are fully hydrolyzed[4].

  • Validation: Stop stirring and allow the layers to separate. Test the pH of the aqueous layer using pH indicator paper. It must read neutral to slightly basic (pH 7–9)[2][3]. If it is acidic, add solid NaHCO₃ in small portions until basicity is achieved, and stir for another 15 minutes[2].

  • Waste Segregation: Transfer the biphasic mixture to a separatory funnel.

    • Drain the organic layer into a designated Halogenated (or Non-Halogenated) Organic Waste container[6].

    • Drain the neutralized aqueous layer into a designated Aqueous Hazardous Waste container[5]. Do not pour down the drain unless explicitly authorized by your institution's EHS guidelines[5].

Emergency Spill Response Plan

Accidental spills of solid 2-Phenylpyrimidine-5-sulfonyl chloride require immediate, dry containment[3].

  • Evacuate and Ventilate: Clear non-essential personnel from the immediate area and maximize fume hood ventilation[3][5].

  • Strictly No Water: Do NOT use water, wet rags, or combustible materials (like paper towels) to clean the spill, as this will trigger a violent release of HCl gas and potential fire hazards[3].

  • Containment: Cover the solid spill completely with a dry, inert absorbent material such as dry sand, soda ash (sodium carbonate), or dry lime[3][5]. Soda ash is preferred as it actively neutralizes the compound[3].

  • Collection: Using a plastic scoop (avoid metal if spark risks exist from co-solvents), carefully sweep the absorbed mixture into a wide-mouth, sealable plastic container[3].

  • Disposal: Label the container as "Hazardous Solid Waste: Corrosive Sulfonyl Chloride / Sand Mixture" and submit it to your EHS department for incineration[5].

Operational Workflow Diagram

QuenchWorkflow Start 2-Phenylpyrimidine-5-sulfonyl chloride Waste Type Waste Category? Start->Type Spill Accidental Spill Type->Spill Spill/Solid Liquid Reaction Mixture / Excess Reagent Type->Liquid Liquid/Reaction Absorb Cover with dry sand or soda ash (STRICTLY NO WATER) Spill->Absorb SolidBin Solid Hazardous Waste Bin (Incineration) Absorb->SolidBin Prep Prepare 5% NaHCO₃ (aq) in Ice Bath (0-5 °C) Liquid->Prep Quench Dropwise Addition of Reagent (Control Exotherm & CO₂) Prep->Quench Stir Stir vigorously for ≥ 30 mins Quench->Stir pH Check Aqueous pH Stir->pH Neutral pH 7 - 9 pH->Neutral Complete Acidic pH < 7 pH->Acidic Incomplete Sep Phase Separation (if organic solvent present) Neutral->Sep Acidic->Quench Add NaHCO₃ AqWaste Aqueous Hazardous Waste Sep->AqWaste OrgWaste Halogenated/Non-Halogenated Organic Waste Sep->OrgWaste

Logical workflow for the safe disposal and spill response of 2-Phenylpyrimidine-5-sulfonyl chloride.

References

  • Benchchem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides." Benchchem.3

  • MilliporeSigma. "2-phenylpyrimidine-5-sulfonyl chloride | 1803607-25-1." Sigma-Aldrich. 1

  • Benchchem. "Essential Guide to the Safe Disposal of Methanesulfonyl Chloride." Benchchem. 5

  • Benchchem. "Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions." Benchchem. 2

  • ResearchGate. "Chlorination and sulfonation - surprisingly sustainable." ResearchGate. 6

  • National Institutes of Health (NIH) / PMC. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." PMC. 4

Sources

Handling

Advanced Safety and Operational Protocol: Handling 2-Phenylpyrimidine-5-sulfonyl chloride

As a Senior Application Scientist, establishing a robust safety and operational framework is critical when handling highly reactive electrophiles like 2-Phenylpyrimidine-5-sulfonyl chloride . This guide moves beyond basi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety and operational framework is critical when handling highly reactive electrophiles like 2-Phenylpyrimidine-5-sulfonyl chloride . This guide moves beyond basic safety data sheets to provide researchers and drug development professionals with the mechanistic causality behind safety protocols. By understanding why a chemical behaves the way it does, laboratory personnel can execute self-validating workflows that ensure both personal safety and experimental integrity.

Hazard Causality & Chemical Profile

2-Phenylpyrimidine-5-sulfonyl chloride is a potent sulfonylating agent used extensively in the synthesis of complex sulfonamides and pharmaceutical intermediates. Its utility stems from the highly polarized sulfur-chlorine (S–Cl) bond, which makes the sulfur center exceptionally electrophilic[1].

However, this same electrophilicity dictates its primary hazard profile. The compound is highly moisture-sensitive. Upon contact with ambient humidity or liquid water, it undergoes rapid, exothermic hydrolysis. This reaction cleaves the S–Cl bond, generating 2-phenylpyrimidine-5-sulfonic acid and hydrogen chloride (HCl) gas[1][2].

The Causality of Risk:

  • Corrosivity (H314 / H290): The generation of localized HCl and sulfonic acids upon contact with skin or ocular fluid causes immediate, severe chemical burns and irreversible eye damage[3].

  • Inhalation Toxicity: The exothermic nature of its decomposition can volatilize HCl and sulfur dioxide (SO2), creating highly toxic and corrosive respiratory hazards[2][3].

  • Pressurization: If moisture enters a sealed storage container, the resulting HCl gas evolution can pressurize the vessel, leading to catastrophic rupture[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a comprehensive, multi-layered PPE strategy is mandatory. The following matrix outlines the required equipment and the scientific rationale behind each selection.

Protection CategoryRecommended SpecificationCausality & Scientific Rationale
Hand Protection Nitrile or Neoprene gloves. Inspect for micro-tears before use.Sulfonyl chlorides are highly corrosive. Nitrile and neoprene provide excellent chemical resistance against the reagent and the aprotic solvents (e.g., DCM, THF) typically used in these reactions[1][2].
Eye/Face Protection Tightly fitting safety goggles AND a full face shield.Rapid hydrolysis upon accidental contact with moisture can cause localized micro-explosions or splattering of corrosive acids, risking permanent ocular damage[2].
Body Protection Flame/chemical-resistant lab coat or impervious apron.Protects against accidental spills. The high electrophilicity of the sulfonyl group causes immediate, severe burns upon dermal contact[3].
Respiratory & Environmental Certified chemical fume hood (face velocity 80-100 fpm).Decomposition or reaction with moisture releases toxic, irritating sulfur dioxide (SO2) and hydrogen chloride (HCl) gases[2][3].

Operational Workflow & Experimental Protocol

Successful reactions with 2-Phenylpyrimidine-5-sulfonyl chloride require strict environmental control to prevent competitive nucleophilic attack by water or protic solvents[1].

Workflow Start Reagent Storage (Inert Atmosphere, ≤ 25°C) PPE Verify PPE Compliance (Nitrile/Neoprene, Goggles) Start->PPE Transfer Transfer to Fume Hood (Sash Lowered) Weighing Weighing & Dispensing (Avoid moisture exposure) Transfer->Weighing PPE->Transfer Reaction Reaction Setup (Aprotic Solvents: DCM, THF) Weighing->Reaction Dry conditions

Operational workflow for handling moisture-sensitive sulfonyl chlorides.

Step-by-Step Reaction Setup
  • Environmental Purging: Flush the reaction vessel with an inert gas (Argon or Nitrogen) to displace ambient humidity.

  • Solvent Selection: Dissolve the starting materials in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Rationale: Protic solvents will competitively act as nucleophiles, destroying the sulfonyl chloride before it can react with the target substrate[1].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. The low temperature mitigates the exothermic nature of the initial sulfonylation.

  • Reagent Introduction: Introduce 2-Phenylpyrimidine-5-sulfonyl chloride into the system in portions.

  • Acid Scavenging: Slowly add a non-nucleophilic organic base (e.g., Triethylamine or Pyridine). Rationale: The base scavenges the stoichiometric HCl byproduct generated during the reaction, preventing the acidification of the reaction matrix and driving the equilibrium forward[1].

Quenching and Disposal Protocol

Excess sulfonyl chloride must be deliberately destroyed before standard aqueous workup or waste disposal. Direct addition of water is strictly prohibited due to violent exothermic reactivity[2].

Quantitative Quenching Parameters
ParameterQuantitative TargetScientific Rationale
Base Equivalents 5 – 10 molar equivalents relative to sulfonyl chlorideEnsures complete neutralization of both the generated sulfonic acid and the stoichiometric HCl byproduct[2].
Temperature 0 °C to 5 °C (Ice Bath)Mitigates the highly exothermic nature of the hydrolysis reaction, preventing solvent boil-off and thermal runaway[2].
Stirring Time Minimum 30 minutes post-additionGuarantees complete kinetic conversion of the unreacted sulfonyl chloride to the inert sulfonate salt[2].
Step-by-Step Quenching Methodology

Quench Sulfonyl Unreacted Sulfonyl Chloride (Reaction Mixture) Hydrolysis Controlled Hydrolysis (Ice Bath, Vigorous Stirring) Sulfonyl->Hydrolysis Slow dropwise addition Base Cold Aqueous Base (5-10 eq NaHCO3) Base->Hydrolysis Products Sulfonate Salt + NaCl + CO2(g) Hydrolysis->Products Exothermic Validation Validate pH ≥ 7 (Self-Validating Step) Products->Validation Post-30 min

Chemical quenching pathway and self-validating disposal mechanism.

  • Preparation: In a secondary oversized beaker (to account for vigorous CO₂ gas evolution), prepare a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃)[2].

  • Thermal Control: Submerge the beaker in an ice-water bath and initiate vigorous magnetic stirring.

  • Controlled Addition: Transfer the reaction mixture containing the excess sulfonyl chloride dropwise into the cold base. Rationale: Dropwise addition prevents thermal runaway and controls the rate of gas evolution, mitigating the risk of overflow[2].

  • Kinetic Maturation: Allow the mixture to stir for a minimum of 30 minutes post-addition[2].

  • Self-Validation Step: Test the aqueous layer with pH paper. A pH ≥ 7 validates that all acidic species have been successfully neutralized[2]. If the solution is acidic, add additional NaHCO₃.

  • Disposal: Once neutralized, the aqueous and organic layers can be separated. Dispose of the organic layer in halogenated organic waste and the aqueous layer in standard basic aqueous waste, in accordance with institutional guidelines.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides Benchchem 2

  • D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET TCI Chemicals 3

  • Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India Shakti Chemicals 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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